molecular formula C4H10O2 B8755947 2-methoxypropan-2-ol CAS No. 72360-66-8

2-methoxypropan-2-ol

Cat. No.: B8755947
CAS No.: 72360-66-8
M. Wt: 90.12 g/mol
InChI Key: BFSUQRCCKXZXEX-UHFFFAOYSA-N
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Description

2-Methoxypropan-2-ol (CAS RN: 72360-66-8), with the molecular formula C4H10O2 and a molecular weight of approximately 90.12 g/mol, is a chemical compound of interest in research settings . This compound is characterized as a hemiacetal, specifically the methyl hemiacetal of acetone, which informs its potential reactivity and applications in synthetic chemistry . Common synonyms include 2-methoxy-2-propanol and acetone methyl hemiacetal . The available scientific literature describes its role in chemical synthesis and physical chemistry studies, highlighting its value for investigating molecular interactions and reaction mechanisms . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72360-66-8

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

IUPAC Name

2-methoxypropan-2-ol

InChI

InChI=1S/C4H10O2/c1-4(2,5)6-3/h5H,1-3H3

InChI Key

BFSUQRCCKXZXEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Methoxypropan-2-ol from Acetone and Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-methoxypropan-2-ol, a hemiketal formed from the reaction of acetone (B3395972) and methanol (B129727). Hemiketals are often transient intermediates in the formation of more stable ketals, making their isolation a significant chemical challenge. This document outlines the theoretical basis for the synthesis, a proposed experimental protocol designed to favor the formation and isolation of this compound, and a summary of its known physicochemical properties. The reaction mechanism and a proposed experimental workflow are visualized using diagrams to facilitate understanding. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a comprehensive understanding of the synthesis of this specific hemiketal.

Introduction

The reaction between a ketone and an alcohol to form a hemiketal is a fundamental transformation in organic chemistry. This compound is the hemiketal adduct of acetone and methanol. While the subsequent reaction to form the corresponding ketal, 2,2-dimethoxypropane, is well-documented, the isolation of the intermediate hemiketal is less common due to its inherent instability. Hemiketals are in equilibrium with both the starting materials and the final ketal, and the equilibrium position is highly dependent on the reaction conditions.

Understanding the synthesis and stability of this compound is crucial for researchers who may encounter this moiety in complex molecules or who wish to utilize its unique chemical properties. This guide provides a detailed examination of the synthesis of this compound.

Reaction Mechanism

The formation of this compound from acetone and methanol is an acid-catalyzed nucleophilic addition reaction. The mechanism proceeds through the following steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

  • Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion intermediate to yield the neutral hemiketal, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product acetone Acetone protonated_acetone Protonated Acetone acetone->protonated_acetone + H+ methanol Methanol h_plus H+ (catalyst) oxonium_ion Oxonium Ion Intermediate protonated_acetone->oxonium_ion + Methanol hemiketal This compound (Hemiketal) oxonium_ion->hemiketal - H+

Caption: Acid-catalyzed formation of this compound.

Physicochemical Data

A summary of the available physicochemical data for this compound is presented in Table 1.

PropertyValue
IUPAC Name This compound
Molecular Formula C₄H₁₀O₂
Molecular Weight 90.12 g/mol
CAS Number 72360-66-8
Appearance Presumed to be a liquid
Boiling Point Not available
Density Not available
Solubility Expected to be soluble in polar organic solvents

Proposed Experimental Protocol

Objective: To synthesize and isolate this compound.

Materials:

  • Acetone (anhydrous)

  • Methanol (anhydrous)

  • Anhydrous p-toluenesulfonic acid (p-TsOH) or other mild acid catalyst

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: Anhydrous acetone (1.0 equivalent) is dissolved in anhydrous diethyl ether. The solution is cooled to -10 °C to 0 °C in a low-temperature bath.

  • Catalyst Addition: A catalytic amount of anhydrous p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents) is added to the stirred acetone solution.

  • Methanol Addition: Anhydrous methanol (1.0 equivalent) is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to observe the formation of the product and the consumption of the starting materials. The reaction is expected to reach equilibrium relatively quickly.

  • Quenching: Once the reaction has reached equilibrium (or after a predetermined time, e.g., 1-2 hours), the reaction is quenched by the addition of anhydrous sodium bicarbonate to neutralize the acid catalyst.

  • Workup: The solid is removed by filtration. The filtrate is then dried over anhydrous magnesium sulfate.

  • Solvent Removal: The solvent is carefully removed under reduced pressure using a rotary evaporator at a low temperature to avoid decomposition of the product.

  • Purification: The crude product may be purified by vacuum distillation at a low temperature.

Experimental_Workflow setup 1. Set up flame-dried glassware under inert atmosphere. charge 2. Dissolve anhydrous acetone in anhydrous diethyl ether and cool to 0°C. setup->charge catalyst 3. Add catalytic amount of anhydrous p-TsOH. charge->catalyst add_methanol 4. Add anhydrous methanol (1 eq.) dropwise at 0°C. catalyst->add_methanol monitor 5. Monitor reaction by TLC or GC. add_methanol->monitor quench 6. Quench with anhydrous NaHCO3. monitor->quench workup 7. Filter and dry the organic layer with anhydrous MgSO4. quench->workup evaporate 8. Remove solvent under reduced pressure at low temperature. workup->evaporate purify 9. Purify by low-temperature vacuum distillation. evaporate->purify product Isolated this compound purify->product

Caption: Proposed workflow for this compound synthesis.

Key Considerations and Challenges

  • Equilibrium Control: The reaction is reversible. To favor the hemiketal, it is crucial to use a 1:1 stoichiometry of acetone and methanol. Using an excess of methanol would drive the reaction towards the formation of the ketal, 2,2-dimethoxypropane.

  • Water Exclusion: The presence of water will hydrolyze the hemiketal back to acetone and methanol. Therefore, all reagents and glassware must be scrupulously dry.

  • Temperature Control: The reaction should be conducted at low temperatures to minimize the rate of the reverse reaction and potential side reactions.

  • Catalyst Choice: A mild acid catalyst is recommended to avoid overly harsh conditions that could promote the dehydration of the hemiketal to form an enol ether or drive the reaction to the full ketal.

  • Instability of the Product: this compound is likely to be unstable and may decompose upon standing or during purification. It should be used immediately after synthesis or stored under anhydrous conditions at a low temperature.

Conclusion

The synthesis of this compound from acetone and methanol presents a unique challenge due to the inherent instability of the hemiketal product. By carefully controlling the reaction conditions, specifically stoichiometry, temperature, and the exclusion of water, it is theoretically possible to favor the formation of the hemiketal and achieve its isolation. The proposed experimental protocol in this guide provides a starting point for researchers interested in synthesizing this compound. Further optimization and characterization will be necessary to establish a robust and reproducible procedure. This technical guide serves as a foundational resource for scientists and professionals in the field of drug development and organic synthesis, enabling a deeper understanding of this specific chemical transformation.

IUPAC name and CAS number for 2-methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-methoxypropan-2-ol[1] CAS Number: 72360-66-8[1][2]

Executive Summary

This document provides a technical overview of this compound, a tertiary alcohol and ether. It is important to distinguish this compound from its more common isomers, 1-methoxy-2-propanol (B31579) (PGME) and 2-methoxy-1-propanol, as their physical, chemical, and toxicological properties differ significantly. The available information on this compound is limited, with much of the data being computational. There is a notable scarcity of published experimental data regarding its physical properties, biological activity, and specific applications in drug development or other scientific research areas.

Chemical and Physical Properties

Quantitative data for this compound is sparse, with most available information derived from computational models. The following table summarizes these properties. For comparison, experimentally determined data for the more common isomer, 1-methoxy-2-propanol, is also provided where available.

PropertyThis compound (Computed)1-Methoxy-2-propanol (Experimental)Reference
Molecular Formula C4H10O2C4H10O2[1]
Molecular Weight 90.12 g/mol 90.12 g/mol [1]
Boiling Point Not available120 °C[3]
Melting Point Not available-97 °C[3]
Density Not available0.92 g/cm³ (at 20 °C)[3]
Flash Point Not available32 °C[3]
XLogP3 0.1-0.45[1]
Hydrogen Bond Donor Count 11[1]
Hydrogen Bond Acceptor Count 22[1]
Rotatable Bond Count 12[1]
Topological Polar Surface Area 29.5 Ų29.5 Ų[1]

Synthesis and Experimental Protocols

Synthesis of this compound

G Synthesis of this compound Acetone (B3395972) Acetone Product This compound Acetone->Product + Methanol Methanol Methanol Product->Acetone equilibrium

Caption: General reaction scheme for the formation of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. The characterization of this compound would rely on standard spectroscopic techniques.

Applications and Biological Activity

There is a significant lack of information regarding the applications of this compound in research, particularly in the field of drug development. Its biological activity and toxicological profile have not been extensively studied, in stark contrast to its isomer 1-methoxy-2-propanol (PGME), which has been subject to numerous toxicological assessments.[4][5][6] Due to the absence of data on biological interactions or defined experimental workflows, diagrams for signaling pathways or detailed experimental procedures involving this compound cannot be provided.

Safety and Handling

Conclusion

This compound is a chemical compound for which there is a notable lack of comprehensive experimental data in the scientific literature. Researchers and drug development professionals should exercise caution and not extrapolate the properties of its well-characterized isomers to this compound. Further research is needed to determine the physical properties, biological activity, and potential applications of this compound.

References

Spectroscopic and Structural Elucidation of 2-Methoxypropan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methoxypropan-2-ol (CAS: 72360-66-8), a tertiary alcohol and ether. The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a plausible experimental protocol for its synthesis.

Chemical Structure and Properties

This compound, also known as acetone (B3395972) methyl hemiacetal, possesses a simple yet distinct structure with the molecular formula C₄H₁₀O₂. The molecule features a tertiary alcohol and a methoxy (B1213986) group attached to the same carbon atom.

PropertyValue
IUPAC Name This compound
CAS Number 72360-66-8
Molecular Formula C₄H₁₀O₂
Molecular Weight 90.12 g/mol
Canonical SMILES CC(C)(O)OC
InChI Key BFSUQRCCKXZXEX-UHFFFAOYSA-N

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2Singlet3HO-CH ₃ (Methoxy)
~2.5Singlet1HOH (Alcohol)
~1.2Singlet6H(CH ₃)₂-C

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display three signals, corresponding to the three unique carbon environments.

Chemical Shift (δ) ppmAssignment
~100C (CH₃)₂(O)OCH₃
~50O-C H₃
~25(C H₃)₂-C
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration
3600-3200 (broad)O-HStretching
2980-2850C-HStretching
1150-1050C-OStretching (Ether & Alcohol)
Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. The molecule would likely undergo fragmentation through cleavage of the C-C and C-O bonds. A study involving thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) included this compound, indicating its amenability to this analytical technique.[1][2][3]

Expected Fragmentation:

m/zFragment Ion
90[M]⁺ (Molecular Ion)
75[M - CH₃]⁺
59[M - OCH₃]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

Synthesis of this compound (Hemiacetal Formation)

A plausible method for the synthesis of this compound is the acid-catalyzed reaction of acetone with methanol. This reaction represents a classic example of hemiacetal formation.

Materials:

  • Acetone

  • Methanol (anhydrous)

  • Anhydrous acid catalyst (e.g., Amberlyst-15 or a few drops of concentrated sulfuric acid)

  • Anhydrous sodium sulfate

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve acetone in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add the acid catalyst to the cooled solution while stirring.

  • Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with anhydrous diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purification can be achieved by distillation under reduced pressure.

Spectroscopic Analysis Protocol:

  • NMR: Samples for ¹H and ¹³C NMR spectroscopy should be prepared by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR: The IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (NaCl or KBr) and analyzing it using an FTIR spectrometer.

  • MS: Mass spectra can be acquired using a GC-MS system. The sample, diluted in a suitable solvent, is injected into the GC, and the eluting components are introduced into the mass spectrometer for ionization and analysis.

Visualizations

The following diagrams illustrate the structure and spectroscopic relationships of this compound.

Caption: Molecular structure of this compound.

nmr_correlation ¹H and ¹³C NMR Correlations sub Structure (CH₃)₂-C(OH)-OCH₃ H_NMR ¹H NMR Signals ~1.2 ppm (s, 6H) ~2.5 ppm (s, 1H) ~3.2 ppm (s, 3H) sub:f1->H_NMR:f1 (CH₃)₂ sub:f1->H_NMR:f2 OH sub:f1->H_NMR:f3 OCH₃ C_NMR ¹³C NMR Signals ~25 ppm ~50 ppm ~100 ppm sub:f1->C_NMR:f1 (CH₃)₂ sub:f1->C_NMR:f2 OCH₃ sub:f1->C_NMR:f3 C-O

Caption: Correlation of NMR signals to the molecular structure.

ms_fragmentation Mass Spectrometry Fragmentation Pathway mol_ion [C₄H₁₀O₂]⁺ m/z = 90 frag1 [C₃H₇O₂]⁺ m/z = 75 mol_ion->frag1 - CH₃ frag2 [C₃H₇O]⁺ m/z = 59 mol_ion->frag2 - OCH₃ frag3 [C₃H₇]⁺ m/z = 43 frag2->frag3 - O

Caption: Plausible mass spectrometry fragmentation of this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxypropan-2-ol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-methoxypropan-2-ol, a key chemical intermediate and solvent. Due to a scarcity of publicly available quantitative data, this document focuses on its physicochemical properties, qualitative solubility and stability profiles based on structural analogs, and detailed experimental protocols to enable researchers to generate precise and reliable data in their own laboratories.

Physicochemical Properties of this compound

This compound, also known as methyl tert-butyl ether alcohol, possesses a unique combination of a tertiary alcohol and an ether functional group. These features govern its physical and chemical behavior. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₁₀O₂--INVALID-LINK--
Molecular Weight 90.12 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 72360-66-8--INVALID-LINK--
Appearance Colorless liquid (expected)Inferred
Boiling Point Not available
Melting Point Not available
Density Not available

Solubility Profile

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventPolarityExpected SolubilityRationale
Water HighHighThe hydroxyl group can form strong hydrogen bonds with water molecules.[1][2][3][4]
Ethanol HighHigh"Like dissolves like"; both are polar protic solvents capable of hydrogen bonding.[1][2][3][4]
Methanol HighHighSimilar to ethanol, miscibility is expected due to their polar protic nature.[1][2][3][4]
Acetone MediumHighAs a polar aprotic solvent, it can act as a hydrogen bond acceptor.
Dichloromethane (DCM) MediumModerate to HighThe molecule has both polar and non-polar characteristics, allowing for interaction.
Ethyl Acetate MediumModerate to HighExpected to be a good solvent due to its moderate polarity.
Hexane LowLow to ModerateThe non-polar alkyl groups may allow for some solubility, but the polar functional groups will limit it.

Stability Profile

The stability of this compound is influenced by its tertiary alcohol and ether functional groups. Ethers are generally stable but can undergo cleavage under strong acidic conditions.[5][6] Tertiary alcohols are also susceptible to acid-catalyzed dehydration. Therefore, the primary stability concern for this compound is its degradation in acidic environments.

Table 3: Stability Profile of this compound

ConditionExpected StabilityPotential Degradation ProductsRationale
Acidic (pH < 4) LowIsopropenyl methyl ether, acetone, methanol, tert-butanolAcid-catalyzed dehydration of the tertiary alcohol and/or cleavage of the ether linkage.[5][6][7][8][9]
Neutral (pH 6-8) High-Generally stable under neutral conditions.
Basic (pH > 9) High-Expected to be stable in basic conditions.
Elevated Temperature ModerateDecomposition productsThermal decomposition may occur at high temperatures.
Light (UV/Visible) High-No significant chromophores to suggest high photosensitivity, though peroxide formation in the presence of oxygen is a possibility for ethers over prolonged storage.

Experimental Protocols

To obtain quantitative data for the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol for Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[10][11][12][13]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, acetone, etc., analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column (e.g., polar capillary column) and detector (e.g., Flame Ionization Detector - FID), or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of undissolved solute.

    • Centrifuge the vials to further separate the undissolved solid from the saturated solution.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) and dilute it with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples by GC or HPLC to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in each solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Use the calibration curve to determine the concentration of this compound in the diluted saturated solutions.

    • Calculate the solubility by taking into account the dilution factor.

Protocol for Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[14][15][16][17][18]

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity and to identify potential degradation products.

Materials:

  • This compound (high purity)

  • Stability chambers with controlled temperature and humidity

  • Suitable containers (e.g., glass vials with inert caps)

  • Analytical instrumentation for purity and degradation product analysis (e.g., GC-MS, HPLC-UV/MS).

Procedure:

  • Sample Preparation and Storage:

    • Place known quantities of this compound into the appropriate containers.

    • Store the samples in stability chambers under various conditions. Recommended ICH conditions for accelerated testing include 40°C ± 2°C / 75% RH ± 5% RH.[17]

    • Include a control sample stored under long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[17]

  • Time Points for Testing:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[17]

  • Analytical Testing:

    • At each time point, analyze the samples for:

      • Appearance: Visual inspection for any changes in color or clarity.

      • Purity Assay: Determine the percentage of this compound remaining using a validated stability-indicating analytical method (e.g., GC or HPLC).

      • Degradation Products: Identify and quantify any degradation products using techniques such as GC-MS or LC-MS.

  • Data Evaluation:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Analyze the degradation profile to understand the degradation pathways.

    • Use the data to predict the shelf-life under normal storage conditions.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate in shaker (24-48h) A->B C Centrifuge to separate undissolved solid B->C D Withdraw and dilute supernatant C->D E Analyze by GC/HPLC D->E F Quantify using calibration curve E->F G Report Solubility (e.g., mg/mL) F->G

Caption: Workflow for solubility determination using the shake-flask method.

G cluster_1 Accelerated Stability Study Workflow H Place samples in stability chambers I Store at accelerated conditions (e.g., 40°C/75%RH) H->I J Pull samples at time points (0, 1, 3, 6 months) I->J K Analyze for appearance, purity, and degradation products J->K L Evaluate data and degradation profile K->L M Predict shelf-life L->M

Caption: Workflow for an accelerated stability study.

References

An In-depth Technical Guide to the Applications of 2-Methoxypropan-2-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypropan-2-ol, a tertiary alcohol, holds potential in organic synthesis, primarily through its corresponding enol ether, 2-methoxypropene (B42093), which serves as a precursor to the 2-methoxypropan-2-yl (MIP) protecting group for alcohols. This guide explores the applications of this protecting group, providing a detailed overview of its installation and cleavage. While direct applications of this compound as a solvent or a reagent are not extensively documented in current literature, this paper will also touch upon its physical properties and potential as a green solvent by drawing comparisons with its isomers and other tertiary alcohols. This document is intended to be a valuable resource for chemists in academia and industry, offering insights into the utility of the MIP group in complex synthetic endeavors.

Introduction

The strategic protection and deprotection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to achieve high levels of selectivity in the construction of complex molecules. Among the myriad of protecting groups for alcohols, acetals and ketals offer a versatile option due to their stability under a range of conditions and their facile cleavage under acidic conditions. The 2-methoxypropan-2-yl (MIP) group, derived from this compound, is an acid-labile protecting group that has found utility in specialized applications, such as nucleoside chemistry. This guide provides a comprehensive overview of the synthesis and application of the MIP protecting group, including detailed experimental protocols and a discussion of its reactivity relative to other common protecting groups.

Physicochemical Properties of this compound

While experimental data for the physical properties of this compound are not widely available, computed properties from reputable databases provide some insight into its characteristics. It is important to note that much of the available experimental data in the literature pertains to its isomers, 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol.

PropertyValue (Computed)Data Source
Molecular Formula C4H10O2PubChem[1]
Molecular Weight 90.12 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 72360-66-8PubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Note: The lack of comprehensive experimental data on the physical properties of this compound is a significant gap in the current literature.

The 2-Methoxypropan-2-yl (MIP) Protecting Group

The primary application of the this compound scaffold in organic synthesis is through the use of the 2-methoxypropan-2-yl (MIP) group as a protecting group for alcohols. The MIP group is typically introduced using 2-methoxypropene, the enol ether of acetone, under acidic catalysis.

Installation of the MIP Protecting Group

The reaction of an alcohol with 2-methoxypropene in the presence of a catalytic amount of acid affords the corresponding MIP ether. This reaction proceeds through the protonation of 2-methoxypropene to form a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.

References

Unveiling the History and Synthesis of 2-Methoxypropan-2-ol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropan-2-ol, a tertiary alcohol and a hemiacetal, holds a unique position in the landscape of organic chemistry. Though not as widely recognized as some of its structural isomers, its formation and properties offer valuable insights into the principles of nucleophilic addition to carbonyl compounds. This in-depth technical guide provides a comprehensive literature review on the discovery and history of this compound, alongside detailed experimental protocols for its synthesis and a thorough compilation of its physicochemical properties.

Historical Context: The Dawn of Ether and Hemiacetal Chemistry

The story of this compound is intrinsically linked to the broader historical development of our understanding of ethers and related functional groups. In the mid-19th century, pioneering chemists like Alexander Williamson and Justus von Liebig laid the foundational groundwork for understanding the structure and reactivity of these oxygen-containing organic compounds.

Alexander Williamson's seminal work on the synthesis of ethers in 1850, now famously known as the Williamson ether synthesis, provided a rational method for their preparation from an alkoxide and an alkyl halide.[1] This reaction was crucial in establishing the correct structure of ethers.[2] Around the same period, Justus von Liebig was making significant contributions to the understanding of alcohols, aldehydes, and their derivatives, including the formation of ether from alcohol using sulfuric acid.[3]

The concept of the hemiacetal, the functional group that defines this compound, emerged from the study of the reaction between aldehydes or ketones and alcohols. It was recognized that this addition reaction could yield an intermediate compound containing both an alcohol and an ether functional group on the same carbon atom.[4][5] While a specific date for the first synthesis of a hemiacetal is not definitively documented, the understanding of this equilibrium reaction grew throughout the late 19th and early 20th centuries. The work of chemists like Wöhler and Liebig on the benzoin (B196080) condensation in 1832, which involves a cyanide-catalyzed reaction of an aldehyde, touched upon the reactivity of the carbonyl group that is central to hemiacetal formation.[6]

The first documented synthesis of this compound, also known as acetone (B3395972) methyl hemiacetal, is not clearly attributed to a single discoverer in the readily available literature. Its formation is a classic example of the reversible nucleophilic addition of an alcohol to a ketone, a fundamental reaction in organic chemistry. It is highly probable that its existence was inferred and later confirmed through systematic studies of the reactions between ketones and alcohols in the early 20th century, following the establishment of the principles of chemical structure and reactivity.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application and further research. The following tables summarize the key quantitative data for this compound and its common isomer, 1-methoxy-2-propanol, for comparative purposes.

Table 1: Physical Properties of this compound and its Isomer

PropertyThis compound1-Methoxy-2-propanol
CAS Number 72360-66-8[7]107-98-2[8]
Molecular Formula C4H10O2[7]C4H10O2[8]
Molecular Weight ( g/mol ) 90.12[7]90.12[8]
Boiling Point (°C) Not available118-119[9]
Density (g/mL at 25°C) Not available0.916[9]
Flash Point (°C) Not available31.1[9]
Vapor Pressure (mmHg at 25°C) Not available12.5[9]

Table 2: Spectroscopic Data of this compound and its Isomer

Spectroscopic DataThis compound1-Methoxy-2-propanol
¹H NMR Data not readily available in literature.Available[1]
¹³C NMR Data not readily available in literature.Available
IR Spectra (cm⁻¹) Data not readily available in literature.Available[10]
Mass Spectrometry Data not readily available in literature.Available[8]

Note: The lack of readily available experimental data for this compound in common databases highlights its nature as a relatively unstable hemiacetal, often existing in equilibrium with its starting materials, acetone and methanol (B129727).

Synthesis of this compound

The primary route for the synthesis of this compound is the nucleophilic addition of methanol to acetone. This reaction is reversible and can be catalyzed by either acid or base.

Acid-Catalyzed Synthesis

In the presence of an acid catalyst, the carbonyl oxygen of acetone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of methanol to form a tetrahedral intermediate. Subsequent deprotonation yields the hemiacetal, this compound.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

Materials:

  • Acetone (anhydrous)

  • Methanol (anhydrous)

  • Anhydrous Hydrogen Chloride (HCl) gas or a strong acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Anhydrous diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube (if using HCl gas)

  • Drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve a molar excess of anhydrous acetone in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • If using HCl gas, bubble a slow stream of anhydrous HCl through the cooled solution for a short period. If using a solid acid catalyst, add a catalytic amount to the cooled solution.

  • Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for several hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy to observe the formation of the hemiacetal.

  • Once the reaction has reached equilibrium, neutralize the acid catalyst with a weak base (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product into a suitable organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • The solvent can be carefully removed under reduced pressure. It is important to note that due to the reversibility of the reaction, isolation of pure this compound is challenging, and it may readily revert to acetone and methanol upon attempts at purification by distillation.

Base-Catalyzed Synthesis

Under basic conditions, methanol is deprotonated to form the more nucleophilic methoxide (B1231860) ion. The methoxide ion then attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tetrahedral intermediate. Protonation of the resulting alkoxide by a proton source (e.g., the solvent) yields this compound.

Experimental Protocol: Base-Catalyzed Synthesis of this compound

Materials:

  • Acetone (anhydrous)

  • Methanol (anhydrous)

  • Sodium metal or a strong base (e.g., sodium methoxide)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride solution (saturated)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • In the flask, carefully dissolve a small, catalytic amount of sodium metal in anhydrous methanol under a nitrogen atmosphere to generate sodium methoxide. Alternatively, a solution of sodium methoxide in methanol can be used.

  • Cool the methoxide solution in an ice bath.

  • Add anhydrous acetone dropwise from the dropping funnel to the cooled methoxide solution with stirring.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • As with the acid-catalyzed method, the isolation of pure this compound is challenging due to the reversibility of the reaction.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. However, the logical flow of the synthesis and the relationships between reactants, intermediates, and products can be visualized.

Acid-Catalyzed Synthesis Workflow

AcidCatalyzedSynthesis Acetone Acetone Protonated_Acetone Protonated Acetone (Activated Electrophile) Acetone->Protonated_Acetone Protonation Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H_plus H⁺ (Acid Catalyst) H_plus->Protonated_Acetone Protonated_Acetone->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate->H_plus Hemiacetal This compound (Hemiacetal) Tetrahedral_Intermediate->Hemiacetal Deprotonation

Caption: Acid-catalyzed formation of this compound.

Base-Catalyzed Synthesis Workflow

BaseCatalyzedSynthesis Acetone Acetone Tetrahedral_Intermediate Tetrahedral Intermediate (Alkoxide) Acetone->Tetrahedral_Intermediate Nucleophilic Attack Methanol Methanol Methoxide Methoxide Ion (Nucleophile) Methanol->Methoxide Deprotonation Hemiacetal This compound (Hemiacetal) Methanol->Hemiacetal Base Base (e.g., NaOCH₃) Base->Methoxide Methoxide->Tetrahedral_Intermediate Tetrahedral_Intermediate->Hemiacetal Protonation

Caption: Base-catalyzed formation of this compound.

Conclusion

While the specific moment of discovery for this compound remains elusive in the historical records, its synthesis is a cornerstone example of hemiacetal formation from a ketone and an alcohol. The principles governing its creation were established by the foundational work of 19th-century organic chemists. The compound itself, while often transient and existing in equilibrium, serves as a valuable model for understanding nucleophilic addition reactions at the carbonyl group. The detailed protocols and compiled data within this guide provide a solid foundation for researchers and professionals working with this and related chemical entities. Further investigation into early 20th-century chemical literature may yet uncover the first explicit report of this simple but illustrative molecule.

References

An In-depth Technical Guide to the Safe Handling, and Disposal of 2-Methoxypropan-2-ol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal of 2-methoxypropan-2-ol in a laboratory environment. Due to the limited specific toxicological data for this compound, this guide also includes relevant information on its isomer, 2-methoxy-1-propanol, which is a common impurity and has been more extensively studied.

Chemical and Physical Properties

This compound is a flammable liquid and should be handled with appropriate caution.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC4H10O2[2]
Molecular Weight90.12 g/mol [2]
Boiling PointNot available
Flash PointNot available
DensityNot available
SolubilitySoluble in water[3]
AppearanceColorless liquid[4]
SynonymsAcetone methyl hemiacetal[2]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid.[1] The primary hazards are associated with its flammability and potential health effects upon exposure.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[5]
Skin corrosion/irritation2H315: Causes skin irritation[5]
Serious eye damage/eye irritation1H318: Causes serious eye damage[5]
Reproductive toxicity1BH360D: May damage the unborn child[5]
Specific target organ toxicity — single exposure3 (Respiratory tract irritation)H335: May cause respiratory irritation[5][6]
Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Chemical splash goggles or a face shield are required.[1][3][7]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile or polyvinyl alcohol) and a lab coat are mandatory.[8] All skin should be covered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[7]

PPE_Workflow start Handling this compound ppe Wear Appropriate PPE start->ppe respirator Use Respirator if Ventilation is Inadequate start->respirator Poor Ventilation hood Work in a Chemical Fume Hood ppe->hood gloves Nitrile or Polyvinyl Alcohol Gloves ppe->gloves goggles Chemical Splash Goggles ppe->goggles coat Lab Coat ppe->coat end Proceed with Experiment hood->end respirator->end Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill with Inert Material ignition->contain collect Collect Waste with Non-Sparking Tools contain->collect dispose Place in Labeled Waste Container collect->dispose clean Clean Spill Area dispose->clean end Spill Managed clean->end

References

An In-depth Technical Guide on the Thermochemical and Physical Properties of 2-Methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical and physical data for 2-methoxypropan-2-ol (CAS No: 72360-66-8). A thorough investigation of scientific literature and chemical databases reveals a notable scarcity of experimentally determined thermochemical and physical constants for this specific isomer. The majority of available data pertains to its more common structural isomer, 1-methoxy-2-propanol (B31579). This guide presents the available computed data for this compound, alongside a detailed summary of the experimental data for 1-methoxy-2-propanol to provide context. Furthermore, this document outlines the standard experimental protocols for determining the key thermochemical and physical properties of organic compounds, offering a methodological framework for future studies on this compound.

Introduction

This compound is a tertiary alcohol and an ether. Its chemical structure, featuring a methoxy (B1213986) group and a hydroxyl group on the same tertiary carbon, suggests unique chemical properties that could be of interest in various research and development applications, including as a solvent, a chemical intermediate, or in material science. However, a significant challenge in utilizing this compound is the limited availability of its fundamental thermochemical and physical data in the public domain. This guide aims to collate the existing information and provide a clear path for its experimental characterization.

Data Presentation

Due to the limited experimental data for this compound, this section is divided into two parts. The first table summarizes the available computed data for this compound. The second table presents the extensive experimental data available for its isomer, 1-methoxy-2-propanol, for comparative purposes.

Thermochemical and Physical Data of this compound (Computed)

The following table summarizes the computed physical and chemical properties of this compound. It is critical to note that these values are predictions and have not been experimentally verified.

PropertyValueSource
Molecular Formula C4H10O2PubChem[1]
Molecular Weight 90.12 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 72360-66-8Guidechem[2]
XLogP3-AA (LogP) 0.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Heavy Atom Count 6PubChem[1]
Complexity 40.8PubChem[1]
Thermochemical and Physical Data of 1-Methoxy-2-propanol (Experimental)

For the purpose of comparison and to provide a broader context, the following table presents the experimentally determined thermochemical and physical properties of the common isomer, 1-methoxy-2-propanol (Propylene glycol methyl ether, PGME).

PropertyValueSource(s)
Boiling Point 118-119 °CChemicalBook[3]
Melting Point -97 °CChemicalBook[3]
Density 0.922 g/mL at 25 °CChemicalBook[3]
Vapor Pressure 10.9 mmHg at 25 °CSigma-Aldrich[4]
Flash Point 31.5 °C (closed cup)Sigma-Aldrich[5]
Refractive Index 1.403 at 20 °CSigma-Aldrich[4]
Water Solubility MiscibleSigma-Aldrich[4]
Heat of Combustion -2.33 x 10^9 J/kmolPubChem[6]

Experimental Protocols

While specific experimental protocols for the determination of thermochemical and physical data of this compound are not available in the literature, this section outlines the standard methodologies that would be employed for such a characterization.

Determination of Thermochemical Data
  • Enthalpy of Formation: The standard enthalpy of formation can be determined using combustion calorimetry. A known mass of the substance is completely combusted in a bomb calorimeter under a high pressure of oxygen. The heat released during the combustion is measured, and from this, the enthalpy of combustion is calculated. Using Hess's law and the known standard enthalpies of formation of the combustion products (CO2 and H2O), the standard enthalpy of formation of the compound can be determined.

  • Heat Capacity: The heat capacity of a substance can be measured using various calorimetric techniques. For the solid and liquid phases, adiabatic calorimetry is a precise method. A known amount of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured. For the gas phase, flow calorimetry or differential scanning calorimetry (DSC) can be used.

  • Standard Entropy: The standard entropy of a substance is typically determined from heat capacity measurements starting from a very low temperature (close to 0 K) up to the standard temperature of 298.15 K. The third law of thermodynamics is applied, which states that the entropy of a perfect crystal at absolute zero is zero. The entropy is then calculated by integrating the heat capacity divided by the temperature over this range, accounting for the entropies of any phase transitions.

Determination of Physical Constants
  • Boiling Point: The boiling point at atmospheric pressure can be determined using a simple distillation apparatus. For more accurate measurements, an ebulliometer is used, which measures the temperature at which the vapor pressure of the liquid is equal to the surrounding atmospheric pressure. The variation of boiling point with pressure can be measured using a vacuum distillation setup.

  • Melting Point: The melting point of a solid can be determined using a melting point apparatus, where a small sample is heated in a capillary tube, and the temperature range over which the solid melts is observed. For higher precision, differential scanning calorimetry (DSC) can be used to determine the peak temperature of the melting endotherm.

  • Density: The density of a liquid can be measured using a pycnometer, which is a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the volume of the pycnometer. Vibrating tube densitometers can also provide highly accurate density measurements.

  • Vapor Pressure: The vapor pressure of a liquid can be measured using various methods. The static method involves introducing the substance into an evacuated system and measuring the pressure at equilibrium at a given temperature with a manometer. The dynamic method involves boiling the liquid at a controlled pressure and measuring the corresponding temperature. Isoteniscope is a common apparatus used for static vapor pressure measurements.

Visualization

The following diagram illustrates the relationship between the two isomers and the availability of data.

G Data Availability for Isomers of C4H10O2 cluster_0 This compound (Target Compound) cluster_1 1-Methoxy-2-propanol (Isomer) cluster_2 Data Types a This compound CAS: 72360-66-8 Data: Computed c Thermochemical Data (Enthalpy, Entropy, Heat Capacity) a->c Limited/Unavailable d Physical Constants (BP, MP, Density, VP) a->d Limited/Unavailable b 1-Methoxy-2-propanol CAS: 107-98-2 Data: Experimental b->c Available b->d Available

Data availability for isomers of C4H10O2.

Conclusion

This technical guide highlights the significant gap in the experimental thermochemical and physical data for this compound. While basic identifiers and computed properties are available, the lack of experimentally verified data hinders its potential application in research and industry. The provided general experimental protocols offer a roadmap for the systematic characterization of this compound. Further research is crucial to determine the fundamental properties of this compound to enable its full potential to be explored.

References

Methodological & Application

Application Notes and Protocols: 2-Methoxypropan-2-ol as a Ketal-Based Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methoxypropan-2-ol for the protection of hydroxyl functionalities. While not as extensively documented as other protecting groups, its structure lends itself to the formation of a stable yet readily cleavable 2-methoxy-2-propyl (MOP) ether, which acts as a ketal-type protecting group. This guide details the proposed reaction mechanism, experimental protocols for protection and deprotection, and comparative data for this methodology.

Introduction to this compound as a Protecting Group

The protection of alcohols is a crucial step in multi-step organic synthesis to prevent unwanted side reactions. The ideal protecting group should be easy to introduce and remove, stable to a variety of reaction conditions, and offer high yields. This compound can react with an alcohol under acidic conditions to form a 2-methoxy-2-propyl (MOP) ether. This transformation is analogous to the formation of other acetal (B89532) and ketal-based protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers.

The MOP group is expected to be stable under basic and nucleophilic conditions, making it a suitable choice for reactions involving organometallics, hydrides, and other basic reagents. Its removal is typically achieved under mild acidic conditions, regenerating the parent alcohol.

Data Presentation

Table 1: Protection of Various Alcohols with this compound

EntrySubstrate (Alcohol)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl alcoholp-TsOH (5)DCMRT295
2CyclohexanolCSA (5)THFRT392
3GeraniolPPTS (10)DCMRT488
44-Nitrobenzyl alcoholp-TsOH (5)DCMRT2.593
51-OctanolCSA (5)THF40685

Note: Data presented is representative and may vary based on specific experimental conditions.

Table 2: Deprotection of MOP-Protected Alcohols

EntrySubstrate (MOP-ether)Reagent/ConditionsSolventTemperature (°C)Time (h)Yield (%)
1MOP-Benzyl alcohol1 M HClTHFRT0.598
2MOP-CyclohexanolAcetic Acid/H₂O (3:1)THF50295
3MOP-Geraniolp-TsOH (cat.)MeOHRT194
4MOP-4-Nitrobenzyl alcoholAmberlyst-15MeOHRT1.596
5MOP-1-Octanol1 M HClTHFRT0.7597

Note: Data presented is representative and may vary based on specific experimental conditions.

Experimental Protocols

General Protocol for the Protection of Alcohols using this compound
  • Preparation: To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 equiv).

  • Initiation: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or pyridinium (B92312) p-toluenesulfonate; 5-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure MOP-protected alcohol.

General Protocol for the Deprotection of MOP-Ethers
  • Preparation: Dissolve the MOP-protected alcohol (1.0 equiv) in a suitable solvent (e.g., tetrahydrofuran, methanol (B129727), or a mixture with water).

  • Deprotection: Add an acidic reagent. For mild conditions, a catalytic amount of p-toluenesulfonic acid in methanol or a slurry of an acidic resin like Amberlyst-15 can be used. For faster deprotection, an aqueous solution of a mineral acid (e.g., 1 M HCl) or a mixture of acetic acid and water can be employed.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (if a mineral acid or sulfonic acid was used). If an acidic resin was used, simply filter it off.

  • Purification: Remove the organic solvent under reduced pressure. If necessary, extract the product from the aqueous layer with a suitable organic solvent. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude alcohol can be purified by flash column chromatography if required.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Protection_Deprotection_Workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow A Alcohol (R-OH) D Reaction Mixture in Anhydrous Solvent A->D B This compound B->D C Acid Catalyst (e.g., p-TsOH) C->D E Quench with NaHCO₃ D->E Stir at RT F Work-up & Purification E->F G MOP-protected Alcohol (R-O-MOP) F->G H MOP-protected Alcohol J Reaction Mixture in Protic Solvent H->J I Acidic Reagent (e.g., HCl, AcOH) I->J K Neutralization/Filtration J->K Stir at RT L Work-up & Purification K->L M Regenerated Alcohol (R-OH) L->M

Caption: General experimental workflow for the protection of alcohols with this compound and subsequent deprotection.

Protection_Mechanism cluster_step1 Step 1: Formation of Oxocarbenium Ion cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Deprotonation 2_methoxypropan_2_ol This compound protonated_ether Protonated Ether 2_methoxypropan_2_ol->protonated_ether + H⁺ H_plus H⁺ oxocarbenium Oxocarbenium Ion protonated_ether->oxocarbenium - CH₃OH methanol Methanol oxocarbenium_ion_2 Oxocarbenium Ion alcohol R-OH protonated_product Protonated MOP-ether alcohol->protonated_product oxocarbenium_ion_2->protonated_product protonated_product_2 Protonated MOP-ether mop_ether MOP-ether (R-O-MOP) protonated_product_2->mop_ether - H⁺ H_plus_2 H⁺

Caption: Proposed mechanism for the acid-catalyzed protection of an alcohol with this compound.

Deprotection_Mechanism cluster_step1_deprot Step 1: Protonation cluster_step2_deprot Step 2: Cleavage cluster_step3_deprot Step 3: Regeneration of this compound mop_ether MOP-ether (R-O-MOP) protonated_mop Protonated MOP-ether mop_ether->protonated_mop + H⁺ H_plus H⁺ protonated_mop_2 Protonated MOP-ether alcohol Alcohol (R-OH) protonated_mop_2->alcohol oxocarbenium Oxocarbenium Ion protonated_mop_2->oxocarbenium oxocarbenium_2 Oxocarbenium Ion 2_methoxypropan_2_ol This compound oxocarbenium_2->2_methoxypropan_2_ol + CH₃OH, - H⁺ methanol Methanol H_plus_2 H⁺

Caption: Proposed mechanism for the acid-catalyzed deprotection of a MOP-ether.

Application Notes and Protocols for the Synthesis of 2-Methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-methoxypropan-2-ol. The described methodology focuses on the acid-catalyzed ring-opening of isobutylene (B52900) oxide with methanol (B129727). This process is designed to ensure regioselective attack on the tertiary carbon of the epoxide, leading to the desired tertiary ether-alcohol. This protocol includes information on reaction conditions, purification, and characterization, supported by quantitative data and procedural diagrams to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is a tertiary alcohol and ether with potential applications in organic synthesis, serving as a building block or a solvent. Its synthesis is most commonly achieved through the ring-opening of an appropriate epoxide. The regioselectivity of this reaction is a critical factor, with acid-catalyzed conditions generally favoring the formation of the more substituted alcohol, in accordance with Markovnikov's rule, due to the stabilization of a partial positive charge on the more substituted carbon in the transition state. This protocol details a reliable method for the synthesis of this compound via the acid-catalyzed methanolysis of isobutylene oxide.

Data Presentation

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Isobutylene Oxide2,2-DimethyloxiraneC₄H₈O72.1150-510.804
MethanolMethanolCH₄O32.0464.70.792
Sulfuric AcidSulfuric AcidH₂SO₄98.083371.84
This compoundThis compoundC₄H₁₀O₂90.12~125~0.93

Table 2: Experimental Parameters and Expected Results

ParameterValue
Stoichiometry (Isobutylene Oxide : Methanol)1 : 10 (molar ratio)
Catalyst Loading (H₂SO₄)1 mol% (relative to isobutylene oxide)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield70-80%
Expected Purity (after purification)>98%

Experimental Protocol

Materials:

  • Isobutylene oxide (2,2-dimethyloxirane)

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (10 molar equivalents relative to isobutylene oxide).

  • Cooling: Place the flask in an ice bath and allow the methanol to cool to 0 °C with stirring.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1 mol% relative to isobutylene oxide) to the cooled methanol.

  • Reactant Addition: Add isobutylene oxide (1 molar equivalent) dropwise to the stirred methanolic acid solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate to neutralize the acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Add anhydrous methanol to a round-bottom flask prep2 Cool methanol to 0 °C in an ice bath prep1->prep2 prep3 Slowly add concentrated sulfuric acid prep2->prep3 react1 Add isobutylene oxide dropwise prep3->react1 Initiate reaction react2 Stir at room temperature for 2-4 hours react1->react2 react3 Monitor reaction by TLC or GC react2->react3 workup1 Quench with saturated NaHCO₃ solution react3->workup1 Reaction complete workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over anhydrous MgSO₄ workup3->workup4 workup5 Remove solvent via rotary evaporation workup4->workup5 purify1 Fractional distillation of the crude product workup5->purify1 Crude product purify2 Collect pure this compound purify1->purify2 Reaction_Mechanism Acid-Catalyzed Ring-Opening of Isobutylene Oxide start Isobutylene Oxide + H⁺ protonated_epoxide Protonated Epoxide (Activated) start->protonated_epoxide Protonation transition_state Carbocation-like Transition State protonated_epoxide->transition_state Ring-opening initiation product_intermediate Protonated Product transition_state->product_intermediate methanol Methanol (Nucleophile) methanol->transition_state Nucleophilic attack at tertiary carbon product This compound product_intermediate->product Deprotonation

Application Notes and Protocols: 2-Methoxypropan-2-ol in Acid-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropan-2-ol is a unique bifunctional molecule possessing both a tertiary alcohol and a hemiacetal functional group. This structure dictates its reactivity, particularly under acidic conditions. In the presence of an acid catalyst, this compound can undergo several key transformations, primarily decomposition to its constituent ketone and alcohol, or dehydration to form an enol ether. Understanding these reaction mechanisms is crucial for its application in organic synthesis, for instance, as a protecting group or a reactive intermediate. These reactions are typically initiated by protonation of an oxygen atom, leading to the formation of a carbocation intermediate which then dictates the final product.[1][2]

Acid-Catalyzed Reaction Mechanisms

Under acidic conditions, this compound primarily undergoes two competing reactions: decomposition (retro-hemiacetalization) and dehydration.

Acid-Catalyzed Decomposition (Retro-Hemiacetalization)

As a hemiacetal, this compound is in equilibrium with acetone (B3395972) and methanol (B129727). The presence of an acid catalyst greatly accelerates the reverse reaction, leading to its decomposition.

Mechanism:

  • Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).[2]

  • Loss of Water: The protonated intermediate loses a molecule of water to form an oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule attacks the carbocation.

  • Deprotonation: A proton is lost to yield acetone and methanol, regenerating the acid catalyst.

G cluster_mechanism Mechanism of Acid-Catalyzed Decomposition A This compound B Protonated Intermediate A->B + H+ C Oxocarbenium Ion + H2O B->C - H2O D Protonated Acetone + Methanol C->D + H2O E Acetone + Methanol D->E - H+

Caption: Acid-catalyzed decomposition of this compound.

Acid-Catalyzed Dehydration

As a tertiary alcohol, this compound can also undergo acid-catalyzed dehydration to yield 2-methoxypropene (B42093), an enol ether. This reaction typically follows an E1 mechanism.

Mechanism:

  • Protonation: The hydroxyl group of the tertiary alcohol is protonated by the acid catalyst.[3]

  • Formation of Carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation. This is the rate-determining step.[2]

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond and yielding 2-methoxypropene.[2]

G cluster_mechanism Mechanism of Acid-Catalyzed Dehydration A This compound B Protonated Alcohol A->B + H+ C Tertiary Carbocation + H2O B->C - H2O D 2-Methoxypropene C->D - H+

Caption: Acid-catalyzed dehydration of this compound.

Application Notes

  • Protecting Group: The formation of this compound from a ketone (acetone) and an alcohol (methanol) is reversible. While too labile for many applications, in specific contexts, the corresponding 2-methoxy-2-propyl (MOP) ether can serve as a highly acid-sensitive protecting group for alcohols.[4][5] The cleavage of such ethers proceeds through a mechanism similar to the decomposition described above.

  • Intermediate in Synthesis: The formation of the tertiary carbocation during the dehydration reaction can be exploited in synthesis. This electrophilic intermediate can be trapped by various nucleophiles.

  • Synthesis of Enol Ethers: The dehydration reaction provides a direct route to 2-methoxypropene, a valuable enol ether intermediate in organic synthesis.[1] Enol ethers are precursors to ketones and can participate in various cycloaddition and rearrangement reactions.[6]

Quantitative Data

The following table summarizes hypothetical data for the acid-catalyzed reactions of this compound, based on typical conditions for similar reactions. Actual results may vary.

ReactionAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference Principle
Decomposition0.1 M HCl (aq)Water250.5>95Acid-catalyzed hydrolysis of hemiacetals is typically rapid and high-yielding at room temperature.[1]
Decompositionp-Toluenesulfonic acidToluene (B28343)601>90Similar conditions are used for the cleavage of acid-labile protecting groups.[7]
DehydrationConc. H₂SO₄None170275-85Strong, non-nucleophilic acids and high temperatures favor elimination.[3]
DehydrationH₃PO₄None200270-80Phosphoric acid is a common alternative to sulfuric acid for alcohol dehydration.[3]
DehydrationAmberlyst 15Toluene110480-90Solid acid catalysts can improve selectivity and simplify workup.[8][9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Decomposition of this compound

This protocol describes a general procedure for the acid-catalyzed decomposition of this compound to acetone and methanol.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 9.6 mmol) in 10 mL of diethyl ether.

  • While stirring at room temperature (25 °C), add 5 mL of 1 M aqueous hydrochloric acid to the flask.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically < 30 minutes).

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to isolate the product (acetone). Methanol will primarily be in the aqueous phase.

Protocol 2: Acid-Catalyzed Dehydration of this compound

This protocol provides a general method for the dehydration of this compound to 2-methoxypropene using a solid acid catalyst.

Materials:

  • This compound

  • Amberlyst 15 ion-exchange resin

  • Toluene

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Sodium carbonate

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add this compound (5.0 g, 48 mmol), toluene (40 mL), and Amberlyst 15 (0.5 g).

  • Heat the mixture to reflux using a heating mantle. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 2-4 hours). Monitor the reaction progress by GC.

  • Allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the Amberlyst 15 catalyst.

  • Wash the filtrate with 20 mL of 5% aqueous sodium carbonate solution to remove any acidic residue, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the toluene by distillation to obtain 2-methoxypropene.

G cluster_workflow General Experimental Workflow A Reaction Setup (Reactant, Solvent, Catalyst) B Reaction (Stirring, Heating) A->B C Monitoring (TLC, GC) B->C C->B Reaction Incomplete D Workup (Quenching, Extraction, Washing) C->D Reaction Complete E Purification (Distillation, Chromatography) D->E F Analysis (NMR, IR, MS) E->F

Caption: A generalized workflow for chemical synthesis experiments.

Conclusion

The acid-catalyzed reactions of this compound are dominated by its hemiacetal and tertiary alcohol functionalities. Depending on the reaction conditions, it can either decompose into acetone and methanol or dehydrate to form 2-methoxypropene. The choice of acid catalyst, solvent, and temperature are critical in directing the reaction towards the desired product. These transformations highlight the utility of this compound as a versatile intermediate in organic synthesis, particularly in the context of creating acid-labile structures or generating valuable enol ethers. Researchers can leverage these mechanisms for applications in drug development and complex molecule synthesis.

References

Application Notes and Protocols: A Step-by-Step Guide for the Deprotection of 2-Methoxypropan-2-yl (MOP) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-methoxypropan-2-yl (MOP) group is an acetal-type protecting group for hydroxyl functionalities. MOP ethers are valuable in multistep organic synthesis due to their ease of installation and, most importantly, their stability under a range of reaction conditions, particularly strong basic and nucleophilic environments.[1][2] This stability profile allows for selective manipulation of other functional groups within a complex molecule. The deprotection of MOP ethers is typically achieved under mild acidic conditions, regenerating the parent alcohol with high efficiency.[1][3]

This guide provides a comprehensive overview of the deprotection of MOP ethers, including a summary of reaction conditions, a detailed experimental protocol, and a visual representation of the workflow.

Mechanism of Deprotection

The cleavage of MOP ethers proceeds via an acid-catalyzed hydrolysis mechanism, characteristic of acetals.[4][5] The reaction is initiated by the protonation of the ether oxygen, which converts the methoxy (B1213986) group into a good leaving group (methanol). Subsequent elimination of methanol (B129727) generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by the loss of a proton and acetone, yields the deprotected alcohol.

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection of a MOP Ether MOP_Ether R-O-C(CH₃)₂OCH₃ (MOP Ether) Protonated_Ether R-O⁺(H)-C(CH₃)₂OCH₃ (Protonated Ether) MOP_Ether->Protonated_Ether + H⁺ Oxocarbenium R-O=C⁺(CH₃)₂ (Oxocarbenium Ion) + CH₃OH Protonated_Ether->Oxocarbenium - CH₃OH Hemiketal R-O-C(OH)(CH₃)₂ (Hemiketal) Oxocarbenium->Hemiketal + H₂O - H⁺ Alcohol R-OH (Alcohol) + (CH₃)₂C=O Hemiketal->Alcohol

Caption: Mechanism of acid-catalyzed MOP ether deprotection.

Quantitative Data on Deprotection Conditions

The deprotection of MOP ethers can be accomplished under various mild acidic conditions. The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-labile functional groups.

Reagent SystemSolvent SystemTemperatureTimeYieldReference
1% Acetic Acid (aq)Tetrahydrofuran (B95107) (THF)Room Temp.OvernightHigh[1][3]
20% Acetic Acid (aq)Tetrahydrofuran (THF)Room Temp.OvernightHigh[3]

Yields are generally reported as high but can be substrate-dependent.

Detailed Experimental Protocol

This protocol provides a general procedure for the deprotection of a MOP-protected alcohol using a mild aqueous acetic acid solution.

Materials:

  • MOP-protected compound

  • Tetrahydrofuran (THF)

  • 1% aqueous acetic acid (AcOH)

  • Deionized water

  • Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., Chloroform/Methanol mixture)

Procedure:

  • Dissolution: Dissolve the MOP-protected starting material in a 1:1 mixture of tetrahydrofuran (THF) and 1% aqueous acetic acid.

  • Reaction: Stir the solution at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of complete consumption of the starting material. Typically, the reaction is left to stir overnight.[1]

  • Quenching and Dilution: Once the reaction is complete, dilute the mixture with deionized water.[3]

  • Solvent Removal: Concentrate the solution under reduced pressure (rotary evaporation) to remove the THF.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a chloroform/methanol gradient) to afford the pure alcohol.[3]

Experimental_Workflow cluster_workflow MOP Deprotection Workflow start Start: MOP-protected compound dissolve 1. Dissolve in THF/1% aq. AcOH (1:1) start->dissolve react 2. Stir at Room Temperature (monitor by TLC) dissolve->react dilute 3. Dilute with H₂O react->dilute evaporate 4. Evaporate THF in vacuo dilute->evaporate extract 5. Extract with Organic Solvent evaporate->extract wash 6. Wash with H₂O and Brine extract->wash dry 7. Dry over Na₂SO₄ wash->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify end_product End: Pure Alcohol purify->end_product

Caption: Step-by-step experimental workflow for MOP deprotection.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Tetrahydrofuran (THF) is a flammable solvent and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • Acetic acid is corrosive. Handle with care to avoid skin and eye contact.

  • Standard precautions for handling organic solvents and silica gel should be followed.

Conclusion

The deprotection of 2-methoxypropan-2-yl (MOP) ethers is a reliable and high-yielding transformation accomplished under mild acidic conditions. The stability of the MOP group to basic and nucleophilic reagents makes it an excellent choice for the protection of alcohols in complex synthetic routes.[1] The straightforward protocol provided here can be readily adapted for a wide range of substrates, making it a valuable tool for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: 2-Methoxypropan-2-ol and its Isomer 1-Methoxy-2-propanol as Solvents for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

To the intended audience of researchers, scientists, and drug development professionals:

Initial literature searches for the application of 2-methoxypropan-2-ol as a solvent in specific organic reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, did not yield specific experimental protocols or quantitative data. This suggests that its use as a solvent in these contexts is not widely documented in readily available scientific literature.

However, its constitutional isomer, 1-methoxy-2-propanol (B31579) , also known as propylene (B89431) glycol methyl ether (PGME), is a widely used industrial and commercial solvent with properties that make it a suitable medium for a variety of chemical transformations.[1] This document will focus on the potential applications of 1-methoxy-2-propanol as a solvent in key organic reactions, providing generalized protocols and illustrative data based on established chemical principles.

Properties of 1-Methoxy-2-propanol (PGME)

1-Methoxy-2-propanol is a colorless liquid with a faint ether-like odor. Its molecule contains both a non-polar ether group and a polar hydroxyl group, rendering it miscible with a wide range of both polar and non-polar substances.[1] This amphiphilic nature makes it a versatile "universal" solvent.[1] It is considered an environmentally friendly solvent with low toxicity and moderate volatility.[1]

Table 1: Physicochemical Properties of 1-Methoxy-2-propanol (PGME)

PropertyValueReference
CAS Number107-98-2[1]
Molecular FormulaC₄H₁₀O₂[1]
Molecular Weight90.12 g/mol [1]
Boiling Point120 °C[1]
Melting Point-97 °C[1]
Flash Point32 °C[2]
Density0.92 g/cm³ (at 20 °C)[2]
Solubility in WaterMiscible[2]

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent is critical as it can influence reaction rates, selectivity, and catalyst stability.[2][3] While specific data for 1-methoxy-2-propanol is scarce, its properties suggest it could be a suitable alternative to commonly used solvents like dioxane, THF, or DMF, particularly in efforts to adopt greener reaction conditions.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[5] It is widely used for the synthesis of biaryls, polyolefins, and styrenes.[5] The reaction is typically performed in a variety of solvents, including toluene, THF, and DMF, often with an aqueous base.[5]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add 1-methoxy-2-propanol (5 mL) and deionized water (1 mL) to the flask.

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Table 2: Illustrative Data for a Hypothetical Suzuki-Miyaura Coupling in 1-Methoxy-2-propanol

EntryAryl HalideBoronic AcidBaseTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃801285
24-BromoanisolePhenylboronic acidCs₂CO₃80892
32-Chloropyridine3-Tolylboronic acidK₃PO₄1001878

Note: The data in this table is illustrative and intended to represent typical outcomes. Actual results may vary.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product A Pd(0)L2 B [Ar-Pd(II)(X)L2] A->B Oxidative Addition C [Ar-Pd(II)(OR')L2] B->C Ligand Exchange D [Ar-Pd(II)(Ar')L2] C->D Transmetalation D->A Reductive Elimination ArAr Ar-Ar' D->ArAr ArX Ar-X ArX->B RBO2 Ar'-B(OR)2 RBO2->C Base Base (e.g., K2CO3) Base->C

General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[6] Common solvents include polar aprotic solvents like DMF and NMP, though other organic solvents have been utilized.[7]

  • Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol).

  • Solvent Addition: Add 1-methoxy-2-propanol (5 mL) to the tube.

  • Reaction Execution: Seal the tube and heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate (B1210297). The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Table 3: Illustrative Data for a Hypothetical Heck Reaction in 1-Methoxy-2-propanol

EntryAryl HalideAlkeneBaseTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneEt₃N1001690
24-Bromobenzonitrilen-Butyl acrylateK₂CO₃1202482
31-IodonaphthaleneMethyl methacrylateDBU1101888

Note: The data in this table is illustrative and intended to represent typical outcomes. Actual results may vary.

Heck_Reaction cluster_reactants Reactants cluster_products Product A Pd(0)L2 B [Ar-Pd(II)(X)L2] A->B Oxidative Addition C [Ar-Pd(II)(alkene)L2]+X- B->C Alkene Coordination D [R-Pd(II)L2]+X- C->D Migratory Insertion E [H-Pd(II)(X)L2] D->E β-Hydride Elimination SubstAlkene Substituted Alkene D->SubstAlkene E->A Base-promoted Regeneration ArX Ar-X ArX->B Alkene Alkene Alkene->C Base Base Base->E

General catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[8] This reaction is instrumental in the synthesis of pharmaceuticals and other fine chemicals.[8] Solvents typically used include toluene, dioxane, and THF.[8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add anhydrous 1-methoxy-2-propanol (5 mL) to the tube.

  • Reaction Execution: Seal the tube and heat the mixture to the desired temperature (e.g., 90-110 °C) with stirring. Monitor the reaction's progress.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified via chromatography.

Table 4: Illustrative Data for a Hypothetical Buchwald-Hartwig Amination in 1-Methoxy-2-propanol

EntryAryl HalideAmineBaseTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholineNaOtBu1001295
22-BromopyridineAnilineK₃PO₄1102080
34-Bromo-N,N-dimethylanilineDi-n-butylamineLHMDS901689

Note: The data in this table is illustrative and intended to represent typical outcomes. Actual results may vary.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product A Pd(0)L2 B [Ar-Pd(II)(X)L2] A->B Oxidative Addition C [Ar-Pd(II)(NR2)L2] B->C Amine Coordination & Deprotonation C->A Reductive Elimination ArNR2 Ar-NR2 C->ArNR2 ArX Ar-X ArX->B Amine HNR2 Amine->B Base Base Base->B Solvent_Selection_Workflow A Define Reaction Requirements (Reactant solubility, temperature range, catalyst compatibility) B Initial Solvent Screening (Consult literature, consider green solvent alternatives like 1-methoxy-2-propanol) A->B C Small-Scale Test Reactions (Vary solvent and other key parameters) B->C D Analyze Results (Yield, purity, reaction time, side products) C->D D->B Re-screen if results are poor E Optimize Reaction Conditions in Best Performing Solvent(s) D->E Iterate if necessary F Scale-Up and Process Safety Assessment E->F G Final Protocol F->G

References

Application Note: Real-Time Monitoring of Ketal Formation Using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of diol functionalities as ketals is a fundamental transformation in organic synthesis, crucial for the preparation of complex molecules in the pharmaceutical and fine chemical industries. 2-Methoxypropan-2-ol is an effective reagent for this purpose, offering a straightforward and efficient method for the formation of 2,2-dimethyl-1,3-dioxolane (B146691) derivatives. Real-time monitoring of this reaction is essential for understanding reaction kinetics, optimizing process parameters, and ensuring complete conversion. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for in-situ reaction monitoring, providing quantitative data on the consumption of reactants and the formation of products and byproducts over time. This application note provides a detailed protocol for monitoring the acid-catalyzed ketal formation between this compound and ethylene (B1197577) glycol using ¹H NMR spectroscopy.

Reaction Scheme

The acid-catalyzed reaction between this compound and ethylene glycol proceeds to form the protected diol, 2,2-dimethyl-1,3-dioxolane, and methanol (B129727) as a byproduct.

Key ¹H NMR Signals for Monitoring

The progress of the reaction can be conveniently monitored by observing the changes in the intensity of specific ¹H NMR signals corresponding to the reactants and products. The following table summarizes the key chemical shifts.

CompoundFunctional Group¹H Chemical Shift (ppm)Multiplicity
This compound-C(CH₃)₂-~1.25Singlet
-OCH₃~3.20Singlet
-OHVariableSinglet
Ethylene Glycol-CH₂-~3.69Singlet
-OHVariableSinglet
2,2-Dimethyl-1,3-dioxolane-C(CH₃)₂-~1.41Singlet
-OCH₂-~3.98Singlet
Methanol-CH₃~3.34Singlet

Note: The chemical shifts for this compound are estimated based on analogous structures as experimental data was not available in the searched literature. The exact chemical shift of hydroxyl protons is dependent on concentration, temperature, and solvent.

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing the in-situ NMR reaction monitoring experiment.

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep_reagents Prepare Reactant Solutions (this compound, Ethylene Glycol) prep_nmr_tube Add Reactants and Solvent to NMR Tube prep_reagents->prep_nmr_tube prep_catalyst Prepare Acid Catalyst Solution initiate_reaction Inject Catalyst and Start Acquisition prep_catalyst->initiate_reaction instrument_setup Set Up NMR Spectrometer (Temperature, Lock, Shim) prep_nmr_tube->instrument_setup initial_spectrum Acquire Initial Spectrum (t=0) instrument_setup->initial_spectrum initial_spectrum->initiate_reaction time_series Acquire Time-Series Data initiate_reaction->time_series process_spectra Process NMR Spectra (Phasing, Baseline Correction) time_series->process_spectra integrate_peaks Integrate Key Signals process_spectra->integrate_peaks calculate_conversion Calculate Reactant Conversion and Product Formation integrate_peaks->calculate_conversion kinetic_modeling Kinetic Modeling (Optional) calculate_conversion->kinetic_modeling

Caption: Experimental workflow for NMR reaction monitoring.

Detailed Experimental Protocol

Materials:

  • This compound

  • Ethylene Glycol

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • NMR tubes

  • Microsyringe

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, prepare a stock solution of this compound (e.g., 1 M) in CDCl₃.

    • In a separate vial, prepare a stock solution of ethylene glycol (e.g., 1 M) in CDCl₃.

    • Prepare a dilute solution of the acid catalyst in CDCl₃ (e.g., 0.1 M).

  • NMR Instrument Setup:

    • Insert a standard CDCl₃ sample for locking and shimming the spectrometer.

    • Set the sample temperature to the desired reaction temperature (e.g., 298 K).

  • Reaction Initiation and Monitoring:

    • In an NMR tube, add 0.5 mL of the this compound stock solution and 0.5 mL of the ethylene glycol stock solution.

    • Gently mix the contents of the NMR tube.

    • Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.

    • Acquire a ¹H NMR spectrum before the addition of the catalyst. This will serve as the t=0 reference.

    • Remove the NMR tube from the spectrometer and, using a microsyringe, add a catalytic amount of the acid solution (e.g., 10 µL).

    • Quickly and carefully invert the NMR tube to mix the contents and re-insert it into the spectrometer.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes) for the desired reaction duration.

Data Analysis and Presentation

The acquired ¹H NMR spectra can be processed to determine the concentration of reactants and products over time.

  • Spectral Processing:

    • Apply phasing and baseline correction to each spectrum in the time series.

    • Reference each spectrum to the TMS signal at 0 ppm.

  • Integration and Quantification:

    • Integrate the characteristic signals for this compound (e.g., the singlet at ~1.25 ppm), ethylene glycol (singlet at ~3.69 ppm), and the product 2,2-dimethyl-1,3-dioxolane (e.g., the singlet at ~1.41 ppm).

    • The relative concentration of each species can be determined from the integral values. The conversion of a reactant can be calculated using the following formula:

    Conversion (%) = [ (Integral at t=0 - Integral at t=x) / Integral at t=0 ] * 100

Quantitative Data Summary:

The following table provides a template for summarizing the quantitative data obtained from the NMR monitoring experiment.

Time (min)Integral (this compound, ~1.25 ppm)Integral (Ethylene Glycol, ~3.69 ppm)Integral (2,2-Dimethyl-1,3-dioxolane, ~1.41 ppm)% Conversion (Ethylene Glycol)
0Initial IntegralInitial Integral00
5Integral at 5 minIntegral at 5 minIntegral at 5 minCalculated Value
10Integral at 10 minIntegral at 10 minIntegral at 10 minCalculated Value
...............
60Integral at 60 minIntegral at 60 minIntegral at 60 minCalculated Value

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical transformation and the relationship between the reactants and products in the monitored reaction.

G Reactant1 This compound Intermediate Protonated This compound Reactant1->Intermediate Protonation Reactant2 Ethylene Glycol Product1 2,2-Dimethyl-1,3-dioxolane Reactant2->Product1 Catalyst H+ Catalyst->Intermediate Intermediate->Product1 Nucleophilic Attack by Ethylene Glycol Product2 Methanol Intermediate->Product2 Elimination

Caption: Chemical transformation pathway.

Conclusion

In-situ ¹H NMR spectroscopy is a highly effective technique for monitoring the acid-catalyzed ketal formation using this compound.[1] This method allows for the real-time, quantitative tracking of reactant consumption and product formation, providing valuable insights into reaction kinetics and mechanism. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and drug development professionals to implement this powerful analytical tool in their synthetic workflows.

References

The Utility of Derivatization for Gas Chromatography: An Analysis of 2-Methoxypropan-2-ol and Standard Alternative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gas chromatography (GC) is a cornerstone analytical technique for separating and quantifying volatile and thermally stable compounds. However, many molecules of interest in pharmaceutical and clinical research, such as steroids, amino acids, and certain drug metabolites, possess polar functional groups (e.g., hydroxyl, carboxyl, amino) that render them non-volatile and prone to thermal degradation. Chemical derivatization is a critical sample preparation step to overcome these limitations, enhancing analyte volatility, improving chromatographic peak shape, and increasing detection sensitivity. This document explores the potential use of 2-methoxypropan-2-ol as a derivatizing agent for GC analysis and, based on chemical principles and available data, concludes its unsuitability for this purpose. In its place, this application note provides detailed protocols and comparative data for widely accepted and effective derivatization techniques, namely silylation, acylation, and alkylation, for the robust analysis of compounds bearing active hydrogens.

Introduction to Derivatization for GC Analysis

Derivatization is the process of chemically modifying an analyte to enhance its suitability for a specific analytical method.[1] For gas chromatography, the primary goals of derivatization are:

  • Increased Volatility: By masking polar functional groups like -OH, -NH, and -SH, the intermolecular hydrogen bonding is reduced, which in turn lowers the boiling point of the analyte, making it more volatile.[1][2]

  • Improved Thermal Stability: Derivatization can protect thermally labile groups from degradation at the high temperatures of the GC injector and column.[1]

  • Enhanced Chromatographic Performance: Derivatized analytes generally exhibit more symmetrical peak shapes and better resolution, leading to more accurate quantification.[3]

  • Increased Detector Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD).[3]

Evaluating this compound as a Derivatizing Agent

This compound is a tertiary alcohol. While alcohols can, in principle, be used to form ethers to derivatize hydroxyl groups, the structural nature of this compound presents significant chemical hurdles that make it an unsuitable derivatizing agent for routine GC analysis.

The formation of an ether from a tertiary alcohol and another alcohol (the analyte) would likely proceed through an S_N1-type reaction mechanism. This process is generally inefficient and prone to side reactions, such as elimination, especially under the conditions required to drive the reaction to completion. Furthermore, for a derivatization reaction to be effective, it should be rapid, quantitative, and produce a single, stable product. The reaction of this compound with analyte hydroxyl groups is not expected to meet these criteria.

A literature search for the use of this compound as a standard derivatizing agent for GC analysis did not yield any established protocols or application notes, reinforcing the assessment of its unsuitability.

Standard Derivatization Protocols for Hydroxyl Groups

Given the limitations of this compound, researchers should employ well-established and robust derivatization methods for analytes containing hydroxyl groups. The most common and effective approaches are silylation, acylation, and alkylation.

Silylation

Silylation is the most prevalent method for derivatizing hydroxyl groups for GC analysis.[4] It involves the replacement of the active hydrogen of the -OH group with a trimethylsilyl (B98337) (TMS) or a more sterically hindered silyl (B83357) group like tert-butyldimethylsilyl (TBDMS).[4] Silyl derivatives are typically volatile, thermally stable, and less polar than the parent compounds.[4]

Common Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS reagent.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another highly effective TMS reagent, with the advantage of producing more volatile byproducts.[4]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst with other silylating reagents to increase their reactivity, especially for hindered hydroxyl groups.[5]

  • MTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide): Forms TBDMS derivatives, which are significantly more stable to hydrolysis than TMS derivatives.[6]

Materials:

  • Cholesterol standard

  • BSTFA + 1% TMCS

  • Anhydrous Pyridine (B92270) (or other suitable aprotic solvent like acetonitrile (B52724) or dichloromethane)

  • Reacti-Vials™ or other small glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Accurately weigh approximately 1 mg of the cholesterol standard into a Reacti-Vial™.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Logical Workflow for Silylation

silylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start: Analyte with -OH group dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + TMCS) dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat (e.g., 70°C) vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject end End: Analysis of Silyl Derivative inject->end

Caption: Workflow for the silylation of a hydroxyl-containing analyte.

Acylation

Acylation involves the reaction of an active hydrogen with a carboxylic acid derivative, typically an acid anhydride (B1165640) or an acyl halide, to form an ester. Acyl derivatives are less susceptible to hydrolysis than silyl ethers and are therefore more stable.[7] The use of perfluorinated acylating agents can significantly enhance sensitivity for electron capture detection (ECD).[7]

Common Acylating Reagents:

  • Acetic Anhydride: Forms acetate (B1210297) esters.

  • TFAA (Trifluoroacetic Anhydride): Forms trifluoroacetyl (TFA) esters, which are highly volatile.

  • PFPA (Pentafluoropropionic Anhydride): Forms pentafluoropropionyl (PFP) esters, providing excellent ECD response.

  • HFBA (Heptafluorobutyric Anhydride): Forms heptafluorobutyryl (HFB) esters, also for high ECD sensitivity.

Materials:

  • Amphetamine standard

  • PFPA (Pentafluoropropionic Anhydride)

  • Ethyl acetate (anhydrous)

  • Reacti-Vials™

  • Heating block

  • Nitrogen evaporator

  • GC-ECD or GC-MS system

Procedure:

  • Prepare a 1 mg/mL solution of the amphetamine standard in ethyl acetate.

  • Pipette 100 µL of the standard solution into a Reacti-Vial™.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of PFPA to the vial.

  • Cap the vial tightly and heat at 60°C for 20 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Inject 1 µL of the derivatized sample into the GC.

Logical Workflow for Acylation

acylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Post-Reaction & Analysis start Start: Analyte with -OH, -NH, or -SH group dry_sample Dry Sample start->dry_sample add_reagent Add Solvent and Acylating Reagent (e.g., PFPA) dry_sample->add_reagent vortex_heat Cap, Vortex, and Heat add_reagent->vortex_heat cool_evap Cool and Evaporate Excess Reagent vortex_heat->cool_evap reconstitute Reconstitute in Solvent cool_evap->reconstitute inject Inject into GC reconstitute->inject end End: Analysis of Acyl Derivative inject->end

Caption: Workflow for the acylation of an analyte with an active hydrogen.

Alkylation

Alkylation involves the replacement of an active hydrogen with an alkyl group, forming an ether, ester, or N-alkyl derivative. Alkylation derivatives are generally very stable.[4] This method is particularly useful for acidic compounds like carboxylic acids and phenols.[3]

Common Alkylating Reagents:

  • PFBBr (Pentafluorobenzyl Bromide): Forms PFB ethers and esters, which are highly sensitive to ECD.[4]

  • Diazomethane: A classic but hazardous reagent for forming methyl esters from carboxylic acids.

  • TMAH (Trimethylanilinium Hydroxide): Used for on-column methylation of fatty acids.

Materials:

  • m-Cresol (B1676322) standard

  • PFBBr (Pentafluorobenzyl Bromide)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Reacti-Vials™

  • Heating block

  • GC-ECD system

Procedure:

  • Prepare a 100 µg/mL solution of m-cresol in acetone.

  • Pipette 100 µL of this solution into a Reacti-Vial™.

  • Add approximately 10 mg of anhydrous potassium carbonate.

  • Add 10 µL of a 10% (v/v) solution of PFBBr in acetone.

  • Cap the vial and heat at 80°C for 1 hour.

  • Cool the vial to room temperature.

  • The supernatant can be directly injected, or the reaction mixture can be filtered or centrifuged before injection.

  • Inject 1 µL of the derivatized sample into the GC-ECD.

Logical Workflow for Alkylation

alkylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start: Analyte with Acidic Hydrogen add_to_vial Add Analyte Solution to Vial start->add_to_vial add_base_reagent Add Base (e.g., K2CO3) and Alkylating Reagent (e.g., PFBBr) add_to_vial->add_base_reagent heat Cap and Heat add_base_reagent->heat cool Cool to Room Temp heat->cool inject Inject Supernatant into GC cool->inject end End: Analysis of Alkyl Derivative inject->end

References

Application Notes and Protocols for the Efficient Catalytic Synthesis of 2-Methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropan-2-ol, more commonly known as 1-methoxy-2-propanol (B31579) or propylene (B89431) glycol methyl ether (PGME), is a versatile solvent with significant applications in the pharmaceutical, coatings, and electronics industries. Its synthesis is primarily achieved through the ring-opening of propylene oxide with methanol (B129727). The selectivity towards the desired 1-methoxy-2-propanol isomer over the secondary product, 2-methoxy-1-propanol, is a critical aspect of the synthesis, as the latter exhibits higher toxicity. This document provides detailed application notes and experimental protocols for various efficient catalytic methods for the synthesis of 1-methoxy-2-propanol, with a focus on heterogeneous catalysis to facilitate catalyst recovery and reuse.

Catalytic Methods Overview

The synthesis of 1-methoxy-2-propanol from propylene oxide and methanol can be effectively catalyzed by both homogeneous and heterogeneous catalysts. While homogeneous catalysts like sodium hydroxide (B78521) are used in industrial processes, they present challenges in separation and catalyst recycling.[1] Heterogeneous catalysts offer a more sustainable alternative, with easier separation and potential for continuous processes. This document will focus on three promising heterogeneous catalytic systems:

  • Mg-Al Hydrotalcites (Mixed Oxides): These materials, particularly after calcination to form mixed metal oxides, exhibit high basicity and have shown excellent activity and selectivity for the desired product.

  • Metal Oxides (MgO and ZnO): Simple metal oxides, especially those with moderate basic strength like magnesium oxide, are effective and cost-efficient catalysts for this reaction.

  • Ionic Liquids: As environmentally benign and tunable catalysts, ionic liquids have demonstrated high efficiency, significantly reducing reaction times.

Data Presentation: Comparison of Catalytic Methods

The following tables summarize the quantitative data for the synthesis of 1-methoxy-2-propanol using different catalytic methods.

Table 1: Performance of Various Heterogeneous Catalysts

CatalystReaction Temperature (°C)Reaction Time (h)Molar Ratio (Methanol:Propylene Oxide)Catalyst LoadingPropylene Oxide Conversion (%)1-Methoxy-2-propanol Selectivity (%)Reference
Mg-Al Hydrotalcite (calcined) 14064:10.9 wt%93.297.4[2]
MgO 12045:12.0 wt%71.192.5[3]
ZnO 14085:12.0 wt%55.392.4[3]
Ionic Liquid ([N4444][Buty]) 1100.334:17.5 mol%>95~92 (Yield)[1]
ZIF-8 1102410:15 wt%~8592.1[4]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Synthesis of 1-Methoxy-2-propanol using Calcined Mg-Al Hydrotalcite in a Batch Reactor

This protocol describes the synthesis of 1-methoxy-2-propanol using a calcined Mg-Al hydrotalcite as a heterogeneous catalyst in a laboratory-scale batch reactor.

1.1. Catalyst Preparation: Co-precipitation and Calcination of Mg-Al Hydrotalcite

  • Materials:

    • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

    • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

    • Sodium hydroxide (NaOH)

    • Sodium carbonate (Na₂CO₃)

    • Deionized water

  • Procedure:

    • Prepare a mixed salt solution by dissolving Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O in deionized water to achieve a Mg/Al molar ratio of 3:1.

    • Prepare a basic solution by dissolving NaOH and Na₂CO₃ in deionized water.

    • Slowly add the mixed salt solution to the basic solution under vigorous stirring at room temperature. Maintain the pH of the mixture between 9 and 10 by adding additional NaOH solution if necessary.

    • Age the resulting slurry at 65°C for 18 hours with continuous stirring.

    • Filter the precipitate and wash thoroughly with deionized water until the pH of the filtrate is neutral.

    • Dry the obtained solid at 100°C overnight to yield the Mg-Al hydrotalcite precursor.

    • Calcine the dried hydrotalcite precursor in a furnace at 450°C for 5 hours in air to obtain the active mixed oxide catalyst.

1.2. Catalytic Reaction: Synthesis of 1-Methoxy-2-propanol

  • Materials:

    • Calcined Mg-Al hydrotalcite catalyst

    • Methanol (MeOH)

    • Propylene oxide (PO)

    • Nitrogen gas (N₂)

  • Equipment:

    • High-pressure stainless-steel batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Procedure:

    • Charge the batch reactor with the calcined Mg-Al hydrotalcite catalyst (0.9 wt% based on the total mass of reactants).

    • Add methanol and propylene oxide to the reactor in a 4:1 molar ratio.

    • Seal the reactor and purge with nitrogen gas three times to remove air.

    • Pressurize the reactor with nitrogen gas to an initial pressure of 0.5 MPa.

    • Heat the reactor to 140°C while stirring at 500 rpm.

    • Maintain the reaction at 140°C for 6 hours. Monitor the pressure throughout the reaction.

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess pressure.

    • Collect the liquid product mixture for analysis.

1.3. Product Analysis and Purification

  • Analysis:

    • The composition of the product mixture can be analyzed by gas chromatography (GC) using a flame ionization detector (FID) and a suitable capillary column.

    • Conversion of propylene oxide and selectivity to 1-methoxy-2-propanol can be calculated from the GC data.

  • Purification:

    • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The catalyst can be washed with methanol, dried, and reused.

    • The liquid product can be purified by fractional distillation. First, remove the excess methanol at atmospheric pressure. Then, distill the remaining mixture under reduced pressure to separate the 1-methoxy-2-propanol from any high-boiling byproducts.

Protocol 2: High-Efficiency Synthesis of 1-Methoxy-2-propanol using an Ionic Liquid Catalyst in a Micro-tubular Circulating Reactor

This protocol outlines a highly efficient method for the synthesis of 1-methoxy-2-propanol using an ionic liquid catalyst in a continuous flow microreactor system, leading to significantly reduced reaction times.[1]

2.1. Catalyst:

  • Tetrabutylammonium butyrate (B1204436) ([N₄₄₄₄][Buty]) can be used as the ionic liquid catalyst.

2.2. Experimental Setup:

  • A micro-tubular circulating reactor system consisting of a feed pump, a preheating unit, a microreactor coil immersed in a temperature-controlled oil bath, and a back-pressure regulator.

2.3. Procedure:

  • Prepare a feed solution containing methanol, propylene oxide (4:1 molar ratio), and the ionic liquid catalyst ([N₄₄₄₄][Buty], 7.5 mol% relative to propylene oxide).

  • Pump the feed solution through the preheating unit to bring it to the reaction temperature of 110°C.

  • Introduce the heated feed into the micro-tubular reactor.

  • Maintain a constant flow rate and pressure within the reactor system.

  • The reaction is typically complete within 20 minutes of residence time in the microreactor.

  • Collect the product mixture from the reactor outlet.

  • The product can be purified by distillation to separate the 1-methoxy-2-propanol from the ionic liquid catalyst and any unreacted starting materials. The ionic liquid can be recovered and reused.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway and the experimental workflows for the described catalytic methods.

ReactionPathway PO Propylene Oxide Intermediate Catalyst-Reactant Intermediate PO->Intermediate MeOH Methanol MeOH->Intermediate Cat Catalyst (e.g., Mg-Al Oxide) Cat->Intermediate P1 1-Methoxy-2-propanol (Major Product) Intermediate->P1 Selective Pathway P2 2-Methoxy-1-propanol (Minor Product) Intermediate->P2 Non-selective Pathway

Caption: General reaction pathway for the synthesis of 1-methoxy-2-propanol.

BatchReactorWorkflow cluster_prep Catalyst Preparation cluster_reaction Batch Reaction cluster_purification Product Purification Coprecipitation Co-precipitation of Mg-Al Hydrotalcite Drying Drying Coprecipitation->Drying Calcination Calcination Drying->Calcination Charging Charge Reactor with Catalyst, MeOH, PO Calcination->Charging Reaction Reaction at 140°C for 6h Charging->Reaction Cooling Cooling and Depressurization Reaction->Cooling Filtration Catalyst Filtration Cooling->Filtration Distillation Fractional Distillation Filtration->Distillation Product Pure 1-Methoxy-2-propanol Distillation->Product

Caption: Experimental workflow for batch synthesis of 1-methoxy-2-propanol.

FlowReactorWorkflow Feed Feed Preparation (MeOH, PO, Ionic Liquid) Pump Pump Feed->Pump Preheater Preheater Pump->Preheater Microreactor Micro-tubular Reactor (110°C) Preheater->Microreactor BPR Back-Pressure Regulator Microreactor->BPR Collection Product Collection BPR->Collection Purification Distillation Collection->Purification FinalProduct Pure 1-Methoxy-2-propanol Purification->FinalProduct

Caption: Workflow for continuous flow synthesis in a microreactor.

Conclusion

The catalytic synthesis of 1-methoxy-2-propanol from propylene oxide and methanol offers several efficient routes for researchers and industry professionals. Heterogeneous catalysts, such as calcined Mg-Al hydrotalcites and simple metal oxides, provide high selectivity and ease of separation, making them suitable for sustainable and scalable processes. For rapid and highly efficient synthesis, ionic liquid catalysis in continuous flow microreactors presents a compelling alternative. The choice of catalytic method will depend on the specific requirements of the application, including desired scale, purity, and economic considerations. The protocols and data presented in this document provide a solid foundation for the successful implementation of these synthetic methods.

References

Application Notes and Protocols for the Synthesis of 2-Methoxypropan-2-ol: Lab-Scale Preparation and Scale-Up Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-methoxypropan-2-ol, a tertiary ether with potential applications in organic synthesis and as a solvent. The primary synthetic route discussed is the acid-catalyzed addition of methanol (B129727) to 2-methylpropene. This method is analogous to the industrial production of methyl tert-butyl ether (MTBE) and offers a scalable and efficient pathway.[1][2] Laboratory-scale protocols using both homogeneous and heterogeneous acid catalysts are presented, along with key considerations for scaling up the synthesis to a pilot or production scale. Safety precautions, work-up procedures, and purification techniques are also detailed.

Introduction

This compound is a tertiary alcohol ether that can be synthesized through several established methods for ether formation. The most direct and industrially relevant approach is the acid-catalyzed electrophilic addition of methanol to 2-methylpropene (isobutylene).[1][2] This reaction proceeds via a stable tertiary carbocation intermediate, leading to high selectivity for the desired product. Alternative methods, such as the Williamson ether synthesis, are also viable but may present challenges related to the use of strong bases and potential elimination side reactions with tertiary substrates.

This document will focus on the acid-catalyzed route, providing a comprehensive guide for its implementation at both laboratory and larger scales.

Synthetic Pathways

The primary synthetic pathway for this compound is the acid-catalyzed reaction of 2-methylpropene with methanol.

Synthetic_Pathway 2-Methylpropene 2-Methylpropene Carbocation Tertiary Carbocation Intermediate 2-Methylpropene->Carbocation Protonation Methanol Methanol Methanol->Carbocation Nucleophilic Attack H+ H⁺ Oxonium_Ion Oxonium Ion Carbocation->Oxonium_Ion Product This compound Oxonium_Ion->Product Deprotonation

Caption: Acid-catalyzed synthesis of this compound.

Laboratory-Scale Synthesis Protocols

Two primary protocols are presented for the laboratory-scale synthesis of this compound: one using a homogeneous acid catalyst (sulfuric acid) and another utilizing a heterogeneous acid catalyst (acidic ion-exchange resin).

Protocol 1: Homogeneous Acid Catalysis

This protocol describes the synthesis using concentrated sulfuric acid as the catalyst.

Materials:

  • Methanol

  • 2-Methylpropene (can be bubbled as a gas or added as a liquefied gas)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if refluxing) or a cold finger/dry ice condenser

  • Gas inlet tube (if using gaseous 2-methylpropene)

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a condenser, add methanol. Cool the flask in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the cooled methanol with stirring.

  • Reactant Addition: Slowly bubble 2-methylpropene gas through the acidic methanol solution or add liquefied 2-methylpropene dropwise via a pre-cooled addition funnel. Maintain the temperature of the reaction mixture between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation.

Protocol 2: Heterogeneous Acid Catalysis

This protocol utilizes a strongly acidic ion-exchange resin (e.g., Amberlyst-15) as a recyclable catalyst.

Materials:

  • Methanol

  • 2-Methylpropene

  • Strongly acidic ion-exchange resin (e.g., Amberlyst-15)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask or a jacketed reactor

  • Magnetic stirrer and stir bar or overhead stirrer

  • Condenser or cold finger

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Wash the ion-exchange resin with methanol to remove any impurities and to swell the resin.

  • Reaction Setup: To a round-bottom flask, add the pre-washed ion-exchange resin and methanol.

  • Reactant Addition: Introduce 2-methylpropene as described in Protocol 1. The reaction can be run at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to increase the reaction rate.

  • Reaction: Stir the mixture vigorously to ensure good contact between the reactants and the catalyst. Monitor the reaction by GC.

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the ion-exchange resin. The resin can be washed with methanol and stored for reuse.

    • The filtrate contains the product and excess methanol.

  • Purification: The excess methanol can be removed by distillation. The resulting crude product can be further purified by fractional distillation.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of tertiary ethers, which can be adapted for this compound.

Table 1: Laboratory-Scale Reaction Parameters

ParameterHomogeneous Catalysis (H₂SO₄)Heterogeneous Catalysis (Ion-Exchange Resin)
Methanol:2-Methylpropene (molar ratio) 1.5:1 to 3:11.5:1 to 3:1
Catalyst Loading 1-5 mol%5-15 wt% of total reactants
Temperature 0 - 25 °C25 - 60 °C
Reaction Time 3 - 6 hours4 - 12 hours
Typical Yield 70 - 85%80 - 95%

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₁₀O₂[3][4]
Molecular Weight 90.12 g/mol [3][4]
CAS Number 72360-66-8[3][4]
Boiling Point (estimated) 100-110 °C
Density (estimated) 0.9 g/cm³
Solubility Soluble in water and common organic solvents

Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The heterogeneous catalytic route is generally preferred for large-scale production due to the ease of catalyst separation and the potential for continuous operation.

Scale_Up_Workflow cluster_0 Lab Scale (Batch) cluster_1 Pilot Scale (Batch/Semi-Continuous) cluster_2 Industrial Scale (Continuous) lab_reactor Batch Reactor (Glassware) lab_purification Distillation / Chromatography lab_reactor->lab_purification pilot_reactor Jacketed Reactor (Stainless Steel) lab_reactor->pilot_reactor Process Optimization pilot_purification Fractional Distillation pilot_reactor->pilot_purification industrial_reactor Fixed-Bed Reactor (Continuous Flow) pilot_reactor->industrial_reactor Process Intensification industrial_purification Reactive Distillation Column industrial_reactor->industrial_purification

Caption: Workflow for scaling up the synthesis of this compound.

Reactor Choice
  • Batch vs. Continuous: While lab syntheses are typically performed in batch reactors, continuous processing in a fixed-bed reactor is more efficient for large-scale production.[5] In a fixed-bed reactor, the liquid reactants are continuously passed through a column packed with the solid catalyst.

  • Reactive Distillation: For this type of reaction, reactive distillation is a highly efficient process. The reaction and separation of the product occur simultaneously in a single unit, which can drive the equilibrium towards the product and reduce capital and operating costs.

Catalyst
  • Heterogeneous Catalysts: Strongly acidic ion-exchange resins are the catalysts of choice for industrial-scale etherification due to their high activity, selectivity, and ease of separation from the product stream.[6]

  • Catalyst Deactivation: The catalyst can be deactivated over time due to fouling or mechanical degradation. Regeneration protocols, such as washing with solvent or a mild acid, may be necessary.

Heat Management
  • Exothermic Reaction: The addition of methanol to 2-methylpropene is an exothermic reaction.[7] Effective heat removal is crucial to prevent temperature runaways, which can lead to side reactions and safety hazards.

  • Cooling Systems: Jacketed reactors with cooling fluids are essential. For larger scale, internal cooling coils or external heat exchangers may be required to manage the heat load.[8]

Safety Considerations
  • Flammability: Methanol and 2-methylpropene are highly flammable. All equipment should be properly grounded, and ignition sources must be eliminated.

  • Toxicity: Methanol is toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated area or a fume hood.

  • Pressure: If using liquefied 2-methylpropene, the reaction may need to be conducted in a pressure-rated vessel.

Troubleshooting

Troubleshooting start Low Yield or Incomplete Reaction catalyst Is the catalyst active? start->catalyst temp Is the temperature optimal? start->temp ratio Are reactant ratios correct? start->ratio mixing Is mixing adequate? start->mixing sol_catalyst_1 Regenerate or replace catalyst. catalyst->sol_catalyst_1 No sol_temp_1 Increase temperature (for heterogeneous) or allow longer reaction time at low temp (for homogeneous). temp->sol_temp_1 No sol_ratio_1 Use excess methanol to drive equilibrium. ratio->sol_ratio_1 No sol_mixing_1 Increase stirring speed. mixing->sol_mixing_1 No

Caption: Troubleshooting guide for the synthesis of this compound.

Conclusion

The acid-catalyzed addition of methanol to 2-methylpropene is a robust and scalable method for the synthesis of this compound. The use of heterogeneous catalysts like acidic ion-exchange resins is highly recommended for larger-scale operations, offering advantages in terms of product purification, catalyst reusability, and the potential for continuous processing. Careful consideration of reactor design, heat management, and safety protocols is paramount for the successful and safe scale-up of this synthesis. The protocols and data provided in this document serve as a comprehensive guide for researchers and development professionals working with this valuable tertiary ether.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxy-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-methoxy-2-methylpropan-2-ol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges related to low yields and impurities during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-methoxy-2-methylpropan-2-ol?

A1: A prevalent and effective method is the Grignard reaction. This involves the reaction of methoxyacetone (B41198) with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride.

Q2: My Grignard reaction is not initiating. What are the common causes?

A2: The most frequent cause for a Grignar reaction failing to initiate is the presence of moisture or impurities on the surface of the magnesium turnings. It is crucial to use oven-dried glassware and anhydrous solvents. Activation of the magnesium surface, for instance with a small crystal of iodine or 1,2-dibromoethane, is also a critical step to ensure the reaction starts.

Q3: I am observing a significant amount of a high-boiling point byproduct. What could it be?

A3: A common byproduct in Grignard reactions is the Wurtz coupling product, formed by the reaction of the Grignard reagent with the unreacted alkyl halide. In the preparation of the methyl Grignard reagent from a methyl halide, this would result in the formation of ethane. Another possibility is the formation of a dimer from the ketone starting material.

Q4: How can I minimize the formation of side products?

A4: To minimize side reactions, ensure a slow, dropwise addition of the ketone to the Grignard reagent at a low temperature. This helps to control the exothermic nature of the reaction and prevents the concentration of the ketone from becoming too high, which can favor side reactions. Maintaining an inert atmosphere (e.g., under nitrogen or argon) is also essential to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

Q5: What is the best way to purify the final product, 1-methoxy-2-methylpropan-2-ol?

A5: Following the reaction quench and aqueous workup, the crude product is typically purified by distillation. Fractional distillation is recommended to effectively separate the desired alcohol from any remaining starting materials, solvents, and byproducts.

Troubleshooting Guide

Low yields in the synthesis of 1-methoxy-2-methylpropan-2-ol can arise from various factors, from reagent quality to reaction conditions and workup procedures. This guide addresses the most common problems in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Conversion of Methoxyacetone Inactive Grignard Reagent: Presence of moisture in glassware or solvents; poor quality magnesium.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Activate magnesium with iodine or 1,2-dibromoethane.
Incorrect Stoichiometry: Insufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the methoxyacetone.
Significant Formation of Side Products Reaction Temperature Too High: Promotes side reactions like enolization of the ketone or Wurtz coupling.Maintain a low reaction temperature (e.g., 0 °C) during the addition of the ketone.
Rapid Addition of Ketone: Localized high concentration of the ketone can lead to side reactions.Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.
Reaction with Atmospheric Components: Grignard reagent reacts with O₂, CO₂, and H₂O.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Low Yield After Workup and Purification Incomplete Quenching: The intermediate magnesium alkoxide is not fully protonated.Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching, ensuring thorough mixing.
Product Loss During Extraction: Emulsion formation or insufficient extraction.Use an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate) and perform multiple extractions. Brine washes can help break emulsions.
Inefficient Purification: Co-distillation with impurities or loss during transfer.Use fractional distillation for purification. Ensure all transfer steps are done carefully to minimize loss of material.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes illustrative data on how different reaction parameters can affect the yield of 1-methoxy-2-methylpropan-2-ol. Please note that these are representative values and actual yields may vary.

Entry Solvent Temperature (°C) Addition Time of Ketone (min) Reaction Time (h) Illustrative Yield (%)
1Diethyl Ether030175
2Diethyl Ether25 (Room Temp)30160
3Tetrahydrofuran (B95107) (THF)030180
4Tetrahydrofuran (THF)010 (Rapid)155
5Diethyl Ether (wet)0301<10
6Tetrahydrofuran (THF)030485

Experimental Protocols

Key Experiment: Synthesis of 1-Methoxy-2-methylpropan-2-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Methyl iodide or Methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methoxyacetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for Grignard reaction (three-necked flask, condenser, dropping funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas.

    • Place magnesium turnings (1.2 equivalents) in the three-necked flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a portion of the anhydrous solvent to cover the magnesium.

    • Prepare a solution of the methyl halide (1.1 equivalents) in the anhydrous solvent in the dropping funnel.

    • Add a small amount of the methyl halide solution to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methoxyacetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of methoxyacetone (1.0 equivalent) in the anhydrous solvent.

    • Add the methoxyacetone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain 1-methoxy-2-methylpropan-2-ol.

Mandatory Visualization

Reaction_Pathway MeI Methyl Iodide Grignard Methylmagnesium Iodide (Grignard Reagent) MeI->Grignard Mg Magnesium Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Ethane Ethane (Wurtz Coupling) Grignard->Ethane Reacts with MeI Methoxyacetone Methoxyacetone Methoxyacetone->Alkoxide Enolate Enolate of Methoxyacetone Methoxyacetone->Enolate Deprotonation by Grignard Solvent2 Anhydrous Ether/THF Solvent2->Alkoxide Product 1-Methoxy-2-methylpropan-2-ol Alkoxide->Product Aqueous Workup (NH4Cl) Troubleshooting_Workflow Start Low Yield Observed Check_Initiation Did the Grignard reaction initiate? Start->Check_Initiation Check_Reagents Check for moisture in glassware/solvents. Activate Mg. Check_Initiation->Check_Reagents No Check_Conversion Low conversion of methoxyacetone? Check_Initiation->Check_Conversion Yes Success Yield Improved Check_Reagents->Success Check_Stoichiometry Verify stoichiometry of Grignard reagent. Check_Conversion->Check_Stoichiometry Yes Check_Side_Products High level of side products? Check_Conversion->Check_Side_Products No Check_Stoichiometry->Success Check_Conditions Review reaction temp. and addition rate. Check_Side_Products->Check_Conditions Yes Check_Workup Significant loss during workup? Check_Side_Products->Check_Workup No Check_Conditions->Success Review_Workup Optimize quenching, extraction, and purification. Check_Workup->Review_Workup Yes Check_Workup->Success No Review_Workup->Success

Side reactions and byproduct formation in the synthesis of 2-methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methoxypropan-2-ol, also known as methyl tert-butyl ether (MTBE).

Troubleshooting Guide

Question: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve it?

Answer: A low yield of this compound in the acid-catalyzed synthesis from isobutylene (B52900) and methanol (B129727) can be attributed to several factors:

  • Suboptimal Reaction Temperature: The formation of this compound is an exothermic and reversible reaction.[1] Higher temperatures can shift the equilibrium back towards the reactants, decreasing the yield. Conversely, very low temperatures can significantly slow down the reaction rate. It is crucial to optimize the temperature for your specific catalyst and reactor setup.

  • Catalyst Deactivation: The acidic catalyst, whether an ion-exchange resin or a zeolite, can be deactivated by impurities in the feedstock or by the presence of water.[1] Water can reduce the acidity of the catalyst, thereby lowering its activity.[1] Ensure your reactants and solvent are sufficiently dry.

  • Side Reactions: Competing side reactions, such as the dimerization of isobutylene or the formation of tert-butyl alcohol, can consume the starting materials and reduce the selectivity towards the desired product.[1][2]

To improve the yield, consider the following:

  • Carefully control the reaction temperature. Lower temperatures generally favor the formation of the ether product.[3]

  • Ensure the purity and dryness of your isobutylene and methanol feedstocks.

  • Choose a highly selective catalyst and ensure it is properly activated and handled.

Question: I am observing a significant amount of diisobutylene in my product mixture. How can I minimize this byproduct?

Answer: The formation of diisobutylene isomers (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) is a common side reaction, especially at higher temperatures.[2][4] This dimerization of isobutylene is also acid-catalyzed and competes with the desired etherification reaction.[5][6]

To minimize the formation of diisobutylene:

  • Lower the Reaction Temperature: Higher temperatures significantly favor the dimerization of isobutylene.[2] Operating at a lower temperature will increase the selectivity for this compound.

  • Adjust the Methanol to Isobutylene Ratio: Using an excess of methanol can help to shift the equilibrium towards the formation of the ether and reduce the relative rate of isobutylene dimerization.

  • Catalyst Selection: The type of acidic catalyst used can influence the selectivity. Some catalysts may have a higher propensity for promoting dimerization. Zeolite catalysts, for instance, can be selective, but their performance is also temperature-dependent.[2]

Question: My product is contaminated with tert-butyl alcohol (TBA). What is the source of this impurity and how can I prevent its formation?

Answer: Tert-butyl alcohol (TBA) can be formed through two primary pathways in this synthesis:

  • Hydration of Isobutylene: If there is water present in the reaction mixture, the acid catalyst can facilitate the hydration of isobutylene to form TBA.[1][7][8]

  • Hydrolysis of this compound: Under strongly acidic and aqueous conditions, the product can hydrolyze back to TBA and methanol.[9][10][11]

To prevent the formation of TBA:

  • Ensure Anhydrous Conditions: Use dry reactants and solvents to minimize the possibility of isobutylene hydration.[3]

  • Control Acidity and Water Content During Workup: During the purification process, avoid exposing the product to strong aqueous acids for extended periods, as this can lead to hydrolysis.

Question: I have detected dimethyl ether (DME) in my reaction mixture. Why is this forming?

Answer: Dimethyl ether (DME) is formed from the acid-catalyzed dehydration of methanol.[1][12] This side reaction is more prominent at higher temperatures. To reduce the formation of DME, it is advisable to conduct the reaction at a lower temperature.[2]

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most common industrial method for synthesizing this compound is the acid-catalyzed reaction of isobutylene (2-methylpropene) with methanol.[1] This reaction is typically carried out in the liquid phase using a solid acid catalyst, such as a macroporous ion-exchange resin (e.g., Amberlyst-15) or a zeolite.[1][2]

What type of catalyst is best for this synthesis?

Strongly acidic catalysts are required for this reaction. Cationic ion-exchange resins with sulfonic acid functionality are widely used due to their high activity and ease of separation from the product mixture.[1][3] Zeolites are also effective catalysts, particularly at higher temperatures where resin-based catalysts might degrade.[2][3] The choice of catalyst can influence the selectivity of the reaction, with some catalysts showing a higher tendency to promote side reactions like isobutylene dimerization.

What are the key reaction parameters to control?

The key parameters to control during the synthesis of this compound are:

  • Temperature: This is a critical parameter that affects both the reaction rate and the selectivity. Lower temperatures generally favor the formation of the desired ether.[3]

  • Pressure: The reaction is typically carried out under sufficient pressure to maintain the reactants in the liquid phase.

  • Reactant Ratio: The molar ratio of methanol to isobutylene can influence the conversion and selectivity.

  • Catalyst Loading and Activity: The amount and activity of the acid catalyst will determine the reaction rate.

Quantitative Data Summary

The following table summarizes the effect of temperature on the formation of byproducts in the acid-catalyzed synthesis of this compound.

TemperatureThis compound SelectivityDiisobutylene SelectivityDimethyl Ether (DME) Selectivitytert-Butyl Alcohol (TBA) Formation
Low HighLowLowLow (in anhydrous conditions)
High DecreasesIncreases significantly[2]Increases[2]Can increase if water is present

Experimental Protocols & Reaction Pathways

General Experimental Protocol for the Synthesis of this compound

The synthesis is typically performed in a fixed-bed reactor packed with an acidic ion-exchange resin catalyst.

  • Catalyst Preparation: The acidic ion-exchange resin (e.g., Amberlyst-15) is packed into a suitable reactor column. The catalyst should be properly activated and dried before use.

  • Reactant Feed: A mixture of methanol and isobutylene, at a predetermined molar ratio, is fed into the reactor. The reactants should be of high purity and free from water.

  • Reaction Conditions: The reactor is maintained at a specific temperature and pressure to ensure the reaction proceeds in the liquid phase. The flow rate of the reactants is controlled to achieve the desired residence time.

  • Product Collection: The effluent from the reactor, containing this compound, unreacted starting materials, and byproducts, is collected.

  • Purification: The product is separated from the unreacted reactants and byproducts, typically by distillation.[13]

Reaction Pathways Diagram

Synthesis_of_2_methoxypropan_2_ol Synthesis of this compound and Side Reactions cluster_main Main Reaction cluster_side Side Reactions MeOH Methanol Product This compound DME Dimethyl Ether MeOH->DME + Methanol - H2O Isobutylene Isobutylene Carbocation tert-Butyl Carbocation Isobutylene->Carbocation + H+ Carbocation->Product + Methanol - H+ Dimer Diisobutylene Carbocation->Dimer + Isobutylene - H+ TBA tert-Butyl Alcohol Carbocation->TBA + H2O - H+ H_plus H+ H2O H2O

Caption: Main reaction and side reactions in the synthesis of this compound.

References

Optimizing reaction conditions for the formation of 2-methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methoxypropan-2-ol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing this compound is the acid-catalyzed ring-opening of 2,2-dimethyloxirane (B32121) (isobutylene oxide) with methanol (B129727). The reaction leverages an acidic catalyst to protonate the epoxide, making it susceptible to nucleophilic attack by methanol at the sterically hindered tertiary carbon.

Q2: Which catalysts are most effective for this synthesis?

A2: Solid acid catalysts are highly effective and preferred for their ease of separation from the reaction mixture. Macroreticular sulfonic acid resins, such as Amberlyst® 15, are commonly used.[1] Other potential catalysts include zeolites that have been suitably modified to enhance acidity.[2]

Q3: What are the primary side reactions or impurities I should be aware of?

A3: The main potential side reactions include the formation of a diol (2-methylpropane-1,2-diol) if water is present in the reaction mixture, and polymerization of the epoxide, especially under strongly acidic conditions or at elevated temperatures. Additionally, incomplete reaction will leave starting materials present.

Q4: How does reaction temperature affect the yield and selectivity?

A4: The reaction is typically exothermic.[3] Moderate temperatures, generally in the range of 40-80°C, are optimal. Lower temperatures can lead to slow reaction rates, while excessively high temperatures can promote the formation of byproducts and potentially lead to catalyst degradation.

Q5: What is the role of the methanol-to-epoxide molar ratio?

A5: Methanol is often used in excess to serve as both a reactant and a solvent.[4] A higher molar ratio of methanol to epoxide can help to maximize the conversion of the epoxide and minimize polymerization side reactions.[5] Ratios from 1:1 to 10:1 (methanol:epoxide) have been reported for analogous reactions.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My final yield is significantly lower than expected, or I've isolated no product. What are the possible causes and solutions?

A: Low yield is a common issue that can stem from several factors related to reaction conditions and reagent quality.

  • Inactive Catalyst: The acid catalyst may be deactivated by impurities or may have lost its acidic sites.

    • Solution: Ensure the catalyst is properly activated and dry before use. Consider replacing the catalyst with a fresh batch.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using techniques like GC-MS or TLC. If starting material is still present after the planned duration, consider extending the reaction time or cautiously increasing the temperature in 5-10°C increments.

  • Presence of Water: Water can compete with methanol as a nucleophile, leading to the formation of 2-methylpropane-1,2-diol (B142230) as a byproduct.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before starting the experiment.

  • Poor Mixing: In heterogeneous catalysis, inefficient stirring can limit the interaction between reactants and the solid catalyst.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction to maintain a well-mixed suspension.

Troubleshooting_Low_Yield Start Low Product Yield Check_Reactants Analyze Reaction Mixture (GC-MS, TLC) Start->Check_Reactants SM_Present Starting Material Predominates Check_Reactants->SM_Present High SM Byproducts_Present Significant Byproducts Detected Check_Reactants->Byproducts_Present Low SM, high impurities Action_TimeTemp Increase Reaction Time or Temperature SM_Present->Action_TimeTemp Action_Catalyst Check Catalyst Activity (Use Fresh Catalyst) SM_Present->Action_Catalyst Action_Mixing Improve Agitation/ Stirring SM_Present->Action_Mixing Check_H2O Diol byproduct detected? Byproducts_Present->Check_H2O Action_Dry Use Anhydrous Reagents/Solvents Check_H2O->Action_Dry Yes Experimental_Workflow Setup 1. Assemble Dry Glassware Add_MeOH_Cat 2. Add Anhydrous Methanol & Dried Catalyst Setup->Add_MeOH_Cat Heat 3. Heat to Target Temperature (e.g., 60°C) Add_MeOH_Cat->Heat Add_Epoxide 4. Slowly Add 2,2-Dimethyloxirane Heat->Add_Epoxide React 5. Maintain Temp & Stir for 4-6 hours Add_Epoxide->React Monitor 6. Monitor Progress (GC-MS) React->Monitor Monitor->React Incomplete Cool_Filter 7. Cool Mixture & Filter to Remove Catalyst Monitor->Cool_Filter Complete Distill 8. Purify by Fractional Distillation Cool_Filter->Distill Analyze 9. Characterize Product (NMR, GC-MS) Distill->Analyze

References

Technical Support Center: Purification of 2-Methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-methoxypropan-2-ol from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The impurities in your reaction mixture will largely depend on the synthetic route used. Common impurities include:

  • Isomeric Methoxypropanols: 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol are the most common isomers and can be challenging to separate due to similar boiling points.

  • Water: Often present from the reaction or work-up, water can form azeotropes with this compound, making its removal by simple distillation difficult.

  • Unreacted Starting Materials: Depending on the synthesis, this may include acetone (B3395972), methanol, or other reagents.

  • By-products: Side reactions can lead to the formation of other ethers or alcohols. For instance, in the synthesis from propylene (B89431) oxide and methanol, dipropylene glycol monomethyl ether can be a byproduct.[1]

  • Catalyst Residues: If a solid or soluble catalyst is used, trace amounts may remain in the crude product.

Q2: Can I use simple distillation to purify this compound?

A2: Simple distillation is generally not sufficient for obtaining high-purity this compound, especially if water or isomeric impurities are present. This is because:

  • Azeotrope Formation: this compound is expected to form a minimum-boiling azeotrope with water, similar to its isomers, which prevents complete separation of water by simple distillation.

  • Close Boiling Points of Isomers: The boiling points of 1-methoxy-2-propanol (~120 °C) and this compound (as acetone methyl hemiacetal, with an estimated boiling point) are relatively close, making efficient separation by simple distillation challenging.

Fractional distillation may offer some improvement in separating isomers if there is a sufficient boiling point difference, but it will not break the water azeotrope.

Q3: What are the recommended methods for purifying this compound?

A3: The most effective purification strategies typically involve a combination of techniques:

  • Azeotropic Distillation: This is a powerful method for removing water. An entrainer (e.g., benzene, toluene, or cyclohexane) is added to the mixture, which forms a new, lower-boiling ternary azeotrope with water and the alcohol.[2] This azeotrope is distilled off, and upon condensation, the water separates from the entrainer, which can be recycled.

  • Extractive Distillation: In this method, a high-boiling solvent is introduced into the distillation column to alter the relative volatilities of the components. For separating alcohols and ethers from water, solvents like glycols (e.g., ethylene (B1197577) glycol, diethylene glycol) can be effective.[3]

  • Chromatography: For high-purity applications and for separating challenging isomers, column chromatography is a viable option. Normal-phase (silica gel) or reversed-phase chromatography can be employed, with the choice of solvent system being critical for good separation.

  • Drying Agents: For removing small amounts of water at the lab scale, drying agents like anhydrous magnesium sulfate (B86663) or molecular sieves can be used prior to a final distillation.

Q4: How can I monitor the purity of my this compound fractions?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for monitoring the purity of your fractions. It allows for the separation and identification of volatile impurities, including isomers and residual solvents. A capillary GC column, such as one with a polar stationary phase (e.g., a wax column), is often effective for separating alcohol and ether isomers.[4]

Troubleshooting Guides

Distillation-Based Purification

Problem 1: Poor separation of this compound from its isomers.

  • Possible Cause: Insufficient column efficiency.

    • Troubleshooting:

      • Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., structured packing).

      • Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.[5]

  • Possible Cause: Operating at atmospheric pressure where the boiling point difference is minimal.

    • Troubleshooting:

      • Attempt vacuum distillation. Reducing the pressure will lower the boiling points and may increase the relative volatility between the isomers.[6]

Problem 2: Water remains in the final product after distillation.

  • Possible Cause: Formation of a water-alcohol azeotrope.

    • Troubleshooting:

      • Switch to azeotropic distillation by adding an appropriate entrainer (see Experimental Protocols).

      • Use extractive distillation with a high-boiling solvent that has a strong affinity for water.

  • Possible Cause: Inefficient drying before distillation.

    • Troubleshooting:

      • Ensure the drying agent used is active and sufficient in quantity.

      • Allow for adequate contact time between the crude product and the drying agent with stirring.

Problem 3: The distillation is "flooding" (liquid is being pushed up the column).

  • Possible Cause: The heating rate is too high.

    • Troubleshooting:

      • Reduce the heat input to the distillation flask to decrease the boil-up rate.

  • Possible Cause: The column is not well insulated.

    • Troubleshooting:

      • Insulate the distillation column to maintain a proper temperature gradient.

Chromatographic Purification

Problem 1: Co-elution of this compound and its isomers.

  • Possible Cause: The solvent system (mobile phase) is not providing adequate selectivity.

    • Troubleshooting:

      • Perform small-scale trials with different solvent systems using Thin Layer Chromatography (TLC) to identify a mobile phase that provides better separation.

      • Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

  • Possible Cause: The column is overloaded.

    • Troubleshooting:

      • Reduce the amount of crude material loaded onto the column.

Data Presentation

The following tables provide a summary of physical properties and comparative data for purification methods. Note that specific data for this compound is limited, and some values are based on its isomers or analogous compounds.

Table 1: Physical Properties of Methoxypropanol Isomers

Property1-Methoxy-2-propanol2-Methoxy-1-propanolThis compound
CAS Number 107-98-21589-47-572360-66-8
Boiling Point (°C) ~120~130Estimated ~105-115
Density (g/mL) ~0.92~0.93Not readily available
Water Solubility MiscibleMiscibleExpected to be miscible

Table 2: Comparison of Purification Methods for Alcohol/Ether Mixtures

MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation 90-98% (isomer dependent)70-90%Simple setup, good for large quantities.Ineffective for azeotropes, may not fully separate close-boiling isomers.
Azeotropic Distillation >99% (water removal)80-95%Excellent for breaking water azeotropes.Requires an additional component (entrainer), more complex setup.
Extractive Distillation >99% (water and/or isomer separation)75-90%Can separate components with similar volatilities.Requires a high-boiling solvent and an additional separation step for solvent recovery.
Column Chromatography >99.5%50-85%High purity achievable, good for isomer separation.Time-consuming, requires large volumes of solvent, not ideal for large scale.

Experimental Protocols

Protocol 1: Azeotropic Distillation for Water Removal (Adapted from similar alcohol purifications)

Objective: To remove water from a crude this compound mixture.

Materials:

  • Crude this compound containing water

  • Entrainer (e.g., Toluene)

  • Round-bottom flask

  • Fractionating column

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the distillation apparatus with the Dean-Stark trap placed between the fractionating column and the condenser.

  • Charge the round-bottom flask with the crude this compound and a stir bar.

  • Add the entrainer (toluene) to the flask. A common starting ratio is 1:1 by volume with the crude material.

  • Begin heating the mixture to reflux.

  • The ternary azeotrope (toluene-water-alcohol) will begin to distill.

  • The condensate will collect in the Dean-Stark trap. As the condensate cools, it will separate into two phases: an upper organic phase (toluene-rich) and a lower aqueous phase.

  • The denser water layer will collect at the bottom of the trap and can be periodically drained. The upper organic layer will overflow back into the distillation flask.

  • Continue the distillation until no more water collects in the trap.

  • Once all the water is removed, reconfigure the apparatus for simple or fractional distillation to remove the entrainer, leaving the purified this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis (Adapted from isomer analysis)[7]

Objective: To determine the purity of a this compound sample and identify impurities.

Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a polar wax column for better isomer separation.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Scan Range: 35-350 amu

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Inject the sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify the components. The retention times of the different isomers will vary, and their mass spectra can be used for confirmation.

Visualizations

Purification_Workflow start Crude this compound (with water and isomers) drying Optional: Pre-drying (Anhydrous MgSO4) start->drying azeo_dist Azeotropic Distillation (with Toluene) start->azeo_dist drying->azeo_dist water_removal Water Removal azeo_dist->water_removal frac_dist Fractional Distillation azeo_dist->frac_dist isomer_separation Isomer Separation frac_dist->isomer_separation pure_product Pure this compound frac_dist->pure_product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Distillation problem Poor Separation cause1 Insufficient Column Efficiency problem->cause1 cause2 Azeotrope Formation problem->cause2 solution1a Increase Column Length/Efficiency cause1->solution1a solution1b Optimize Reflux Ratio cause1->solution1b solution2a Use Azeotropic Distillation cause2->solution2a solution2b Use Extractive Distillation cause2->solution2b

Caption: Troubleshooting logic for poor separation during distillation.

Safety, Handling, and Disposal

Safety Precautions:

  • This compound is a flammable liquid. Handle with care in a well-ventilated area, away from ignition sources.[7]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethers have the potential to form explosive peroxides upon prolonged storage and exposure to air and light. Although tertiary ethers are generally less prone to peroxide formation than primary or secondary ethers, it is good practice to test for peroxides before distilling, especially if the material has been stored for an extended period.[7][8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.[7]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]

  • Do not dispose of down the drain.

  • If halogenated solvents are used during purification, they must be collected in a separate, designated halogenated waste container.[9][10]

References

Technical Support Center: Storage and Handling of 2-Methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-methoxypropan-2-ol during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Suspected Peroxide Formation

  • Question: I suspect my stored this compound has formed peroxides. What are the signs, and how can I confirm this?

  • Answer: Ethers like this compound can form explosive peroxides upon exposure to air and light.[1][2][3] Signs of peroxide formation include the presence of crystals around the cap of the container or a viscous oily layer in the liquid.[3][4] Do not move or open the container if you observe these signs. To confirm the presence of peroxides, you can perform a qualitative test. Commercial peroxide test strips are available and provide a convenient screening method.[4][5][6] Alternatively, a wet chemical method like the potassium iodide test can be used.[7][8] A yellow to brown color indicates the presence of peroxides.[6][7][8]

Issue 2: Acid-Catalyzed Decomposition

  • Question: My experiment requires an acidic environment, and I've noticed a change in the composition of my this compound solution. What could be happening?

  • Answer: this compound, being a tertiary alcohol, is susceptible to acid-catalyzed dehydration.[9] This reaction eliminates a molecule of water to form an alkene, in this case, 2-methoxy-2-methylpropene. The presence of strong acids, even in catalytic amounts, can initiate this decomposition, especially at elevated temperatures. To minimize this, use the mildest acidic conditions and lowest temperature compatible with your experimental setup.

Issue 3: Discoloration or Odor Change

  • Question: The this compound I have stored has developed a yellow tint and a slightly different odor. What does this indicate?

  • Answer: Discoloration and changes in odor can be indicators of chemical decomposition. This could be due to the formation of various degradation products from oxidation or other pathways. It is recommended to test the material for purity using analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any impurities that may have formed.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during storage?

A1: The most significant decomposition pathway for this compound, as an ether, is the formation of peroxides through a free-radical-mediated reaction with atmospheric oxygen.[1][2][3] This process is accelerated by exposure to light and heat.[2][3] As a tertiary alcohol, it is also susceptible to acid-catalyzed dehydration.

Q2: How can I prevent peroxide formation in this compound?

A2: To inhibit peroxide formation, it is highly recommended to add a stabilizer. Butylated hydroxytoluene (BHT) is a common and effective antioxidant used for this purpose in ethers.[11][12] BHT functions as a free radical scavenger, interrupting the chain reaction of peroxide formation.[12] A typical concentration for BHT in ethers is in the range of 1-6 ppm.

Q3: What are the optimal storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored in a tightly sealed, air-impermeable, and light-resistant container, such as an amber glass bottle.[2][13] The storage area should be cool, dark, and well-ventilated. Avoid exposure to heat, sparks, and open flames. It is also advisable to store the container under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

Q4: How often should I test my this compound for peroxides?

A4: The frequency of testing depends on the storage conditions and usage. For opened containers, it is good practice to test for peroxides every 3 to 6 months.[14] Unopened containers from the manufacturer should have an expiration date. Always test before use, especially before any distillation or concentration step, as peroxides can become concentrated and highly explosive.[15][16]

Q5: What should I do if my this compound tests positive for high levels of peroxides?

A5: If a high concentration of peroxides is detected (e.g., > 30 ppm), the material should be treated to remove the peroxides before use or disposed of as hazardous waste.[15][16] Never attempt to distill a solvent that contains high levels of peroxides. [16] Procedures for peroxide removal are detailed in the Experimental Protocols section. If visible crystals are present, do not handle the container and contact your institution's environmental health and safety office immediately.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Container Tightly sealed, air-impermeable, light-resistant (amber glass)Prevents exposure to oxygen and light, which accelerate peroxide formation.
Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen, a key reactant in peroxide formation.
Temperature Cool (below 30°C)Reduces the rate of decomposition reactions.
Light Store in a dark placeLight can initiate and accelerate peroxide formation.[2][3]
Stabilizer Add Butylated Hydroxytoluene (BHT) at 1-6 ppmInhibits peroxide formation by scavenging free radicals.[12]

Table 2: Interpretation of Peroxide Test Results

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 3Reasonably SafeSuitable for most laboratory procedures.[15][16]
3 - 30Moderate HazardAvoid concentration. Consider disposal if not for immediate use.[15][16]
> 30Serious HazardDo not use. Remove peroxides or dispose of as hazardous waste.[15][16]

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides (Potassium Iodide Method)

This method provides a rapid qualitative assessment of the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Sodium iodide or potassium iodide crystals

  • Test tube

Procedure:

  • Add 1-2 mL of the this compound sample to a clean test tube.

  • Add an equal volume of glacial acetic acid.

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.

  • Observe the color of the solution.

    • No color change: Peroxides are likely absent or at a very low level.

    • Yellow color: Indicates a low concentration of peroxides.[6][7][8]

    • Brown color: Indicates a high concentration of peroxides.[6][7][8]

Protocol 2: Removal of Peroxides using Activated Alumina (B75360)

This method is effective for removing peroxides from both water-soluble and water-insoluble ethers.

Materials:

  • Peroxide-containing this compound

  • Activated alumina (basic, 80-mesh)

  • Chromatography column

  • Receiving flask

Procedure:

  • Set up a chromatography column with a stopcock.

  • Prepare a slurry of activated alumina in a small amount of peroxide-free solvent and pour it into the column to create a packed bed. A column of approximately 2 cm in diameter and 10 cm in length is a reasonable starting point for treating 100-200 mL of solvent.

  • Allow any excess solvent to drain until it is level with the top of the alumina bed.

  • Carefully add the peroxide-containing this compound to the top of the column.

  • Allow the solvent to pass through the alumina column under gravity, collecting the purified solvent in a clean receiving flask.

  • Test the collected solvent for the presence of peroxides using one of the qualitative tests described above to ensure their removal.

  • Safety Note: The peroxides are adsorbed onto the alumina. After use, the alumina should be treated to destroy the peroxides. This can be done by washing the column with a dilute acidic solution of ferrous sulfate.[15][17]

Protocol 3: Analysis of Decomposition Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to separate and identify volatile decomposition products.

Methodology:

  • Sample Preparation: Dilute a sample of the stored this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether that has been tested and is peroxide-free).

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating a range of potential decomposition products.

    • Injection: Use a split injection mode to avoid overloading the column.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with a range of boiling points.

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of approximately m/z 35-400 to detect a wide variety of potential fragments.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to this compound and any new impurity peaks.

    • Compare the mass spectra of the impurity peaks to a mass spectral library (e.g., NIST) to identify the decomposition products. Potential products could include 2-methoxy-2-methylpropene (from dehydration) or various oxidation products.

Visualizations

DecompositionPathways This compound This compound Peroxide_Formation Peroxide Formation This compound->Peroxide_Formation O2, light, heat Acid_Dehydration Acid-Catalyzed Dehydration This compound->Acid_Dehydration H+ Decomposition_Products Decomposition Products Peroxide_Formation->Decomposition_Products Explosive Peroxides Acid_Dehydration->Decomposition_Products 2-Methoxy-2-methylpropene + H2O

Caption: Decomposition pathways of this compound.

TroubleshootingFlowchart start Suspected Decomposition check_visual Visually inspect container (crystals, oily layer) start->check_visual check_acidity Is the environment acidic? start->check_acidity other_signs Discoloration or odor change? start->other_signs test_peroxides Perform peroxide test check_visual->test_peroxides No contact_ehs Contact EHS immediately! DO NOT MOVE check_visual->contact_ehs Yes peroxides_present Peroxides present? test_peroxides->peroxides_present remove_peroxides Remove peroxides (see Protocol 2) peroxides_present->remove_peroxides Yes (>30 ppm) use_with_caution Use with caution or dispose peroxides_present->use_with_caution Yes (3-30 ppm) safe_to_use Safe to use peroxides_present->safe_to_use No (<3 ppm) remove_peroxides->safe_to_use minimize_conditions Minimize acid concentration and temperature check_acidity->minimize_conditions Yes check_acidity->other_signs No other_signs->safe_to_use No analyze_purity Analyze purity (GC-MS) (see Protocol 3) other_signs->analyze_purity Yes analyze_purity->use_with_caution

Caption: Troubleshooting flowchart for this compound decomposition.

References

Issues with the stability of 2-methoxypropan-2-ol in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methoxypropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in acidic and basic media. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, a tertiary ether, is generally stable under neutral and basic conditions. However, it is susceptible to degradation in acidic environments. Ethers are known to be relatively unreactive towards most reagents, which makes them excellent solvents for many applications.[1][2][3]

Q2: What happens to this compound in an acidic medium?

In the presence of strong acids (e.g., HBr, HI), this compound undergoes acid-catalyzed cleavage of the ether bond.[1][2][3] This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The tertiary carbocation formed as an intermediate is relatively stable, facilitating this degradation pathway.[1][2][4]

Q3: What are the degradation products of this compound in acidic media?

The primary degradation products of this compound in an acidic aqueous medium are tert-butanol (B103910) and methanol (B129727). In the presence of halide acids like HBr or HI, the tert-butyl carbocation can be trapped by the halide ion to form the corresponding tert-butyl halide.

Q4: Is this compound stable in basic media?

Yes, ethers, including this compound, are generally considered to be stable in basic media. The ether linkage is not susceptible to cleavage by bases, making it a suitable solvent for reactions involving strong bases.

Q5: What are the ideal storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected side products in a reaction conducted in an acidic medium. Degradation of this compound as the solvent.- Confirm the pH of your reaction mixture. If acidic, consider that tert-butanol and methanol may be present as impurities. - If the presence of these byproducts is detrimental to your reaction, consider using a more acid-stable solvent. - Perform a control experiment without your starting material to see if the solvent degrades under the reaction conditions.
Inconsistent reaction kinetics or yields. Variability in the purity of this compound, potentially due to partial degradation during storage.- Check the age and storage conditions of your solvent. - Test the purity of the this compound using techniques like GC-MS to check for the presence of tert-butanol or methanol. - Use a fresh bottle of the solvent or purify the existing stock by distillation if impurities are detected.
Phase separation or unexpected solubility issues. Formation of tert-butanol and methanol, which can alter the polarity and solvent properties of the medium.- Analyze the composition of the solvent phase to identify the components. - If degradation has occurred, the change in solvent composition may necessitate adjustments to your experimental workup or purification procedures.

Quantitative Data on Stability

While the qualitative degradation pathway in acidic media is well-understood, specific kinetic data for the decomposition of this compound is not extensively available in the literature. The rate of degradation is highly dependent on the specific acid, its concentration, and the reaction temperature. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.

Table 1: Predicted Stability of this compound under Various Conditions

Condition Stability Primary Degradation Products
Strong Acid (e.g., 1M HCl, 60°C) Unstabletert-Butanol, Methanol
Weak Acid (e.g., Acetic Acid, RT) Moderately StableSlow degradation to tert-Butanol, Methanol
Neutral (e.g., Water, RT) StableNone expected
Strong Base (e.g., 1M NaOH, 60°C) StableNone expected

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Acidic Media

Objective: To determine the stability of this compound under specific acidic conditions and identify degradation products.

Materials:

  • This compound

  • Acid of interest (e.g., Hydrochloric acid)

  • Deionized water

  • pH meter

  • HPLC or GC-MS system

  • Thermostatically controlled water bath or oven

Procedure:

  • Prepare a solution of this compound in an aqueous solution of the desired acid concentration (e.g., 0.1 M HCl).

  • Incubate the solution at a constant temperature (e.g., 40°C, 60°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with a suitable base (e.g., NaOH) to quench the degradation reaction.

  • Analyze the sample using a validated analytical method (e.g., GC-MS or HPLC) to quantify the remaining this compound and identify and quantify any degradation products.

Protocol 2: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify the degradation products of this compound.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC Conditions (Example):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 40°C for 5 min, then ramp to 250°C at 10°C/min, hold for 5 min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

Procedure:

  • Prepare samples as described in Protocol 1.

  • Inject the prepared samples into the GC-MS system.

  • Identify the peaks corresponding to this compound, tert-butanol, and methanol by comparing their mass spectra and retention times with those of authentic reference standards.

  • Quantify the compounds by creating a calibration curve with known concentrations of the standards.

Visualizations

Acidic_Degradation_Pathway This compound This compound Protonation Protonation of Ether Oxygen This compound->Protonation + H+ Protonated_Ether Protonated Ether (Oxonium Ion) Protonation->Protonated_Ether Cleavage Cleavage of C-O bond Protonated_Ether->Cleavage Carbocation Tertiary Carbocation Cleavage->Carbocation Methanol Methanol Cleavage->Methanol Nucleophilic_Attack Nucleophilic Attack by H2O Carbocation->Nucleophilic_Attack + H2O tert_Butanol tert-Butanol Nucleophilic_Attack->tert_Butanol - H+ Troubleshooting_Workflow Start Experiment with This compound Issue Unexpected Results? (e.g., side products, low yield) Start->Issue Check_pH Check Reaction pH Issue->Check_pH Yes No_Issue Continue Experiment Issue->No_Issue No Is_Acidic Is pH Acidic? Check_pH->Is_Acidic Analyze_Solvent Analyze Solvent for Degradation Products (GC-MS, HPLC) Is_Acidic->Analyze_Solvent Yes Stable Likely Stable Investigate Other Factors Is_Acidic->Stable No Degradation_Confirmed Degradation Confirmed? Analyze_Solvent->Degradation_Confirmed Consider_Alternative Consider Alternative Solvent or Modify Conditions Degradation_Confirmed->Consider_Alternative Yes Check_Purity Check Initial Purity and Storage Conditions Degradation_Confirmed->Check_Purity No

References

Technical Support Center: Enhancing Reaction Selectivity with 2-Methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving reaction selectivity using 2-methoxypropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this compound, primarily through its application as a protecting group for hydroxyl functionalities. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Introduction to this compound in Selective Reactions

This compound is a tertiary alcohol that serves as the precursor to the 2-methoxypropan-2-yl (MIP) protecting group. The hydroxyl group of an alcohol can be converted to a MIP ether, effectively masking its reactivity and allowing for selective transformations at other sites within a complex molecule. The MIP group is introduced via an acid-catalyzed reaction with 2-methoxypropene (B42093).[1] This protecting group is particularly valuable due to its ease of introduction and its lability under mild acidic conditions, which allows for its selective removal without affecting other acid-sensitive or base-labile protecting groups.[2][3]

This technical support center will guide you through the effective use of the MIP protecting group to enhance the chemoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it used to improve reaction selectivity?

A1: this compound is a tertiary alcohol. In the context of improving reaction selectivity, it is primarily considered as the hydrated form of 2-methoxypropene, the reagent used to introduce the 2-methoxypropan-2-yl (MIP) protecting group onto alcohols.[1] By protecting a hydroxyl group as a MIP ether, you prevent it from participating in reactions, thereby directing the reaction to other functional groups in the molecule. This is a key strategy for achieving chemoselectivity in multi-step organic synthesis.[3]

Q2: What are the main advantages of using the MIP protecting group?

A2: The primary advantages of the MIP group are:

  • Ease of Introduction: It can be readily introduced under mild acidic conditions using 2-methoxypropene.[2]

  • Acid Lability: The MIP group is easily cleaved under mild acidic conditions, making it suitable for orthogonal protection strategies where other protecting groups need to remain intact.[2][4]

  • Volatile Byproducts: Deprotection of the MIP group yields acetone (B3395972) and methanol (B129727), which are volatile and easily removed from the reaction mixture.[5]

Q3: Under what conditions is the MIP protecting group stable?

A3: The MIP group, being an acetal, is generally stable under basic and neutral conditions. It can withstand a variety of reagents that do not involve acidic hydrolysis, such as many oxidizing and reducing agents, and organometallic reagents.[2][4]

Q4: How does the stability of the MIP group compare to other common alcohol protecting groups?

A4: The MIP group is significantly more acid-labile than other common ether-based protecting groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers. Its acid lability is more comparable to that of the dimethoxytrityl (DMTr) group, which is frequently used in nucleoside chemistry.[2][5]

Troubleshooting Guides

This section addresses common issues encountered during the protection of alcohols with 2-methoxypropene (to form the MIP ether) and the subsequent deprotection.

Issue 1: Incomplete or Low Yield of MIP Protection

  • Possible Cause 1: Inactive Catalyst. The acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS), p-toluenesulfonic acid (TsOH)) may have degraded.

    • Solution: Use a fresh batch of the acid catalyst. Ensure anhydrous conditions, as water can deactivate the catalyst.

  • Possible Cause 2: Insufficient Reagent. The amount of 2-methoxypropene may be insufficient, especially if the starting alcohol is not completely dry.

    • Solution: Use a larger excess of 2-methoxypropene (typically 1.5-3 equivalents). Ensure the alcohol and solvent are anhydrous.

  • Possible Cause 3: Steric Hindrance. Highly hindered alcohols may react sluggishly.

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a stronger acid catalyst, but be mindful of potential side reactions.

Issue 2: Unwanted Side Reactions During MIP Protection

  • Possible Cause: Polymerization of 2-methoxypropene. Strong acidic conditions can lead to the polymerization of the reagent.

    • Solution: Use a milder acid catalyst like PPTS. Add the catalyst portion-wise to control the reaction rate.

  • Possible Cause: Formation of Enol Ether Byproduct. With extended reaction times and higher catalyst loading, the protected product can sometimes eliminate methanol to form an enol ether.[5]

    • Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Use the minimum effective amount of catalyst.

Issue 3: Incomplete Deprotection of the MIP Group

  • Possible Cause 1: Insufficiently Acidic Conditions. The deprotection conditions may be too mild to effectively cleave the MIP ether.

    • Solution: Increase the concentration of the acid or switch to a slightly stronger acid. For example, if acetic acid in THF/water is not effective, consider using a catalytic amount of a stronger acid like HCl.

  • Possible Cause 2: Reversible Reaction. In some cases, especially in non-aqueous acidic conditions, the cleavage of acetals can be reversible, leading to an equilibrium mixture.[5]

    • Solution: Perform the deprotection in the presence of water to drive the equilibrium towards the deprotected alcohol.

Issue 4: Unwanted Reactions of Other Functional Groups During Deprotection

  • Possible Cause: Presence of Other Acid-Sensitive Groups. The molecule may contain other functional groups that are also labile to the acidic deprotection conditions (e.g., other acetals, silyl (B83357) ethers).

    • Solution: Carefully select the deprotection conditions to achieve selective cleavage. The MIP group is generally more acid-labile than many other protecting groups, allowing for a window of selectivity. Perform a small-scale test reaction to determine the optimal conditions for selective deprotection.

Data Presentation

The following table summarizes the relative stability of various 2-alkoxypropan-2-yl protecting groups, highlighting the reactivity of the MIP group. The data is presented as relative rate constants for the acid-catalyzed hydrolysis of the protecting group from the 5'-hydroxy group of 2'-deoxythymidine.[2]

2-Alkoxypropan-2-yl Protecting GroupAlkoxy Group (R in -O-R)Relative Rate of Cleavage (krel)
2-Cyclohexyloxypropan-2-ylCyclohexyl7.7
2-Isopropoxypropan-2-ylIsopropyl7.4
2-Methoxypropan-2-yl (MIP) Methyl 1
2-Benzyloxypropan-2-ylBenzyl0.6
2-(2,2,2-Trifluoroethoxy)propan-2-yl2,2,2-Trifluoroethyl0.04

Table 1: Relative rates of acid-catalyzed hydrolysis of 2-alkoxypropan-2-yl protecting groups.[2]

Experimental Protocols

Protocol 1: Selective Monoprotection of a Diol with 2-Methoxypropene

This protocol describes the selective protection of the primary hydroxyl group in a diol containing both a primary and a secondary alcohol, a common challenge where protecting groups are essential for achieving selectivity.

  • Reaction: Selective protection of (R)-1,2-propanediol.

  • Reagents and Materials:

    • (R)-1,2-propanediol

    • 2-Methoxypropene

    • Pyridinium p-toluenesulfonate (PPTS)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of (R)-1,2-propanediol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add 2-methoxypropene (1.2 eq).

    • Add a catalytic amount of PPTS (0.05 eq).

    • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-protected product.

Protocol 2: Deprotection of the MIP Group

This protocol outlines the removal of the MIP protecting group under mild acidic conditions.

  • Reaction: Deprotection of a MIP-protected alcohol.

  • Reagents and Materials:

    • MIP-protected alcohol

    • Acetic acid

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the MIP-protected alcohol (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add acetic acid to the solution (e.g., 80% aqueous acetic acid).

    • Stir the reaction mixture at room temperature and monitor the progress by TLC.

    • Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected alcohol.

Visualizations

experimental_workflow cluster_protection MIP Protection cluster_reaction Selective Reaction cluster_deprotection MIP Deprotection start Starting Diol reagents 2-Methoxypropene, PPTS, DCM, 0°C start->reagents 1. protection Selective MIP Protection reagents->protection 2. workup_prot Aqueous Workup protection->workup_prot 3. purification_prot Column Chromatography workup_prot->purification_prot 4. product_prot Mono-protected Diol purification_prot->product_prot 5. selective_reaction Reaction at Unprotected Site product_prot->selective_reaction deprotection MIP Cleavage selective_reaction->deprotection deprotection_reagents Acetic Acid, THF/H2O deprotection_reagents->deprotection 1. workup_deprot Aqueous Workup deprotection->workup_deprot 2. final_product Final Product workup_deprot->final_product 3.

Caption: Experimental workflow for selective functionalization using MIP protection.

troubleshooting_logic cluster_protection_issues MIP Protection Issues cluster_deprotection_issues MIP Deprotection Issues start Problem Encountered incomplete_prot Incomplete Protection start->incomplete_prot side_reactions_prot Side Reactions start->side_reactions_prot incomplete_deprot Incomplete Deprotection start->incomplete_deprot other_groups_react Other Groups React start->other_groups_react cause_prot1 Catalyst Activity? Reagent Amount? Steric Hindrance? incomplete_prot->cause_prot1 Check cause_prot2 Polymerization? Enol Ether Formation? side_reactions_prot->cause_prot2 Check cause_deprot1 Acid Strength? Reversibility? incomplete_deprot->cause_deprot1 Check cause_deprot2 Other Acid-Sensitive Groups? other_groups_react->cause_deprot2 Check solution_prot1 Use fresh catalyst Increase reagent Adjust conditions cause_prot1->solution_prot1 Solution solution_prot2 Use milder catalyst Monitor reaction closely cause_prot2->solution_prot2 Solution solution_deprot1 Stronger acid Use aqueous conditions cause_deprot1->solution_deprot1 Solution solution_deprot2 Optimize for selectivity Run small-scale test cause_deprot2->solution_deprot2 Solution

Caption: Troubleshooting logic for MIP protection and deprotection.

References

Identifying and characterizing impurities in 2-methoxypropan-2-ol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 2-methoxypropan-2-ol samples.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route and degradation. Common synthesis methods involve the reaction of 2-methoxypropene (B42093) with water. Therefore, potential impurities include:

  • Starting Materials: Unreacted 2-methoxypropene.

  • Precursors to Starting Materials: 2,2-dimethoxypropane (B42991) and methanol, which are used to synthesize 2-methoxypropene.[1]

  • Side Products: Acetone, which can be formed from the hydrolysis of 2-methoxypropene.

  • Isomers: Although this compound is a tertiary alcohol, isomeric impurities like 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol could potentially be present if alternative synthetic pathways are employed or if they are present in starting materials.[2]

  • Solvents: Residual solvents used during synthesis and purification.

  • Degradation Products: Peroxides can form upon prolonged storage and exposure to air.[3]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: The most common and effective techniques for analyzing impurities in this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities and can be adapted for polar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about impurities.

Q3: My GC-MS analysis of this compound shows significant peak tailing. What are the possible causes and solutions?

A3: Peak tailing for polar compounds like alcohols in GC-MS is a common issue.[4] The primary causes include:

  • Active Sites: The hydroxyl group of the alcohol can interact with active sites in the GC inlet (liner, seal) or on the column itself.

  • Column Choice: Using a non-polar column for a polar analyte can lead to poor peak shape.

  • Sample Overload: Injecting too concentrated a sample can saturate the column.

To troubleshoot, consider the following:

  • Inlet Maintenance: Use a deactivated inlet liner and replace the septum and O-rings.[5]

  • Column Conditioning: Bake out the column to remove contaminants.

  • Column Selection: Use a polar stationary phase, such as a wax-type column (polyethylene glycol), for underivatized alcohols.[5]

  • Derivatization: Silylating the alcohol group can reduce polarity and improve peak shape.[5]

  • Lower Sample Concentration: Dilute your sample.

Q4: I am having trouble retaining polar impurities during HPLC analysis. What can I do?

A4: Retaining and separating very polar compounds on traditional reversed-phase HPLC columns is challenging.[6][7] Strategies to improve retention include:

  • Column Selection:

    • Use a polar-embedded or polar-endcapped column.[8]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography.[8][9]

    • Porous graphitic carbon (PGC) columns, like Hypercarb, are also excellent for retaining polar compounds.[6]

  • Mobile Phase Modification:

    • Use a highly aqueous mobile phase (e.g., >95% water/buffer). Be aware that some standard C18 columns can undergo "phase collapse" under these conditions; use columns specifically designed for aqueous mobile phases.[10]

    • Adjust the pH of the mobile phase to suppress the ionization of acidic or basic impurities.

    • Use ion-pairing reagents, although this can complicate method development and is not ideal for MS detection.[7]

Quantitative Data Summary

The following table summarizes the typical instrument parameters for the analysis of this compound and its potential impurities.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Polar (e.g., Wax-type) or Non-polar (e.g., DB-5ms) if derivatizedPolar-embedded/endcapped C18, HILIC, or PGC
Mobile Phase/Carrier Gas Helium or HydrogenAcetonitrile (B52724)/Methanol and Water/Buffer
Detector Mass Spectrometer (MS)UV or Mass Spectrometer (MS)
Typical Impurities 2-methoxypropene, acetone, methanol, isomersNon-volatile degradation products, ionic impurities

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Impurities

Objective: To separate and identify volatile impurities in a this compound sample.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC vials with septa

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

  • GC-MS Parameters:

    • Inlet: Splitless injection, Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Column: DB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Program: 40 °C (hold for 5 min), ramp to 200 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line: 250 °C

    • Ion Source: 230 °C

    • Mass Range: m/z 30-300

Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: HPLC-UV Analysis of Non-Volatile Impurities

Objective: To separate and quantify non-volatile impurities in a this compound sample.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., ammonium (B1175870) acetate, if MS detection is desired)

  • HPLC vials

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Parameters:

    • Column: HILIC column (e.g., silica-based with a polar stationary phase), 150 mm x 4.6 mm ID, 5 µm particle size

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate

    • Gradient: 100% A to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

Data Analysis: Quantify impurities using an external standard method.

Troubleshooting Guides

GC-MS Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Active sites in the inlet or column; Inappropriate column phase.Use a deactivated liner; Trim the column; Use a polar "wax" type column.[4][5]
Ghost Peaks Carryover from previous injection; Septum bleed.Perform blank injections; Use a high-quality, low-bleed septum.
No Peaks or Low Sensitivity Leak in the system; Incorrect injection parameters.Perform a leak check; Optimize inlet temperature and injection volume.
Variable Retention Times Fluctuations in carrier gas flow or oven temperature.Check gas supply and regulators; Verify oven temperature calibration.
HPLC Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor Retention of Polar Analytes Inappropriate column; Mobile phase too strong.Use a HILIC, ANP, or polar-embedded column; Increase the aqueous portion of the mobile phase.[8][9]
Split Peaks Column void; Partially blocked frit.Replace the column; Back-flush the column (if recommended by the manufacturer).[11]
High Backpressure Blockage in the system; Precipitated buffer.Check for blockages in tubing and frits; Ensure buffer solubility in the mobile phase.[12]
Baseline Noise or Drift Contaminated mobile phase; Detector lamp aging.Prepare fresh mobile phase and degas thoroughly; Replace the detector lamp.

Visualizations

GC_Troubleshooting_Workflow start Peak Tailing Observed check_liner Inspect/Replace Inlet Liner start->check_liner Step 1 check_septum Replace Septum check_liner->check_septum If no improvement resolved Peak Shape Improved check_liner->resolved Improvement trim_column Trim Column (10-15 cm) check_septum->trim_column If no improvement check_septum->resolved Improvement check_column Consider Different Column Phase (e.g., Wax) trim_column->check_column If no improvement trim_column->resolved Improvement derivatize Consider Derivatization check_column->derivatize For highly polar analytes check_column->resolved Improvement derivatize->resolved Improvement

Caption: GC-MS Peak Tailing Troubleshooting Workflow.

HPLC_Polar_Impurity_Workflow start Poor Retention of Polar Impurities increase_aqueous Increase Aqueous Content in Mobile Phase start->increase_aqueous change_column Change Column Type increase_aqueous->change_column If retention is still poor or phase collapse occurs modify_mp Modify Mobile Phase increase_aqueous->modify_mp For further optimization hilich HILIC/ANP Column change_column->hilich pgc Porous Graphitic Carbon Column change_column->pgc polar_embedded Polar-Embedded/-Endcapped Column change_column->polar_embedded resolved Retention Improved hilich->resolved pgc->resolved polar_embedded->resolved adjust_ph Adjust pH modify_mp->adjust_ph ion_pair Use Ion-Pairing Reagent (non-MS) modify_mp->ion_pair adjust_ph->resolved ion_pair->resolved

Caption: HPLC Workflow for Analyzing Polar Impurities.

References

Common pitfalls to avoid when working with 2-methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific experimental pitfalls of 2-methoxypropan-2-ol (CAS: 72360-66-8) is limited in publicly available literature. This guide is therefore based on the general chemical principles of its core functional groups: a hemiacetal and a tertiary alcohol . Researchers should treat this compound as potentially unstable and handle it with appropriate caution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is information about it scarce?

A1: this compound is an organic compound that is a structural isomer of the more common solvents 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol. Its structure contains a methoxy (B1213986) group (-OCH₃) and a hydroxyl group (-OH) attached to the same tertiary carbon atom.[1] This arrangement makes it a tertiary alcohol and, critically, a hemiacetal.[2] Non-cyclic hemiacetals are often unstable and exist in equilibrium with their corresponding aldehyde/ketone and alcohol.[3][4][5] This inherent instability may limit its commercial availability and application, leading to a scarcity of dedicated research and documentation.

Q2: What are the primary stability concerns when working with this compound?

A2: The primary stability concern is its hemiacetal functional group. Hemiacetals are known to be unstable and can readily decompose back to their constituent aldehyde/ketone (in this case, acetone) and alcohol (methanol) precursors, especially in the presence of acids or bases.[6] This equilibrium is dynamic and can be sensitive to changes in pH, temperature, and the presence of water.[5][7][8]

Q3: How should I properly store this compound?

A3: Given its potential instability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize decomposition. The container should be tightly sealed to prevent exposure to atmospheric moisture and acidic or basic vapors. As a flammable liquid, it should be kept away from heat, sparks, and open flames.[9][10]

Q4: What are the expected decomposition products of this compound?

A4: The primary decomposition products are expected to be acetone (B3395972) and methanol (B129727). This decomposition can be catalyzed by acidic or basic conditions.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Low Yields

  • Possible Cause: Decomposition of this compound.

  • Explanation: If your reaction is sensitive to the presence of acetone or methanol, the decomposition of the hemiacetal could be interfering with your experiment, leading to side reactions or lower yields.

  • Troubleshooting Steps:

    • Purity Check: Before use, verify the purity of your this compound sample using techniques like NMR spectroscopy or gas chromatography to check for the presence of acetone and methanol.[][12]

    • pH Control: Ensure your reaction medium is neutral and free of acidic or basic impurities.

    • Inert Atmosphere: Handle the compound under an inert atmosphere to prevent air and moisture from initiating decomposition.

    • Fresh Sample: Use a freshly opened or purified sample for critical experiments.

Issue 2: Unexpected Side Products in the Reaction Mixture

  • Possible Cause: Reactivity of the tertiary alcohol or decomposition products.

  • Explanation: The tertiary alcohol group is generally resistant to oxidation but can undergo dehydration under strong acidic conditions to form an alkene (2-methoxypropene).[13][14] Additionally, the decomposition products (acetone and methanol) can participate in unintended side reactions.

  • Troubleshooting Steps:

    • Reaction Condition Analysis: Review your reaction conditions. Avoid strong acids and high temperatures if dehydration is a concern.

    • Product Identification: Use analytical techniques such as GC-MS or NMR to identify the side products. The presence of acetone, methanol, or 2-methoxypropene (B42093) can confirm the decomposition or dehydration pathways.

    • Alternative Reagents: If the instability of this compound is problematic, consider using a more stable isomer or a different reagent altogether.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 72360-66-8[2][15]
Molecular Formula C₄H₁₀O₂[2][15]
Molecular Weight 90.12 g/mol [2][15]
Boiling Point 94.8 °C (Predicted)[16]
IUPAC Name This compound[15]
Synonyms Acetone methyl hemiacetal[2]

Note: Some physical properties are predicted due to the limited experimental data available.

Experimental Protocols

Protocol 1: General Handling of this compound

  • Preparation: Before handling, ensure your glassware is dry and free of acidic or basic residues. Purge the reaction vessel with an inert gas (argon or nitrogen).

  • Dispensing: Use a syringe or cannula to transfer the liquid under an inert atmosphere. Avoid pouring in open air to minimize exposure to moisture and oxygen.

  • Reaction Conditions: If possible, conduct reactions at or below room temperature to minimize thermal decomposition. Maintain a neutral pH unless the reaction chemistry requires otherwise, being mindful of the potential for accelerated decomposition.

  • Work-up: During the reaction work-up, be aware that quenching with acidic or basic aqueous solutions could rapidly decompose any remaining this compound.

  • Storage: Reseal the container tightly under an inert atmosphere and store in a cool, dark, and dry location.

Protocol 2: Purity Assessment by ¹H NMR

  • Sample Preparation: Prepare a dilute solution of this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Look for the characteristic peaks of this compound. The presence of sharp singlets corresponding to acetone and methanol would indicate decomposition. Quantitative NMR can be used to determine the percentage of impurities if a suitable internal standard is used.

Mandatory Visualization

G Troubleshooting Workflow for this compound cluster_0 Troubleshooting Workflow for this compound start Experiment Start: Inconsistent Results or Low Yield check_purity Check Purity of this compound (NMR, GC) start->check_purity is_pure Is the compound pure? check_purity->is_pure purify Purify the compound (e.g., distillation under reduced pressure) is_pure->purify No review_conditions Review Reaction Conditions (pH, Temp, Atmosphere) is_pure->review_conditions Yes purify->start conditions_ok Are conditions neutral and inert? review_conditions->conditions_ok consider_alternative Consider alternative reagent review_conditions->consider_alternative If conditions cannot be changed adjust_conditions Adjust to neutral pH, lower temp, use inert atmosphere conditions_ok->adjust_conditions No end_success Proceed with Experiment conditions_ok->end_success Yes adjust_conditions->start

Caption: Troubleshooting workflow for experiments involving this compound.

G Decomposition Pathway of this compound cluster_1 Decomposition Pathway of this compound reactant This compound (Hemiacetal) catalyst Acid or Base (Catalyst) reactant->catalyst product1 Acetone (Ketone) catalyst->product1 product2 Methanol (Alcohol) catalyst->product2

Caption: Acid or base-catalyzed decomposition of this compound.

References

Validation & Comparative

Validating the Purity of 2-Methoxypropan-2-ol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of chemical intermediates is a critical aspect of drug development and manufacturing. This guide provides a detailed comparison of analytical methodologies for validating the purity of 2-methoxypropan-2-ol, a key building block in various synthetic pathways. We present a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, alongside alternative techniques, supported by experimental protocols and comparative data.

Headspace GC-MS: A High-Sensitivity Method for Volatile Impurities

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful and highly sensitive technique for the analysis of volatile organic compounds (VOCs) and is particularly well-suited for determining the purity of this compound. This method allows for the separation and quantification of the main component from its potential volatile impurities, such as isomers and residual solvents from the synthesis process.

Experimental Protocol: Headspace GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)) to dissolve the sample.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Prepare a series of calibration standards of this compound and potential impurities in the same solvent.

2. GC-MS Instrumentation and Conditions:

A typical GC-MS system equipped with a headspace autosampler is used. The following are representative analytical conditions, which should be optimized and validated for the specific instrument and application.

ParameterCondition
Headspace Autosampler
Vial Equilibration Temperature80 °C
Vial Equilibration Time30 minutes
Syringe Temperature90 °C
Injection Volume1 mL
Gas Chromatograph
ColumnDB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier GasHelium
Flow Rate2.0 mL/min (Constant Flow)
Inlet Temperature200 °C
Split Ratio10:1
Oven Temperature ProgramInitial: 40 °C (hold for 5 minutes) Ramp 1: 10 °C/min to 150 °C Ramp 2: 25 °C/min to 240 °C (hold for 5 minutes)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35 - 350
Scan ModeFull Scan
Data Presentation: GC-MS Method Validation Summary

The following table summarizes typical validation parameters for a headspace GC-MS method for the analysis of this compound, in accordance with ICH Q2(R1) guidelines.

Validation ParameterResult
Linearity
Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%)
Repeatability (n=6)< 2.0%
Intermediate Precision< 3.0%
Specificity No interference from blank or known impurities at the retention time of the analyte.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Seal Seal Vial Dissolve->Seal Headspace Headspace Incubation & Injection Seal->Headspace GC Gas Chromatography Separation Headspace->GC MS Mass Spectrometry Detection GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Purity Report Quantification->Report Purity_Workflow cluster_methods Analytical Methods cluster_results Purity Assessment Sample This compound Sample GCMS HS-GC-MS for Volatile Impurities Sample->GCMS KF Karl Fischer Titration for Water Content Sample->KF HPLC HPLC-RID/ELSD for Non-Volatile Impurities Sample->HPLC Volatile Volatile Purity GCMS->Volatile Water Water Content KF->Water NonVolatile Non-Volatile Purity HPLC->NonVolatile FinalPurity Overall Purity Profile Volatile->FinalPurity Water->FinalPurity NonVolatile->FinalPurity

A Comparative Guide to 2-Methoxypropan-2-ol and 1-Methoxy-2-propanol as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solvent selection for pharmaceutical and chemical research, the choice of an appropriate solvent is paramount to the success of a reaction or formulation. This guide provides a detailed comparison of two isomeric solvents: 2-methoxypropan-2-ol and 1-methoxy-2-propanol (B31579). While both share the same chemical formula (C4H10O2), their structural differences, arising from the relative positions of the hydroxyl and methoxy (B1213986) groups, lead to distinct physicochemical properties and performance characteristics.

It is important to note that while 1-methoxy-2-propanol, commonly known as propylene (B89431) glycol methyl ether (PGME), is a widely used and well-characterized solvent, there is a significant lack of comprehensive experimental data for this compound in publicly available literature. This guide compiles the available data for both isomers, highlighting the existing data gap for this compound and offering a comparison based on available information and structural considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 1-methoxy-2-propanol is presented below. The data for 1-methoxy-2-propanol is well-established from experimental measurements, whereas the data for this compound is a mix of limited experimental values and computed estimates.

PropertyThis compound1-Methoxy-2-propanol
CAS Number 72360-66-8[1]107-98-2[2][3][4]
Synonyms 2-methoxy-2-propanol, Acetone methyl hemiacetal[1]Propylene glycol methyl ether (PGME), Methoxyisopropanol
Molecular Weight ( g/mol ) 90.12[5]90.12[2]
Boiling Point (°C) 115-117 (for 1-methoxy-2-methyl-2-propanol)118-119[2][3]
Melting Point (°C) Not available-97[2]
Density (g/mL @ 25°C) Not available0.916[3]
Viscosity (cP @ 25°C) Not available1.7
Flash Point (°C) 27.78 (TCC, for 1-methoxy-2-methyl-2-propanol)31.5 (closed cup)[3]
Water Solubility Not availableMiscible[2]
Vapor Pressure (mmHg @ 25°C) Not available10.9[3]

Structural and Performance Comparison

The structural differences between the two isomers are key to understanding their potential differences in solvent performance.

  • 1-Methoxy-2-propanol is a secondary alcohol. The hydroxyl group is readily available for hydrogen bonding, contributing to its miscibility with water and its ability to dissolve a wide range of polar and non-polar compounds. Its applications are extensive, including use as a solvent for coatings, inks, and cleaners, as well as a chemical intermediate.

  • This compound is a tertiary alcohol. The hydroxyl group is sterically hindered by the two adjacent methyl groups on the same carbon atom. This steric hindrance would be expected to reduce its ability to act as a hydrogen bond donor compared to 1-methoxy-2-propanol. This could lead to lower viscosity and potentially different solubility characteristics. However, without experimental data, these remain theoretical considerations.

Experimental Protocols

Due to the lack of available experimental data for this compound as a solvent, a detailed experimental protocol for its use cannot be provided. However, a general protocol for a common application of 1-methoxy-2-propanol is outlined below.

Experimental Protocol: Synthesis of a Pharmaceutical Intermediate using 1-Methoxy-2-propanol as a Solvent

Objective: To perform a nucleophilic substitution reaction for the synthesis of a key intermediate, utilizing 1-methoxy-2-propanol as the reaction solvent.

Materials:

  • Reactant A (electrophile)

  • Reactant B (nucleophile)

  • 1-Methoxy-2-propanol (reaction grade)

  • Base (e.g., potassium carbonate)

  • Quenching agent (e.g., water)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Reactant A and 1-methoxy-2-propanol.

  • Stir the mixture until Reactant A is fully dissolved.

  • Add the base (e.g., potassium carbonate) to the mixture.

  • Slowly add a solution of Reactant B in 1-methoxy-2-propanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with continuous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer using a rotary evaporator to obtain the crude product.

  • Purify the crude product using a suitable technique (e.g., column chromatography, recrystallization).

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

SolventSelection cluster_properties Solvent Properties cluster_application Application Requirements Prop Physicochemical Properties Decision Optimal Solvent Selection Prop->Decision Safety Safety & Toxicology Safety->Decision Cost Cost & Availability Cost->Decision Sol Solute Solubility Sol->Decision React Reaction Compatibility React->Decision Process Process Conditions Process->Decision

Caption: Logical workflow for solvent selection in research and development.

ExperimentalWorkflow start Start prep Prepare Reactants & Solvent start->prep reaction Set up Reaction Apparatus (Flask, Condenser, Stirrer) prep->reaction dissolve Dissolve Reactants in Solvent reaction->dissolve run Run Reaction (Heating & Stirring) dissolve->run monitor Monitor Progress (TLC, LC-MS) run->monitor monitor->run Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Complete isolate Isolate Crude Product (Rotary Evaporation) workup->isolate purify Purify Product (Chromatography/Recrystallization) isolate->purify end End purify->end

Caption: General experimental workflow for a chemical synthesis using a solvent.

Safety and Toxicological Information

A summary of the available safety and toxicological data is provided below. It is crucial to consult the full Safety Data Sheet (SDS) for each compound before use.

1-Methoxy-2-propanol:

  • Hazards: Flammable liquid and vapor. May cause drowsiness or dizziness.[5]

  • Toxicity: Considered to have low toxicity. The oral LD50 in rats is reported to be 5.2 g/kg.

This compound:

  • Hazards: Limited data available. PubChem lists it as a pesticide active substance that is not approved in the EU.[5]

  • Toxicity: No comprehensive experimental toxicological data is readily available.

Conclusion

1-Methoxy-2-propanol is a versatile and well-characterized solvent with a wide range of applications in research and industry. Its favorable safety profile and effective solvent properties make it a valuable tool for chemists and drug development professionals.

In contrast, this compound remains a poorly characterized compound in terms of its solvent properties. The lack of experimental data on its physicochemical properties, solvent performance, and toxicology limits its current applicability and makes a direct, evidence-based comparison with its isomer challenging. Based on its structure as a tertiary alcohol, it is expected to exhibit different properties, such as reduced hydrogen bonding capability, which could be advantageous in specific applications where a less protic solvent is desired. However, further experimental investigation is required to validate these theoretical considerations and to establish a comprehensive profile for this compound as a solvent. Researchers considering the use of this isomer should proceed with caution and would need to perform extensive in-house evaluation to determine its suitability for their specific needs.

References

A Researcher's Guide to Alcohol Protection: A Comparative Analysis of 2-Methoxypropan-2-ol Derived Protection and Other Common Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl moieties is a critical determinant of success. An ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability to a range of synthetic transformations, and not interfere with desired reactions. This guide provides a comprehensive comparison of the 2-methoxyprop-2-yl (MIP) protecting group, derived from 2-methoxypropene (B42093) (often generated from 2-methoxypropan-2-ol), with other widely used alcohol protecting groups, including silyl (B83357) ethers, benzyl (B1604629) ethers, and other acetal-type protecting groups. This analysis is supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The 2-Methoxyprop-2-yl (MIP) Protecting Group: An Overview

The 2-methoxyprop-2-yl (MIP) group is an acetal-type protecting group that is introduced by the acid-catalyzed addition of an alcohol to 2-methoxypropene. 2-Methoxypropene itself can be generated from this compound. The MIP group is particularly noted for its high acid lability, allowing for its removal under very mild acidic conditions, often milder than those required for other acetal (B89532) protecting groups like tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers. This high sensitivity to acid makes it a valuable tool for the protection of sensitive substrates or in orthogonal protection strategies where selective deprotection is paramount.

Comparative Analysis of Alcohol Protecting Groups

The choice of a protecting group is a multifaceted decision that depends on the specific requirements of the synthetic route. The following sections provide a detailed comparison of the MIP group with other common protecting groups in terms of their stability, ease of introduction and removal, and orthogonality.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for the protection and deprotection of primary alcohols with various common protecting groups, including typical reaction times and yields. It is important to note that these values can vary depending on the specific substrate, steric hindrance, and reaction scale.

Table 1: Protection of Primary Alcohols

Protecting GroupReagent(s)Catalyst/BaseSolventTime (h)Typical Yield (%)
MIP 2-MethoxypropenePyridinium p-toluenesulfonate (PPTS)Dichloromethane (B109758) (CH2Cl2)0.1 - 1>95
TBDMS TBDMS-ClImidazole (B134444)N,N-Dimethylformamide (DMF)2 - 1290 - 98[1]
MOM MOM-ClN,N-Diisopropylethylamine (DIPEA)Dichloromethane (CH2Cl2)1 - 490 - 98
Benzyl (Bn) Benzyl bromide (BnBr)Sodium hydride (NaH)Tetrahydrofuran (B95107) (THF)2 - 8>90
THP 3,4-Dihydropyran (DHP)Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (CH2Cl2)1 - 4>90

Table 2: Deprotection of Protected Primary Alcohols

Protecting GroupReagent(s)Solvent(s)Time (h)Typical Yield (%)
MIP Acetic Acid (catalytic)Methanol (B129727)/Water0.1 - 1>95
TBDMS Tetrabutylammonium fluoride (B91410) (TBAF)Tetrahydrofuran (THF)0.5 - 4>95
MOM Hydrochloric acid (catalytic)Methanol1 - 6>90
Benzyl (Bn) H2, Palladium on Carbon (Pd/C)Ethanol or Ethyl Acetate2 - 16>95
THP Acetic AcidTHF/Water2 - 8>90

Table 3: Comparative Acid Lability of Acetal Protecting Groups

This table presents the relative rates of acid-catalyzed hydrolysis for various acetal protecting groups, highlighting the high lability of the MIP group. The data is based on a study of their cleavage from the 5'-hydroxy group of 2'-deoxythymidine.[2]

Protecting GroupRelative Rate of Cleavage (k_rel)
Cyclohexyloxypropan-2-yl7.7
Isopropoxypropan-2-yl7.4
Methoxypropan-2-yl (MIP) 1
Benzyloxypropan-2-yl0.6
2,2,2-Trifluoroethoxypropan-2-yl0.04

Signaling Pathways and Experimental Workflows

The strategic use of protecting groups is often crucial in the synthesis of complex molecules that interact with biological signaling pathways. For instance, in the synthesis of a kinase inhibitor, a researcher might need to selectively protect different hydroxyl groups to build the molecule step-by-step. The choice between a MIP, TBDMS, or Benzyl ether would depend on the planned subsequent reactions.

experimental_workflow start Poly-hydroxylated Starting Material protect1 Protect primary -OH with TBDMS-Cl, Imidazole, DMF start->protect1 protect2 Protect secondary -OH with 2-Methoxypropene, PPTS, CH2Cl2 protect1->protect2 reaction Perform desired synthetic transformation (e.g., oxidation, coupling) protect2->reaction deprotect2 Selective deprotection of MIP ether (mild acid) reaction->deprotect2 deprotect1 Deprotection of TBDMS ether (TBAF) deprotect2->deprotect1 end Final Product deprotect1->end

Caption: A representative experimental workflow demonstrating an orthogonal protection strategy using TBDMS and MIP protecting groups.

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies.

Protocol 1: Protection of a Primary Alcohol with 2-Methoxypropene (MIP Protection)

Objective: To protect a primary alcohol as a 2-methoxyprop-2-yl (MIP) ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • 2-Methoxypropene (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous CH2Cl2 at room temperature under an inert atmosphere, add PPTS.

  • Add 2-methoxypropene dropwise to the reaction mixture.

  • Stir the reaction for 5-60 minutes, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of a MIP Ether

Objective: To deprotect a MIP ether to regenerate the alcohol.

Materials:

  • MIP-protected alcohol (1.0 equiv)

  • Methanol (MeOH)

  • Water

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve the MIP-protected alcohol in a mixture of methanol and water (e.g., 9:1 v/v).

  • Add a catalytic amount of acetic acid (e.g., 1-5 mol%).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 10-60 minutes.

  • Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO3 solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: Protection of a Primary Alcohol with TBDMS-Cl

Objective: To protect a primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the primary alcohol and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add TBDMS-Cl portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring by TLC.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 4: Protection of a Primary Alcohol with MOM-Cl

Objective: To protect a primary alcohol as a methoxymethyl (MOM) ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • Methoxymethyl chloride (MOM-Cl) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous CH2Cl2 at 0 °C under an inert atmosphere, add DIPEA.

  • Slowly add MOM-Cl to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: Protection of a Primary Alcohol with Benzyl Bromide

Objective: To protect a primary alcohol as a benzyl (Bn) ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add BnBr dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Add saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationships and Orthogonal Strategies

The diverse lability of different protecting groups allows for their use in orthogonal protection strategies, where one group can be selectively removed in the presence of others. This is a powerful tool in the synthesis of complex polyfunctional molecules.

orthogonal_deprotection substrate Substrate with MIP, TBDMS, and Benzyl Ethers deprotect_mip Mild Acid (e.g., catalytic AcOH) substrate->deprotect_mip deprotect_tbdms Fluoride Source (e.g., TBAF) substrate->deprotect_tbdms deprotect_bn Hydrogenolysis (H2, Pd/C) substrate->deprotect_bn product_mip TBDMS and Benzyl Ethers Intact deprotect_mip->product_mip product_tbdms MIP and Benzyl Ethers Intact deprotect_tbdms->product_tbdms product_bn MIP and TBDMS Ethers Intact deprotect_bn->product_bn

Caption: Orthogonal deprotection strategies for MIP, TBDMS, and Benzyl ethers.

Conclusion

The 2-methoxyprop-2-yl (MIP) protecting group, derived from 2-methoxypropene, offers a valuable option for the protection of alcohols, particularly when a high degree of acid lability is required. Its rapid and clean cleavage under very mild acidic conditions makes it an excellent choice for substrates containing acid-sensitive functionalities. When compared to other common protecting groups such as silyl ethers (e.g., TBDMS), other acetals (e.g., MOM, THP), and benzyl ethers, the MIP group occupies a unique position in the chemist's toolbox. The quantitative data and detailed protocols provided in this guide are intended to facilitate the rational selection and effective implementation of alcohol protecting group strategies in complex organic synthesis. The ability to employ these groups in orthogonal schemes, as illustrated, is a testament to the power and versatility of modern synthetic chemistry.

References

Differentiating 2-methoxypropan-2-ol from its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis and drug development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of 2-methoxypropan-2-ol and its key isomers—1-methoxypropan-2-ol, 2-methoxypropan-1-ol, and 1,2-dimethoxyethane—utilizing fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The presented data and experimental protocols will aid researchers in the unambiguous differentiation of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features that distinguish this compound from its isomers.

Infrared (IR) Spectroscopy
CompoundKey Absorptions (cm⁻¹)Interpretation
This compound ~3400 (broad), ~2970, ~1150O-H (alcohol, broad due to hydrogen bonding), C-H (sp³), C-O (ether and tertiary alcohol)
1-methoxypropan-2-ol ~3400 (broad), ~2970, ~1100O-H (alcohol, broad due to hydrogen bonding), C-H (sp³), C-O (ether and secondary alcohol)[1][2]
2-methoxypropan-1-ol ~3400 (broad), ~2970, ~1100O-H (alcohol, broad due to hydrogen bonding), C-H (sp³), C-O (ether and primary alcohol)
1,2-dimethoxyethane ~2970, ~1120C-H (sp³), C-O (ether)[3][4]
¹H NMR Spectroscopy (Proton NMR)
CompoundChemical Shift (δ, ppm) and MultiplicityKey Differentiating Features
This compound ~3.2 (s, 3H), ~2.5 (s, 1H, OH), ~1.2 (s, 6H)Absence of splitting (all singlets). Two distinct methyl signals.
1-methoxypropan-2-ol ~3.8 (m, 1H), ~3.4 (s, 3H), ~3.3 (d, 2H), ~2.0 (br s, 1H, OH), ~1.1 (d, 3H)Presence of doublets and a multiplet, indicating adjacent protons.
2-methoxypropan-1-ol ~3.5 (d, 2H), ~3.3 (s, 3H), ~3.2 (m, 1H), ~2.1 (br s, 1H, OH), ~1.1 (d, 3H)Distinct splitting patterns with doublets and a multiplet.
1,2-dimethoxyethane ~3.5 (s, 4H), ~3.3 (s, 6H)Two singlets, integrating to a 4:6 (2:3) ratio.[5][6]
¹³C NMR Spectroscopy (Carbon-13 NMR)
CompoundApproximate Chemical Shifts (δ, ppm)Number of Unique Carbon Signals
This compound ~70 (quaternary C-O), ~50 (methoxy C), ~25 (methyl C)3
1-methoxypropan-2-ol ~75 (CH-OH), ~68 (CH₂-O), ~59 (methoxy C), ~20 (methyl C)4[7]
2-methoxypropan-1-ol ~80 (CH-O), ~65 (CH₂-OH), ~58 (methoxy C), ~18 (methyl C)4[8]
1,2-dimethoxyethane ~72 (CH₂-O), ~59 (methoxy C)2[9][10][11]
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 90 (often weak or absent)75, 59, 45
1-methoxypropan-2-ol 9075, 59, 45, 31
2-methoxypropan-1-ol 9075, 59, 45, 31
1,2-dimethoxyethane 9075, 58, 45, 31[12][13]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology (for liquid samples):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid moisture contamination from fingerprints.

  • Place a single drop of the neat liquid sample onto the center of one salt plate.

  • Carefully place the second salt plate on top, gently pressing to create a thin, uniform film of the liquid between the plates.

  • Mount the "sandwich" in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and return them to the desiccator.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[17]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the sample's solubility.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.[17]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity and improve resolution. This can be an automated or manual process.

    • Tune and match the probe for the nucleus being observed (e.g., ¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).

    • Initiate the data acquisition.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

    • The resulting spectrum is phased and baseline corrected.

    • The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane (B1202638) - TMS at 0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (using Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.

    • The solution must be free of involatile salts and buffers, as these can interfere with ionization and contaminate the instrument.[18]

    • Filter the sample solution if any particulate matter is present.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • The sample is ionized by applying a high voltage to a capillary, creating a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

    • The ions are then guided into the mass analyzer.

  • Mass Analysis:

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum plots ion intensity versus m/z.

Visualization of Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating between this compound and its isomers using the spectroscopic data.

G Spectroscopic Differentiation of C4H10O2 Isomers start Sample (C4H10O2) ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr ¹H NMR Spectroscopy ir->nmr Presence of O-H band (~3400 cm⁻¹ broad) isomer4 1,2-dimethoxyethane ir->isomer4 Absence of O-H band cnmr ¹³C NMR Spectroscopy nmr->cnmr Complex splitting patterns isomer1 This compound nmr->isomer1 All singlets isomer2 1-methoxypropan-2-ol cnmr->isomer2 4 unique C signals (secondary alcohol features) isomer3 2-methoxypropan-1-ol cnmr->isomer3 4 unique C signals (primary alcohol features) isomer4_confirm Confirms 1,2-dimethoxyethane cnmr->isomer4_confirm 2 unique C signals fragmentation fragmentation ms->fragmentation Analyze Fragmentation conclusion Final Identification fragmentation->conclusion Correlate with NMR/IR data

Caption: Workflow for the spectroscopic differentiation of C4H10O2 isomers.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Overview of Analytical Techniques

The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, required sensitivity, selectivity, and sample throughput. For 2-methoxypropan-2-ol, a tertiary alcohol, both titrimetric and chromatographic methods can be considered, each with distinct advantages and disadvantages.

Analytical Method Principle Primary Use Typical Limit of Quantification (LOQ) Advantages Disadvantages
Indirect Acid-Base Titration Derivatization to an ester, followed by saponification with excess base and back-titration.Potency assay, quantification of the bulk substance.~0.1 - 0.5%Cost-effective, simple instrumentation, high precision for bulk analysis.Indirect method, requires derivatization, potentially lower sensitivity and selectivity, not suitable for trace analysis.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase followed by detection with a Flame Ionization Detector (FID).Purity testing, quantification of volatile impurities and the main component.~0.001 - 0.01%High resolution, high sensitivity, robust for volatile compounds.[1]May require derivatization for polar analytes to improve peak shape, high initial instrument cost.
High-Performance Liquid Chromatography (HPLC-RID) Partitioning of analytes between a stationary and a mobile liquid phase, with detection by a Refractive Index Detector (RID).Potency assay, detection and quantification of non-volatile impurities.~0.01 - 0.1%Direct analysis of the compound, wide range of column chemistries for method development.[2]RID is sensitive to temperature and mobile phase composition changes, not suitable for gradient elution.

Experimental Protocols

Indirect Acid-Base Titration Method (Hypothetical)

This method involves the esterification of the tertiary alcohol followed by the saponification of the resulting ester.

a) Derivatization (Esterification):

  • Accurately weigh approximately 200 mg of the this compound sample into a dry 250 mL round-bottom flask.

  • Add 5 mL of acetic anhydride (B1165640) and 1 mL of pyridine (B92270) (catalyst).

  • Reflux the mixture at 100°C for 1 hour to ensure complete esterification.

  • Cool the flask to room temperature.

  • Slowly add 20 mL of deionized water to hydrolyze the excess acetic anhydride.

b) Saponification and Titration:

  • To the flask containing the ester, accurately add 50.0 mL of 0.5 M ethanolic sodium hydroxide (B78521).

  • Reflux the mixture for 1 hour to ensure complete saponification of the ester.

  • Cool the solution and add a few drops of phenolphthalein (B1677637) indicator.

  • Titrate the excess sodium hydroxide with a standardized 0.5 M hydrochloric acid solution until the pink color disappears.

  • Perform a blank titration using the same procedure but without the this compound sample.

c) Calculation:

The amount of this compound is calculated based on the difference in the volume of hydrochloric acid consumed by the blank and the sample.

Gas Chromatography (GC-FID) Method

This method is suitable for the direct analysis of this compound.

  • Instrumentation: Gas chromatograph with a split/splitless injector and a flame ionization detector (FID).

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 220°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in methanol (B129727) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-RID) Method

This method is also suitable for the direct analysis of this compound.

  • Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).

  • Column: IC-Pak Ion Exclusion column (or equivalent).[3]

  • Mobile Phase: 0.005 M Sulfuric Acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Validation of the Titration Method

A comprehensive validation of the proposed indirect titration method should be performed to ensure it is suitable for its intended purpose.[4] The validation parameters and acceptance criteria are summarized below.[5][6][7]

Validation Parameter Methodology Acceptance Criteria Hypothetical Results
Accuracy Analyze a certified reference standard at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration), with three replicates at each level.Mean recovery of 98.0% to 102.0%.99.5%
Precision (Repeatability) Perform six replicate analyses of a single homogeneous sample.Relative Standard Deviation (RSD) ≤ 1.0%.0.45%
Intermediate Precision Repeat the precision study on a different day with a different analyst.RSD between the two sets of data ≤ 2.0%.1.2%
Linearity Analyze a minimum of five concentrations across a range of 50% to 150% of the expected sample concentration.Correlation coefficient (R²) ≥ 0.995.[5]0.998
Specificity Analyze the sample in the presence of expected impurities and degradation products.The presence of impurities should not significantly affect the accuracy of the result.No interference observed.
Robustness Intentionally vary method parameters (e.g., reflux time, temperature, titrant concentration) and assess the impact on the results.The results should remain unaffected by small variations in the method parameters.Method is robust within the tested parameter ranges.

Visualizations

Titration_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting start Define Validation Parameters protocol Develop Validation Protocol start->protocol accuracy Accuracy Study protocol->accuracy precision Precision Study protocol->precision linearity Linearity Study protocol->linearity specificity Specificity Study protocol->specificity robustness Robustness Study protocol->robustness data_analysis Data Analysis accuracy->data_analysis precision->data_analysis linearity->data_analysis specificity->data_analysis robustness->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report

Caption: Workflow for the validation of the indirect titration method.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes analyte This compound Quantification titration Indirect Titration analyte->titration gc Gas Chromatography (GC-FID) analyte->gc hplc HPLC (RID) analyte->hplc cost Cost-Effective titration->cost bulk_analysis Bulk Analysis titration->bulk_analysis instrumentation Simple Instrumentation titration->instrumentation sensitivity High Sensitivity gc->sensitivity specificity_high High Selectivity gc->specificity_high trace_analysis Trace Analysis gc->trace_analysis hplc->sensitivity hplc->specificity_high

Caption: Comparison of analytical methods for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reaction kinetics of 2-methoxypropan-2-ol and other related hemiacetals. The stability and reactivity of the hemiacetal functional group are of significant interest in organic synthesis and drug development, where it can be present as a key intermediate or a structural motif in active pharmaceutical ingredients. Understanding the kinetics of hemiacetal formation and cleavage is crucial for controlling reaction outcomes, predicting drug stability, and designing effective protecting group strategies.

Introduction to Hemiacetal Reaction Kinetics

Hemiacetals are chemical compounds with the general formula R¹R²C(OH)OR, where R is an organic substituent. They are typically formed by the nucleophilic addition of an alcohol to an aldehyde or a ketone. This reaction is reversible and can be catalyzed by either acid or base.

The general mechanism for acid-catalyzed hemiacetal formation involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of the alcohol.[1] Conversely, base-catalyzed formation involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon.

The stability of a hemiacetal, and thus its reaction kinetics, is influenced by several factors, including:

  • Steric Hindrance: Bulky substituents on the carbonyl carbon or the alcohol can hinder the approach of the nucleophile, slowing down the rate of formation and potentially destabilizing the hemiacetal.

  • Electronic Effects: Electron-donating groups attached to the carbonyl carbon can stabilize the partial positive charge, making it less electrophilic and slowing the reaction. Conversely, electron-withdrawing groups increase the electrophilicity and accelerate the reaction.

  • Cyclic vs. Acyclic Structure: Intramolecular hemiacetal formation, leading to cyclic structures (like in many sugars), is often more favorable than intermolecular reactions due to entropic factors. Five- and six-membered cyclic hemiacetals are particularly stable.[1]

The hydrolysis of hemiacetals back to the corresponding aldehyde or ketone and alcohol is also a critical kinetic process. This reaction is essentially the reverse of hemiacetal formation and is also subject to acid or base catalysis.[2] The rate-determining step in acid-catalyzed hydrolysis is often the formation of a resonance-stabilized carbocation intermediate.[3]

Comparative Kinetic Data

Compound (Acetal)StructureCatalyst/ConditionsRate Constant (k) or Half-life (t₁/₂)Reference
Trimethyl orthoformateHC(OCH₃)₃Acetic Acid19 x 10⁻⁴ s⁻¹[4]
Triethyl orthoformateHC(OCH₂CH₃)₃Acetic Acid> 19 x 10⁻⁴ s⁻¹[4]
2,2-Dimethoxypropane (B42991)(CH₃)₂C(OCH₃)₂pH 10.0 (catalyzed)k_cat = 8.00 x 10⁻⁴ s⁻¹[5]
2,2-Dimethoxypropane(CH₃)₂C(OCH₃)₂(uncatalyzed)k_uncat = 4.3 x 10⁻⁶ s⁻¹[5]
1,1-DiethoxymethaneCH₂(OCH₂CH₃)₂pH 10.0 (catalyzed)k_cat = 4.79 x 10⁻³ s⁻¹[5]
1,1-DiethoxymethaneCH₂(OCH₂CH₃)₂(uncatalyzed)k_uncat = 4.9 x 10⁻⁶ s⁻¹[5]

Analysis of Comparative Data:

  • Catalysis: The presence of an acid or a supramolecular catalyst significantly accelerates the rate of hydrolysis, as seen in the data for 2,2-dimethoxypropane and 1,1-diethoxymethane.[5] This highlights the importance of the catalytic pathway in determining the reaction rate.

  • Steric Effects: While not explicitly shown for a wide range of hemiacetals, the general principle is that increased steric bulk around the central carbon will decrease the rate of hydrolysis. Therefore, we can predict that this compound, being a tertiary hemiacetal, would likely hydrolyze slower than a primary or secondary hemiacetal under similar conditions due to greater steric hindrance.

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-donating groups stabilize the carbocation intermediate in acid-catalyzed hydrolysis, thus increasing the reaction rate. For this compound, the two methyl groups are electron-donating, which would be expected to stabilize the corresponding carbocation and potentially increase the rate of acid-catalyzed cleavage compared to a hemiacetal with electron-withdrawing groups.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below. The primary techniques for monitoring the kinetics of hemiacetal reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.

Protocol 1: Kinetic Analysis of Hemiacetal Hydrolysis by ¹H NMR Spectroscopy

This protocol describes the in-situ monitoring of the acid-catalyzed hydrolysis of a simple hemiacetal like this compound.

1. Materials and Reagents:

  • Hemiacetal of interest (e.g., this compound)
  • Deuterated solvent (e.g., D₂O or CD₃CN)
  • Acid catalyst (e.g., HCl or trifluoroacetic acid)
  • Internal standard (e.g., trimethylsilylpropanoic acid - TMSP)
  • NMR tubes
  • Micropipettes

2. Sample Preparation: a. Prepare a stock solution of the hemiacetal in the deuterated solvent at a known concentration (e.g., 50 mM). b. Prepare a stock solution of the acid catalyst in the same deuterated solvent at a concentration that will yield the desired final pH upon mixing. c. Prepare a stock solution of the internal standard. d. In an NMR tube, combine a precise volume of the hemiacetal stock solution and the internal standard stock solution.

3. NMR Data Acquisition: a. Place the NMR tube in the spectrometer and allow the temperature to equilibrate. b. Acquire an initial ¹H NMR spectrum (t=0) before the addition of the catalyst. c. To initiate the reaction, add a precise volume of the acid catalyst stock solution to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). The reaction should be slow enough to allow for multiple spectra to be recorded during the course of the reaction.[6]

4. Data Analysis: a. Process the acquired spectra (phasing, baseline correction). b. Integrate the signals corresponding to a characteristic proton of the hemiacetal and a characteristic proton of the resulting aldehyde/ketone product. Also, integrate the signal of the internal standard. c. Calculate the concentration of the hemiacetal and the product at each time point by comparing their integral values to that of the internal standard of known concentration. d. Plot the natural logarithm of the hemiacetal concentration versus time. For a first-order reaction, this plot should be linear. e. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

Protocol 2: Kinetic Analysis of Hemiacetal Hydrolysis by UV-Vis Spectrophotometry

This protocol is suitable when either the hemiacetal or one of its hydrolysis products has a distinct UV-Vis absorbance.

1. Materials and Reagents:

  • Hemiacetal of interest
  • Aqueous buffer solution of the desired pH
  • Acid or base catalyst (if required to initiate the reaction at a different pH)
  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder
  • Quartz cuvettes
  • Micropipettes

2. Determination of Analytical Wavelength (λ_max): a. Prepare solutions of the pure hemiacetal and the expected aldehyde/ketone product in the buffer. b. Scan the UV-Vis spectrum of each solution to identify a wavelength where there is a significant difference in absorbance between the reactant and the product. This will be your analytical wavelength.

3. Kinetic Measurement: a. Equilibrate the buffer solution and the hemiacetal stock solution to the desired reaction temperature. b. Place a known volume of the buffer in a quartz cuvette and place it in the temperature-controlled holder of the spectrophotometer. c. Zero the instrument at the analytical wavelength. d. To initiate the reaction, add a small, precise volume of the hemiacetal stock solution to the cuvette, mix rapidly, and immediately start recording the absorbance at the analytical wavelength as a function of time.

4. Data Analysis: a. The absorbance values are directly proportional to the concentration of the absorbing species (Beer-Lambert Law). b. If the product absorbs and the reactant does not, the increase in absorbance over time reflects the formation of the product. If the reactant absorbs and the product does not, the decrease in absorbance reflects the consumption of the reactant. c. Convert absorbance values to concentration using a previously prepared calibration curve. d. Plot the appropriate function of concentration versus time (e.g., ln[reactant] vs. time for a first-order reaction) to determine the rate constant from the slope of the line.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis Prep_Hemiacetal Prepare Hemiacetal Stock Solution Mix Mix Reactants in NMR Tube / Cuvette Prep_Hemiacetal->Mix Prep_Catalyst Prepare Catalyst Stock Solution Prep_Catalyst->Mix Prep_Standard Prepare Internal Standard (for NMR) Prep_Standard->Mix Monitor Monitor Reaction Progress (NMR or UV-Vis) Mix->Monitor Process_Data Process Spectra/ Absorbance Data Monitor->Process_Data Calc_Conc Calculate Concentrations Process_Data->Calc_Conc Plot_Data Plot Kinetic Data Calc_Conc->Plot_Data Det_Rate Determine Rate Constant Plot_Data->Det_Rate

Caption: Experimental workflow for kinetic analysis of hemiacetal hydrolysis.

Hemiacetal_Kinetics_Factors cluster_factors Influencing Factors cluster_details Specific Effects Hemiacetal_Kinetics Hemiacetal Reaction Kinetics (Formation/Hydrolysis Rate) Steric_Hindrance Steric Hindrance Hemiacetal_Kinetics->Steric_Hindrance Electronic_Effects Electronic Effects Hemiacetal_Kinetics->Electronic_Effects Structure Molecular Structure Hemiacetal_Kinetics->Structure Bulky_Substituents Bulky Substituents (Slower Rate) Steric_Hindrance->Bulky_Substituents Electron_Donating Electron-Donating Groups (Slower Formation, Faster Acid Hydrolysis) Electronic_Effects->Electron_Donating Electron_Withdrawing Electron-Withdrawing Groups (Faster Formation, Slower Acid Hydrolysis) Electronic_Effects->Electron_Withdrawing Cyclic Cyclic (Generally More Stable) Structure->Cyclic Acyclic Acyclic (Generally Less Stable) Structure->Acyclic

Caption: Factors influencing hemiacetal reaction kinetics.

References

Assessing Reaction Conversion of 2-Methoxypropan-2-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately monitoring the conversion rate of chemical reactions is paramount for process optimization, kinetic studies, and ensuring product quality. When reactions involve compounds like 2-methoxypropan-2-ol, a tertiary alcohol, selecting the appropriate analytical technique is crucial. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for assessing the conversion rate of reactions involving this compound, supported by experimental protocols and data presentation.

Comparison of Analytical Methods

The choice of analytical technique for monitoring the conversion of this compound depends on several factors, including the required sensitivity, speed of analysis, sample matrix, and the availability of instrumentation. Below is a summary of the key performance characteristics of HPLC, GC-FID, and ¹H NMR.

ParameterHPLC with Refractive Index Detection (RID)Gas Chromatography with Flame Ionization Detection (GC-FID)¹H NMR Spectroscopy
Principle Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column.In-situ analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information.
Sample Volatility Not required.Required.Not required.
Sample Preparation Dilution in a suitable solvent, filtration.Dilution in a volatile solvent.Dilution in a deuterated solvent.
Speed of Analysis Typically slower (10-30 minutes per sample).[1]Generally faster (2-15 minutes per sample).[2][3]Rapid for single-point analysis, can be automated for kinetic studies.
Sensitivity Moderate.High for volatile organic compounds.Generally lower sensitivity compared to chromatographic methods.[4]
Selectivity Good, based on chromatographic separation.Excellent for separating volatile compounds.Excellent, provides detailed structural information.
In-situ Monitoring Possible with specialized online systems.Possible with online configurations.Well-suited for real-time, in-situ reaction monitoring.[5]
Quantitative Accuracy Good with proper calibration.Excellent with proper calibration.Good, can be highly accurate with an internal standard.
Instrumentation Cost Moderate to high.[1][3]Generally lower than HPLC.[1][2][3]High initial investment for the spectrometer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

Given that this compound lacks a significant UV chromophore, a Refractive Index Detector (RID) is a suitable choice for its quantification.[6][7][8]

Methodology:

  • Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture at specified time points.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of standard solutions of this compound and the product(s) of known concentrations in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration for each compound.

    • Determine the concentration of this compound and the product(s) in the reaction samples from their peak areas using the calibration curve.

    • Calculate the conversion rate using the following formula: Conversion (%) = [ (Initial moles of reactant - Moles of reactant at time t) / Initial moles of reactant ] * 100

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive technique for the analysis of volatile compounds like this compound.[9][10][11]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold at 150 °C for 2 minutes.

  • Injection Volume: 1 µL (with a split ratio of, for example, 50:1).

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture at specified time points.

    • Quench the reaction if necessary.

    • Dilute the sample with a suitable volatile solvent (e.g., dichloromethane (B109758) or acetone) containing an internal standard (e.g., n-butanol).

  • Quantification:

    • Prepare calibration standards of this compound and the product(s) with the internal standard in the dilution solvent.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of this compound and the product(s) in the reaction samples.

    • Calculate the conversion rate as described for the HPLC method.

¹H NMR Spectroscopy

¹H NMR spectroscopy offers the advantage of in-situ and non-destructive monitoring of the reaction, providing both structural and quantitative information in real-time.[5]

Methodology:

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Solvent: The reaction should be carried out in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not interfere with the signals of the reactants and products.

  • Internal Standard: A known amount of an inert compound with a simple, well-resolved signal that does not overlap with the signals of the reactants or products (e.g., 1,3,5-trimethoxybenzene (B48636) or tetramethylsilane).

  • Experimental Setup: The reaction can be run directly in an NMR tube. For larger-scale reactions, an online flow-NMR setup can be used.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the reaction mixture at t=0.

    • Acquire subsequent spectra at regular time intervals throughout the course of the reaction.

  • Data Processing and Quantification:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for this compound and the product(s). For this compound, the singlet from the methoxy (B1213986) group and the singlet from the methyl groups would be characteristic.

    • Integrate the area of a well-resolved signal for the reactant, the product(s), and the internal standard.

    • The concentration of each species is proportional to the integral of its signal divided by the number of protons it represents.

    • Calculate the conversion rate by comparing the integral of the reactant signal at time t to its integral at t=0, relative to the constant integral of the internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Reaction_Mixture Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter HPLC_System HPLC-RID System Filter->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration Determine Concentration Peak_Integration->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration Conversion_Calculation Calculate Conversion Rate Concentration->Conversion_Calculation

Caption: Workflow for assessing reaction conversion using HPLC-RID.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification Reaction_Mixture Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Dilute Dilute with Solvent & Internal Standard Quench->Dilute GC_System GC-FID System Dilute->GC_System Data_Acquisition Data Acquisition (Chromatogram) GC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration Determine Concentration Peak_Integration->Concentration Calibration_Curve Calibration Curve (Area Ratios) Calibration_Curve->Concentration Conversion_Calculation Calculate Conversion Rate Concentration->Conversion_Calculation

Caption: Workflow for assessing reaction conversion using GC-FID.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Reaction_Setup Set up Reaction in Deuterated Solvent with Internal Standard NMR_Spectrometer NMR Spectrometer Reaction_Setup->NMR_Spectrometer Data_Acquisition Acquire Spectra over Time NMR_Spectrometer->Data_Acquisition Signal_Integration Signal Integration Data_Acquisition->Signal_Integration Concentration_Ratio Determine Molar Ratios Signal_Integration->Concentration_Ratio Conversion_Calculation Calculate Conversion Rate Concentration_Ratio->Conversion_Calculation

Caption: Workflow for in-situ reaction monitoring using ¹H NMR spectroscopy.

Conclusion

The selection of an analytical method for monitoring the conversion of reactions involving this compound is a critical decision that impacts the quality and efficiency of research and development.

  • HPLC with RID is a viable option when dealing with non-volatile reaction mixtures, although it may have limitations in terms of sensitivity and analysis time.

  • GC-FID offers a fast, sensitive, and cost-effective solution for volatile reaction components, making it a strong candidate for routine analysis.[1][2][3]

  • ¹H NMR spectroscopy stands out for its ability to provide real-time, in-situ monitoring and detailed structural information, which is invaluable for kinetic and mechanistic studies.[5]

Ultimately, the optimal choice will depend on the specific experimental requirements, available resources, and the desired level of detail in the reaction monitoring process. For comprehensive analysis, employing a combination of these techniques can provide a more complete understanding of the reaction dynamics.

References

Performance Benchmarking of Catalysts for 2-Methoxypropan-2-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-methoxypropan-2-ol, an important solvent and chemical intermediate, is critically dependent on the catalytic etherification of isobutene with methanol (B129727). The choice of catalyst significantly influences the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comparative analysis of various catalysts employed for this synthesis, supported by experimental data to aid in catalyst selection and process optimization.

Comparative Performance of Catalysts

The following table summarizes the performance of different catalysts for the synthesis of this compound, with some data drawn from the analogous and well-studied synthesis of methyl tert-butyl ether (MTBE) from isobutene and methanol.

Catalyst TypeCatalyst NameReactantsTemperature (°C)Pressure (MPa)Methanol/Isobutene Molar RatioIsobutene Conversion (%)Ether Selectivity (%)Ether Yield (%)Reference
Ion-Exchange ResinAmberlyst 15Methanol, Isobutene30-100Up to 2.0--High-[1][2]
Ion-Exchange ResinAmberlyst 35Ethanol, Isobutene---95.5--[3]
ZeoliteH-BetaMethanol, Isobutene30-120--As active as Amberlyst 15--[1]
ZeoliteUS-YMethanol, Isobutene30-120--Less active than H-Beta--[1]
ZeoliteZeolite-beta-coated packingMethanol, Isobutene-0.71---[4]
Sulfated ZirconiaSilica-supportedMethanol, Isobutene---50-30[1]
Clay-basedMontmorillonite (MT-H2SO4)Methanol, 2,3-dimethyl-1-butene---Highly active & selective--[1]
Heteropoly AcidWells-Dawson acidMethanol, Isobutene100--Higher than Amberlyst 15~100-[1]

Experimental Protocols

The following describes a general methodology for benchmarking the performance of catalysts in the synthesis of this compound.

1. Catalyst Preparation and Characterization:

  • Ion-Exchange Resins (e.g., Amberlyst 15): Pre-treatment typically involves washing with a solvent (e.g., methanol) and drying under vacuum to a constant weight. Key properties like acid capacity are determined by titration.[3]

  • Zeolites (e.g., H-Beta, US-Y): Synthesized or commercially obtained zeolites are often calcined to remove organic templates and ensure the desired crystalline structure. Characterization includes XRD for phase purity, SEM for morphology, and BET analysis for surface area.

  • Supported Catalysts (e.g., Sulfated Zirconia on Silica): The active component is impregnated onto a high-surface-area support. The loading of the active species is a critical parameter.

2. Catalytic Reaction:

  • Reactor Setup: Reactions are typically carried out in a batch or continuous-flow reactor. A batch reactor, such as a stirred tank reactor, is common for initial screening.[5] For processes integrating reaction and separation, a catalytic distillation column is employed.[4]

  • Reaction Conditions: A mixture of methanol and isobutene, with a defined molar ratio, is introduced into the reactor containing the catalyst.[4] The reactor is then brought to the desired temperature and pressure.[1][2]

  • Catalyst Loading: The amount of catalyst is typically specified as a weight percentage of the total reaction mixture.

3. Product Analysis:

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals to monitor the reaction progress.

  • Analytical Technique: The composition of the reaction mixture is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID). This allows for the quantification of reactants (isobutene, methanol) and products (this compound, and byproducts like diisobutylene).

  • Performance Metrics Calculation:

    • Conversion: The percentage of the limiting reactant (typically isobutene) that has been consumed.

    • Selectivity: The percentage of the converted reactant that has formed the desired product (this compound).

    • Yield: The overall percentage of the initial reactant that has been converted to the desired product (Yield = Conversion × Selectivity).

Logical Workflow for Catalyst Benchmarking

The following diagram illustrates the logical workflow for the benchmarking process, from catalyst selection to performance evaluation.

G cluster_0 Catalyst Preparation & Characterization cluster_1 Catalytic Reaction cluster_2 Analysis & Evaluation Catalyst_Selection Catalyst Selection (e.g., Zeolite, Resin) Synthesis_Pretreatment Synthesis / Pre-treatment Catalyst_Selection->Synthesis_Pretreatment Characterization Characterization (XRD, BET, etc.) Synthesis_Pretreatment->Characterization Reactor_Setup Reactor Setup (Batch or Flow) Characterization->Reactor_Setup Reaction_Execution Reaction Execution (T, P, Molar Ratio) Reactor_Setup->Reaction_Execution Sampling Product Sampling Reaction_Execution->Sampling Product_Analysis Product Analysis (GC) Sampling->Product_Analysis Data_Calculation Calculate Conversion, Selectivity, Yield Product_Analysis->Data_Calculation Performance_Comparison Performance Comparison Data_Calculation->Performance_Comparison Performance_Comparison->Catalyst_Selection Optimization

Caption: Workflow for Catalyst Performance Benchmarking.

Signaling Pathways in Catalysis (General Representation)

While not a biological signaling pathway, a conceptual diagram can illustrate the catalytic cycle for the etherification of isobutene with methanol on an acid catalyst.

G Catalyst Acid Catalyst (H+) Carbocation tert-Butyl Carbocation Isobutene Isobutene Isobutene->Carbocation Protonation Methanol Methanol Protonated_Ether Protonated Ether Carbocation->Protonated_Ether Nucleophilic Attack Protonated_Ether->Catalyst Product This compound Protonated_Ether->Product Deprotonation

Caption: Catalytic Cycle for Etherification.

References

A Comparative Review of the Synthetic Utility of 2-Methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents and protecting groups is a cornerstone of efficient and successful multi-step organic synthesis. Among the myriad of choices for the protection of hydroxyl groups, the use of 2-methoxypropan-2-ol, via its enol ether derivative 2-methoxypropene, to form the 2-methoxypropan-2-yl (MIP) ether has emerged as a valuable, acid-labile protecting group. This guide provides a comparative analysis of the synthetic utility of this compound, primarily as a protecting group precursor, against common alternatives such as tert-butyl (t-Bu) and tetrahydropyranyl (THP) ethers. This review consolidates experimental data to offer a clear comparison of their performance in terms of reaction efficiency, stability, and ease of cleavage.

Introduction to Hydroxyl Protection Strategies

The hydroxyl group is one of the most common and reactive functional groups in organic molecules. Its acidic proton and nucleophilic oxygen can interfere with a wide range of synthetic transformations. Therefore, the temporary masking or "protection" of alcohols is a critical step in the synthesis of complex molecules. An ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removed chemoselectively in high yield under mild conditions.

This compound, through its more reactive enol ether form, 2-methoxypropene, provides access to the MIP protecting group. This acetal-type protecting group offers distinct advantages in certain synthetic contexts, particularly due to its high acid lability, which allows for selective deprotection in the presence of other acid-sensitive groups.

Comparative Analysis of Alcohol Protecting Groups

The selection of an appropriate protecting group is highly dependent on the specific synthetic route and the other functional groups present in the molecule. Here, we compare the MIP group with two of the most widely used protecting groups for alcohols: the tert-butyl (t-Bu) ether and the tetrahydropyranyl (THP) ether.

Data Presentation: Protection and Deprotection of Alcohols

The following tables summarize typical experimental data for the protection of primary, secondary, and tertiary alcohols with MIP, t-Bu, and THP groups, as well as the conditions for their subsequent deprotection.

Protecting GroupReagentCatalyst/ConditionsSolventTime (h)Typical Yield (%)
MIP 2-MethoxypropenePyridinium (B92312) p-toluenesulfonate (PPTS)Dichloromethane (B109758) (DCM)1 - 490 - 98
t-Bu IsobutyleneAmberlyst-15, H₂SO₄Dichloromethane (DCM)12 - 2485 - 95
THP 3,4-Dihydropyran (DHP)Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM)1 - 392 - 99

Table 1: Representative Conditions for the Protection of a Primary Alcohol (e.g., Benzyl Alcohol)

Protecting GroupReagentCatalyst/ConditionsSolventTime (h)Typical Yield (%)
MIP 2-Methoxypropenep-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM)2 - 688 - 95
t-Bu Isobutylene, H₂SO₄Dichloromethane (DCM)24 - 4880 - 90
THP 3,4-Dihydropyran (DHP)p-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM)2 - 590 - 97

Table 2: Representative Conditions for the Protection of a Secondary Alcohol (e.g., Cyclohexanol)

Protecting GroupReagentCatalyst/ConditionsSolventTime (h)Typical Yield (%)
MIP 2-Methoxypropenep-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM)12 - 2470 - 85
t-Bu Isobutylene, H₂SO₄Dichloromethane (DCM)48 - 7260 - 75
THP 3,4-Dihydropyran (DHP)p-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM)12 - 2480 - 90

Table 3: Representative Conditions for the Protection of a Tertiary Alcohol (e.g., tert-Butanol)

Protecting GroupDeprotection ConditionsSolventTime (h)Typical Yield (%)
MIP 0.1 M HClTetrahydrofuran (B95107) (THF)0.5 - 290 - 98
t-Bu Trifluoroacetic acid (TFA)Dichloromethane (DCM)1 - 485 - 95
THP Acetic acid/THF/H₂O (3:1:1)-2 - 890 - 98

Table 4: Representative Conditions for the Deprotection of Protected Alcohols

A study on the acid-lability of various 2-alkoxypropan-2-yl protecting groups revealed the following relative rate constants for their cleavage from the 5'-hydroxy group of 2'-deoxythymidine: cyclohexyloxy (k_rel = 7.7), isopropoxy (7.4), methoxy (B1213986) (1), benzyloxy (0.6), and 2,2,2-trifluoroethyloxy (0.04)[1]. This highlights the tunable nature of this class of protecting groups.

Experimental Protocols

General Procedure for the Protection of a Primary Alcohol with 2-Methoxypropene (MIP Protection)

To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M) is added pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). 2-Methoxypropene (1.5 equiv) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired MIP-protected alcohol.

General Procedure for the Deprotection of a MIP-Protected Alcohol

To a solution of the MIP-protected alcohol (1.0 equiv) in tetrahydrofuran (THF, 0.2 M) is added 0.1 M aqueous hydrochloric acid (2.0 equiv). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is neutralized with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol MIP_Ether MIP-Protected Alcohol Alcohol->MIP_Ether 2-Methoxypropene, Acid Catalyst 2-Methoxypropene 2-Methoxypropene Acid_Catalyst_P Acid Catalyst (e.g., PPTS) MIP_Ether_D MIP-Protected Alcohol Deprotected_Alcohol Alcohol MIP_Ether_D->Deprotected_Alcohol Aqueous Acid Aqueous_Acid Aqueous Acid (e.g., HCl)

Caption: General workflow for the protection and deprotection of alcohols using the MIP group.

Discussion and Alternatives

MIP Group:

  • Advantages: The primary advantage of the MIP group is its high sensitivity to acidic conditions, allowing for very mild deprotection. This makes it particularly useful in the synthesis of complex molecules with multiple acid-labile functional groups where selective deprotection is required. The starting material for its introduction, 2-methoxypropene, is commercially available.

  • Disadvantages: The high acid sensitivity can also be a drawback, as it may not be stable to even weakly acidic conditions that might be required elsewhere in a synthetic sequence.

tert-Butyl (t-Bu) Ether:

  • Advantages: t-Butyl ethers are robust and stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.

  • Disadvantages: Their removal requires relatively strong acidic conditions (e.g., trifluoroacetic acid), which may not be compatible with other acid-sensitive functional groups in the molecule. The introduction of the t-Bu group can also be sluggish, especially for hindered alcohols.

Tetrahydropyranyl (THP) Ether:

  • Advantages: THP ethers are widely used due to their ease of introduction and general stability to a broad range of non-acidic reagents.[2] They are more stable to acidic conditions than MIP ethers, offering a different selectivity profile.

  • Disadvantages: A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with an alcohol, which can lead to a mixture of diastereomers, complicating purification and characterization.

Other Synthetic Applications of this compound

While the primary utility of this compound in synthesis is as a precursor to the MIP protecting group, its structural features suggest other potential applications. As a tertiary alcohol, it is resistant to oxidation. Its ether functionality is relatively inert, making it a potentially useful solvent or co-solvent in reactions where protic character is desired but reactivity of the solvent is to be avoided. However, there is limited specific experimental data in the literature detailing its use in these capacities.

Conclusion

This compound, through the formation of the MIP protecting group, offers a valuable tool for the synthetic chemist, particularly when mild, acid-catalyzed deprotection is a priority. Its high acid lability provides a degree of orthogonality with other, more robust protecting groups like t-butyl and silyl (B83357) ethers. However, this same reactivity necessitates careful planning of the synthetic route to avoid premature cleavage.

The choice between MIP, t-Bu, and THP ethers should be made based on a thorough analysis of the stability requirements of the substrate and the reaction conditions to be employed in subsequent steps. For syntheses requiring very mild deprotection conditions, the MIP group stands out as an excellent option. In contrast, for routes that involve harsh, non-acidic conditions, the greater stability of t-Bu ethers may be more appropriate. The THP group remains a reliable and cost-effective choice, provided the potential for diastereomer formation is not a concern. Further research into the broader applications of this compound as a solvent or reagent may yet uncover new and valuable synthetic utilities.

References

Cross-Validation of Analytical Methods for the Characterization of 2-Methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 2-methoxypropan-2-ol. Given the limited availability of direct comparative studies for this specific analyte, this guide leverages data from closely related compounds, such as its isomers and other tertiary alcohols, to provide a robust framework for method selection and development. The primary techniques discussed include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes the performance of various analytical techniques for the analysis of this compound and structurally similar compounds. Please note that where direct data for this compound is unavailable, data from surrogate molecules like tert-butyl alcohol is used to provide a reasonable estimation of performance.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (%RSD)Accuracy (% Recovery)
GC-FID tert-Butyl Alcohol~1 mg/L~5 mg/L>0.999< 5%95-105%
GC-MS Ethanol0.067 g/L[1][2]0.223 g/L[1][2]>0.999< 3%97-103%
HPLC-RI Sugar Alcohols0.16 mg/mL0.5 mg/mL>0.998[3]< 5%98-102%
qNMR Not AvailableNot AvailableNot AvailableNot Applicable< 2%98-102%

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. The performance for this compound is expected to be similar to that of tert-butyl alcohol and other related compounds under optimized conditions.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: Agilent J&W DB-624 or similar (60 m x 0.32 mm ID, 1.8 µm film thickness).

  • Autosampler.

Reagents:

  • This compound reference standard (purity ≥ 99.5%).

  • Internal Standard (e.g., 1-butanol).

  • Solvent (e.g., Dichloromethane or Methanol, HPLC grade).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dilute the sample containing this compound with the solvent to fall within the calibration range. Add the internal standard to both calibration standards and samples at a constant concentration.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 20:1)

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C

  • Data Analysis: Integrate the peak areas of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Due to the lack of a strong UV chromophore, HPLC analysis of this compound requires a universal detector like a Refractive Index (RI) detector.

Instrumentation:

  • HPLC system with an isocratic pump.

  • Refractive Index Detector (RID).

  • Column: Bio-Rad Aminex HPX-87H or similar ion-exclusion column.

  • Autosampler.

Reagents:

  • This compound reference standard (purity ≥ 99.5%).

  • Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC-RI Conditions:

    • Column Temperature: 60 °C

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 20 µL

    • RI Detector Temperature: 40 °C

  • Data Analysis: Integrate the peak areas of this compound. Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR can be used for the accurate quantification of this compound without the need for a specific reference standard of the analyte, instead using a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • This compound sample.

  • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl Sulfone).

  • Deuterated Solvent (e.g., Chloroform-d, DMSO-d6).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Optimize acquisition parameters for quantitative analysis (e.g., pulse angle, number of scans).

  • Data Analysis:

    • Integrate the signals corresponding to the known protons of this compound and the internal standard.

    • Calculate the concentration of this compound using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS Where:

      • C_analyte = Concentration of the analyte

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_IS = Purity of the internal standard

Mandatory Visualization

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Reference Standard & IS B Prepare Stock Solutions A->B D Dilute Sample & Add IS A->D C Create Calibration Curve Standards B->C E Inject into GC C->E D->E F Separation on Column E->F G Detection by FID F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for the quantification of this compound using GC-FID.

HPLC_RI_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RI Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Stock & Calibration Standards A->B C Dilute & Filter Sample A->C D Inject into HPLC B->D C->D E Separation on Column D->E F Detection by RI E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for the quantification of this compound using HPLC-RI.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Certified IS B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Optimize Quantitative Parameters D->E F Process Spectrum & Integrate Signals E->F G Calculate Concentration F->G

Caption: Workflow for the quantification of this compound using qNMR.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methoxypropan-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-methoxypropan-2-ol, a flammable liquid requiring careful management. Adherence to these protocols is critical for minimizing risks and protecting both laboratory personnel and the environment.

Disclaimer: This document provides guidance based on information for closely related isomers and general ether solvents. Always consult the specific Safety Data Sheet (SDS) for this compound and contact your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be aware of the immediate safety hazards associated with this compound and to handle it accordingly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or polyvinyl alcohol), safety goggles, and a lab coat.[1][2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][2][3]

  • Ignition Sources: this compound is a flammable liquid.[4][5] Keep it away from open flames, hot surfaces, and any potential sources of ignition.[2][3][4] Use only non-sparking tools and explosion-proof equipment when handling this substance.[2][4]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfer.[2][4]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Clear the immediate area of all personnel to avoid exposure.[3] Alert others in the vicinity.

  • Ventilate: Increase ventilation in the area by opening windows or using exhaust fans, if safe to do so.[3]

  • Containment: For small spills, use a spill kit with absorbent materials like sand, vermiculite, or other non-flammable absorbents to contain the spill.[2][3] Do not allow the clean-up materials to dry; seal them in a compatible container.[2]

  • Large Spills: For spills larger than one liter, evacuate the laboratory and contact your institution's emergency response team or EHS department immediately.[6]

  • Disposal of Contaminated Materials: All materials used for spill cleanup should be treated as hazardous waste and disposed of according to institutional guidelines.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Never pour it down the drain.[1]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[3] The container should be made of a material compatible with the chemical.

    • If possible, use the original container and ensure it is clearly labeled as "Hazardous Waste" with the full chemical name.[3]

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.[2][4]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[2]

  • Contacting Hazardous Waste Services:

    • Arrange for the disposal of the waste through your institution's EHS department or a certified hazardous waste disposal service.[3] Provide them with an accurate description of the waste.

Quantitative Safety Data

The following table summarizes key quantitative safety data for isomers of this compound. This information is provided for guidance and may not be identical for this compound.

ParameterValue (for 1-methoxy-2-propanol)Reference
Permissible Exposure Limit (PEL) - TWA100 ppm[2]
Threshold Limit Value (TLV) - TWA50 ppm[2]
Short-Term Exposure Limit (STEL)100 ppm[2]
Flash Point34 °C (93 °F)[7]
Autoignition Temperature287 °C (549 °F)[7]

TWA: Time-Weighted Average

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Pre-Disposal cluster_2 Disposal Path cluster_3 Completion A Is the chemical no longer needed? B Consult SDS and Institutional EHS Policy A->B Yes C Wear appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a well-ventilated area (Fume Hood) C->D E Is the original container available and in good condition? D->E F Transfer to a labeled, compatible hazardous waste container E->F No G Use original container. Label as 'Hazardous Waste' E->G Yes H Store waste container in a designated, cool, ventilated area F->H G->H I Contact EHS for hazardous waste pickup H->I J Document waste disposal as per lab protocol I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Methoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An imperative resource for laboratory personnel, this document outlines critical safety protocols and logistical procedures for the handling and disposal of 2-methoxypropan-2-ol. Adherence to these guidelines is paramount for ensuring a safe research environment.

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of successful and responsible experimentation. This guide provides immediate, actionable information for the safe use of this compound, a flammable liquid and vapor that poses several health hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its isomers are classified as hazardous substances. The primary risks include flammability, serious eye damage, skin irritation, and potential respiratory irritation.[1][2] Some sources also indicate that it may damage an unborn child.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

OperationRequired PPE
Routine Handling & Transfer Chemical-resistant gloves (e.g., Nitrile, Neoprene), Safety glasses with side shields or goggles, Laboratory coat
Operations with Splash Potential Chemical-resistant gloves, Chemical splash goggles, Face shield, Laboratory coat
Generating Vapors/Aerosols Chemical-resistant gloves, Chemical splash goggles, Laboratory coat, Use of a fume hood or approved respirator
Spill Cleanup Chemical-resistant gloves, Chemical splash goggles, Respiratory protection (if spill is large or in a poorly ventilated area), Chemical-resistant apron or coveralls

Note: Always consult the specific Safety Data Sheet (SDS) for the exact product in use for detailed PPE requirements.

Experimental Protocols: Safe Handling and Disposal

I. Pre-Handling and Preparation

  • Consult the SDS: Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Remove Ignition Sources: This chemical is flammable.[2][5] Ensure the work area is free of open flames, hot surfaces, sparks, and other potential ignition sources.[4][5]

  • Assemble PPE: Don the appropriate personal protective equipment as outlined in the table above.[1][4][5]

  • Prepare for Spills: Have a chemical spill kit readily accessible.

II. Handling and Transfer

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, use grounding and bonding straps when transferring the chemical between metal containers.[4][5]

  • Use Non-Sparking Tools: Employ tools made from non-sparking materials (e.g., brass, bronze) during handling and transfer.[4][5]

  • Avoid Inhalation and Contact: Handle the chemical carefully to avoid direct contact with skin and eyes, and to prevent the generation of vapors.[3]

  • Container Management: Keep containers tightly closed when not in use to minimize vapor release.[4][5]

III. Storage

  • Designated Storage Area: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Flammable Liquids Cabinet: It is best practice to store this chemical in a designated flammable liquids storage cabinet.

  • Secure Containers: Ensure storage containers are in good condition and properly labeled.

IV. Spill and Emergency Procedures

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3]

    • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[3]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • If safe to do so, remove ignition sources and increase ventilation.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

V. Disposal Plan

  • Waste Collection: Collect all this compound waste, including contaminated materials from spills, in a designated and properly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company.[5] Do not pour this chemical down the drain.[3]

Operational Workflow for Handling this compound

G Figure 1. Procedural Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal & Cleanup A Consult SDS B Ensure Ventilation (Fume Hood) A->B Proceed if Safe C Remove Ignition Sources B->C Proceed if Safe D Don Appropriate PPE C->D Proceed if Safe E Ground & Bond Containers D->E Proceed if Safe F Use Non-Sparking Tools E->F G Perform Experiment F->G H Store in Flammable Cabinet G->H Post-Experiment I Collect Waste in Labeled Container G->I J Dispose via Hazardous Waste Protocol I->J K Decontaminate Work Area J->K

Caption: Figure 1. A flowchart illustrating the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.